molecular formula C6H2F12O3S B1304629 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate CAS No. 79963-95-4

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Cat. No.: B1304629
CAS No.: 79963-95-4
M. Wt: 382.13 g/mol
InChI Key: KJGYBFLEIPDFNQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate is a useful research compound. Its molecular formula is C6H2F12O3S and its molecular weight is 382.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYBFLEIPDFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380390
Record name 2,2,2-Trifluoroethyl perfluorobutanesulfonate
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Molecular Weight

382.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79963-95-4
Record name 2,2,2-Trifluoroethyl perfluorobutanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethyl perfluorobutylsulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl nonafluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester or 2,2,2-trifluoroethyl nonaflate, is a highly fluorinated organic compound with significant applications in synthetic chemistry. Its robust chemical properties make it a valuable reagent, particularly for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications as a trifluoroethylating agent, with a special focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] The presence of a high degree of fluorination in both the ester and sulfonate components of the molecule imparts unique properties such as high thermal stability and low surface tension.[2] These characteristics make it a versatile tool in various synthetic applications.

PropertyValueReference
Molecular Formula C6H2F12O3S[1]
Molecular Weight 382.12 g/mol [1]
CAS Number 79963-95-4[1]
Appearance Colorless to light yellow clear liquid[1]
Purity >96.0% (GC)
Density 1.73 g/mL[1]
Refractive Index 1.31[1]
Synonyms Perfluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl perfluorobutanesulfonate

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nonafluorobutanesulfonyl fluoride with 2,2,2-trifluoroethanol in the presence of a base. Nonafluorobutanesulfonyl fluoride itself is industrially produced through the electrochemical fluorination of sulfolane.[3]

Experimental Protocol: Synthesis from Nonafluorobutanesulfonyl Fluoride

This protocol is based on the general reactivity of sulfonyl fluorides with alcohols.

Materials:

  • Nonafluorobutanesulfonyl fluoride (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane under an inert atmosphere at 0 °C, slowly add triethylamine.

  • After the addition of the base, add nonafluorobutanesulfonyl fluoride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_of_2_2_2_Trifluoroethyl_Nonafluorobutanesulfonate NfF Nonafluorobutanesulfonyl fluoride Product 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate NfF->Product Reaction in Dichloromethane TFE 2,2,2-Trifluoroethanol TFE->Product Reaction in Dichloromethane Base Base (e.g., Triethylamine) Base->Product Reaction in Dichloromethane

Synthesis of this compound.

Applications in Organic Synthesis: Trifluoroethylation

This compound is a potent electrophilic source of the 2,2,2-trifluoroethyl group. The nonafluorobutanesulfonate (nonaflate) is an excellent leaving group, facilitating nucleophilic substitution reactions.

Trifluoroethylation of Amines

The introduction of a 2,2,2-trifluoroethyl group to amines can significantly alter their physicochemical properties, which is of great interest in medicinal chemistry.[4] This modification can impact basicity, lipophilicity, and metabolic stability.

This protocol is adapted from general procedures for the alkylation of amines using sulfonate esters.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Stirring apparatus

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)amine.

Trifluoroethylation of Phenols

The synthesis of aryl 2,2,2-trifluoroethyl ethers is another important application, as the trifluoroethoxy group is a common motif in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate electronic properties.[5]

This protocol is based on the Williamson ether synthesis using a sulfonate electrophile.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Stirring apparatus

Procedure:

  • To a solution of the phenol in DMF, add cesium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the aryl 2,2,2-trifluoroethyl ether.

Trifluoroethylation_Reaction Nucleophile Nucleophile (e.g., Amine, Phenol) Product Trifluoroethylated Product Nucleophile->Product Nucleophilic Substitution (SN2) Byproduct Nonaflate Salt Nucleophile->Byproduct Nucleophilic Substitution (SN2) TFE_Nf 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate TFE_Nf->Product Nucleophilic Substitution (SN2) TFE_Nf->Byproduct Nucleophilic Substitution (SN2) Base Base Base->Product Nucleophilic Substitution (SN2) Base->Byproduct Nucleophilic Substitution (SN2)

General scheme for trifluoroethylation reactions.

Relevance in Drug Discovery and Development

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The 2,2,2-trifluoroethyl group, in particular, can confer several advantageous properties:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[6]

  • Modulation of Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[6]

  • Enhanced Binding Affinity: The electronic properties of the trifluoroethyl group can influence the binding interactions of a drug molecule with its target protein, potentially leading to increased potency.[7]

  • Alteration of pKa: The introduction of this electron-withdrawing group can lower the pKa of nearby basic functional groups, which can affect the ionization state of the drug at physiological pH and influence its absorption, distribution, and target engagement.[8]

This compound serves as a key reagent for accessing molecules containing the valuable 2,2,2-trifluoroethyl moiety, thereby playing a crucial role in the synthesis of novel therapeutic agents.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 2,2,2-trifluoroethyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the nonaflate anion, makes it suitable for the trifluoroethylation of a wide range of nucleophiles, including amines and phenols. The importance of the 2,2,2-trifluoroethyl group in modulating the properties of bioactive molecules underscores the significance of this reagent in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers and scientists to utilize this valuable synthetic tool in their work.

References

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl nonafluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, is a highly fluorinated organic compound with the chemical formula C₆H₂F₁₂O₃S. Its unique properties, stemming from the presence of both a nonafluorobutanesulfonate (nonaflate) group and a 2,2,2-trifluoroethyl group, make it a compound of interest in various fields of chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in drug development.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] The high degree of fluorination imparts significant chemical and thermal stability to the molecule. The nonaflate group is an excellent leaving group, making this compound a powerful trifluoroethylating agent in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 79963-95-4[1][2][3][4][5]
Molecular Formula C₆H₂F₁₂O₃S[1][3][4]
Molecular Weight 382.12 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.73 g/mL[1][3][5]
Boiling Point 141 °C[1]
Refractive Index (n20/D) 1.31[1][3][5]
Purity (GC) ≥ 96%[1][2][3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDescription
Mass Spectrometry (MS) GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR) FTIR spectra are available, showing characteristic absorption bands for the functional groups present in the molecule.

Synthesis and Experimental Protocols

Postulated Experimental Protocol: Synthesis of this compound

Materials:

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • 2,2,2-Trifluoroethanol (TFE)

  • Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol and the anhydrous aprotic solvent under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Base Addition: The anhydrous base is added slowly to the cooled solution while stirring.

  • Addition of Nonafluorobutanesulfonyl Fluoride: Nonafluorobutanesulfonyl fluoride is added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: - Nonafluorobutanesulfonyl Fluoride - 2,2,2-Trifluoroethanol - Anhydrous Base - Anhydrous Solvent Reaction Reaction: - Inert Atmosphere (N₂) - 0°C to Room Temperature Reactants->Reaction Mixing Workup Workup: - Filtration - Acid/Base Washes Reaction->Workup Quenching Purification Purification: - Drying - Solvent Removal - Fractional Distillation Workup->Purification Crude Product Product Final Product: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate Purification->Product Pure Product

Caption: A postulated workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with applications in several areas of chemical research and industry.[1]

  • Advanced Chemical Synthesis: Its primary use is as a potent trifluoroethylating agent, introducing the 2,2,2-trifluoroethyl moiety into various organic molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

  • Fluorinated Surfactants: The compound's structure, possessing both a highly fluorinated tail and a polar head group, makes it an effective fluorinated surfactant.[1] Such surfactants are known for their ability to significantly lower surface tension and are used in applications like specialty coatings and high-performance lubricants.[1]

  • Analytical Chemistry: It can be used as a reagent in analytical chemistry for derivatization, which can improve the volatility and thermal stability of analytes for techniques like gas chromatography.[1]

Logical Relationship of Applications to Chemical Properties

Applications Properties Chemical Properties - Excellent Leaving Group (Nonaflate) - High Fluorine Content - Amphiphilic Character App1 Advanced Chemical Synthesis (Trifluoroethylating Agent) Properties:head->App1 enables App2 Fluorinated Surfactants (Specialty Coatings, Lubricants) Properties:head->App2 leads to App3 Analytical Chemistry (Derivatization Reagent) Properties:head->App3 allows for

Caption: Relationship between the chemical properties and applications of the compound.

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound was identified in the reviewed literature. The primary focus of available information is on its chemical synthesis and material science applications. For drug development professionals, it is crucial to note that while this compound can be a valuable tool for synthesizing fluorinated drug candidates, its own biological effects are currently uncharacterized. Any new molecule synthesized using this reagent would require extensive in vitro and in vivo testing to determine its pharmacological and toxicological profile.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It may be toxic if swallowed or inhaled.

  • Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly functionalized fluorochemical with significant potential as a building block in organic synthesis, particularly for the introduction of the trifluoroethyl group. Its properties also lend it to applications as a specialty surfactant. While its chemical characteristics are well-documented, a critical gap exists in the understanding of its biological activity. For researchers in drug development, this compound represents a tool for the synthesis of novel fluorinated molecules, which must then be subjected to rigorous biological evaluation. Further research into the potential pharmacological and toxicological effects of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoroethyl nonafluorobutanesulfonate, a crucial reagent in modern organic synthesis. The document outlines the primary synthetic pathway, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound, also known as 2,2,2-trifluoroethyl nonaflate, is a powerful and versatile reagent. Its utility stems from the exceptional leaving group ability of the nonafluorobutanesulfonate (nonaflate) group, which is even greater than that of the more common trifluoromethanesulfonate (triflate) group. This property makes it an excellent electrophile for introducing the 2,2,2-trifluoroethyl moiety into a wide range of molecules, a key strategy in the development of pharmaceuticals and agrochemicals due to the unique electronic and metabolic properties conferred by the trifluoroethyl group.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the esterification of 2,2,2-trifluoroethanol with a nonafluorobutanesulfonylating agent. The two primary reagents for this transformation are nonafluorobutanesulfonyl fluoride and nonafluorobutanesulfonic anhydride. The reaction with the anhydride is generally faster, while the fluoride is often more cost-effective and easier to handle.

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the sulfur atom of the nonafluorobutanesulfonyl group, leading to the formation of the desired ester and a byproduct (hydrofluoric acid or nonafluorobutanesulfonic acid). The use of a non-nucleophilic base is often recommended to neutralize the acidic byproduct and drive the reaction to completion.

Logical Relationship of the Primary Synthesis Pathway

Primary Synthesis Pathway for this compound A 2,2,2-Trifluoroethanol (CF3CH2OH) C Esterification Reaction A->C B Nonafluorobutanesulfonylating Agent (e.g., Nonafluorobutanesulfonyl Fluoride or Anhydride) B->C D This compound (C4F9SO3CH2CF3) C->D E Acid Byproduct (HF or C4F9SO3H) C->E

Caption: Logical flow of the primary synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, 2,2,2-trifluoroethyl trifluoromethanesulfonate, for comparative purposes.

ParameterThis compound (Inferred)2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Reported)[1][2]
Starting Materials 2,2,2-Trifluoroethanol, Nonafluorobutanesulfonic Anhydride2,2,2-Trifluoroethanol, Trifluoromethanesulfonic Anhydride
Molar Ratio (Alcohol:Anhydride) ~1.15 : 11.15 : 1
Solvent None (neat) or inert solvent (e.g., dichloromethane)None (neat)
Reaction Temperature Room temperature followed by refluxRoom temperature followed by reflux
Reaction Time ~3-4 hours3 hours
Purification Method DistillationDistillation
Reported Yield Expected to be in the range of 70-80%73%
Appearance Colorless to light yellow liquidColorless liquid

Detailed Experimental Protocol

This protocol is based on a well-established procedure for a similar compound and is expected to be highly effective for the synthesis of the title compound.[1][2]

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Nitrogen or argon inlet

  • Heating mantle

  • Distillation apparatus

  • 2,2,2-Trifluoroethanol (reagent grade, dried)

  • Nonafluorobutanesulfonic anhydride (reagent grade)

Procedure:

  • Setup: Assemble the 100 mL three-necked flask with a magnetic stir bar, a thermometer, a condenser, and a nitrogen or argon inlet. Ensure all glassware is dry.

  • Charging the Flask: Under a nitrogen or argon atmosphere, charge the flask with nonafluorobutanesulfonic anhydride (e.g., 0.297 mol).

  • Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (e.g., 0.342 mol, ~1.15 equivalents) to the stirred anhydride at room temperature. An exothermic reaction may be observed.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Reflux: After the initial stirring period, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Assemble a distillation apparatus and distill the crude product to obtain pure this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Nonafluorobutanesulfonic anhydride is corrosive and reacts with moisture. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2,2,2-Trifluoroethanol is toxic and an irritant. Avoid inhalation and skin contact.

  • The reaction generates acidic byproducts.

Experimental Workflow Diagram

Experimental Workflow for Synthesis A Assemble Dry Glassware (Flask, Condenser, etc.) under Inert Atmosphere B Charge Flask with Nonafluorobutanesulfonic Anhydride A->B C Slowly Add 2,2,2-Trifluoroethanol B->C D Stir at Room Temperature (30 minutes) C->D E Heat to Reflux (3 hours) D->E F Cool to Room Temperature E->F G Purify by Distillation F->G H Obtain Pure Product G->H

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is a straightforward esterification reaction that can be reliably performed in a standard laboratory setting. The use of nonafluorobutanesulfonic anhydride and 2,2,2-trifluoroethanol provides a high-yielding route to this valuable synthetic intermediate. The detailed protocol and workflow provided in this guide are intended to enable researchers to safely and efficiently produce this important compound for their synthetic needs.

References

An In-depth Technical Guide to 2,2,2-Trifluoroethyl perfluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl perfluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, is a highly fluorinated organic compound. Its chemical structure, featuring both a perfluorinated alkyl chain and a trifluoroethyl group, imparts unique physical and chemical properties. This document provides a comprehensive overview of its known physical characteristics, likely synthetic and analytical methodologies, and discusses its potential biological relevance based on the activities of its constituent substructures. As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), understanding its properties is crucial for its application and for assessing its potential environmental and toxicological impact.

Core Physical and Chemical Properties

2,2,2-Trifluoroethyl perfluorobutanesulfonate is a colorless to light yellow clear liquid at room temperature.[1][2] It is characterized by its high density and a relatively low refractive index, consistent with other highly fluorinated compounds.

PropertyValueReferences
CAS Number 79963-95-4[2][3][4]
Molecular Formula C6H2F12O3S[3][4]
Molecular Weight 382.12 g/mol [3][4]
Appearance Colorless to Light yellow clear liquid[1][2]
Density 1.636 g/mL at 25 °C[3][4]
Boiling Point 138-140 °C[4]
Refractive Index n20/D 1.326[3][4]
Flash Point 57 °C[4]
Solubility Soluble in organic solvents.
Purity >96.0% (GC)[1]

Experimental Protocols

Synthesis: Esterification of Perfluorobutanesulfonyl Halide with 2,2,2-Trifluoroethanol (Proposed)

A likely synthetic route to 2,2,2-Trifluoroethyl perfluorobutanesulfonate involves the esterification of a perfluorobutanesulfonyl halide (e.g., fluoride or chloride) with 2,2,2-trifluoroethanol. This method is analogous to the synthesis of similar sulfonated esters.[5] Perfluorobutanesulfonyl fluoride is known to react with nucleophiles, such as alcohols, to form the corresponding esters.[6]

Materials:

  • Perfluorobutanesulfonyl fluoride or chloride

  • 2,2,2-Trifluoroethanol

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Tertiary amine base (e.g., triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Purification apparatus (distillation or chromatography equipment)

Procedure:

  • To a stirred solution of 2,2,2-trifluoroethanol and a slight excess of a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere, add perfluorobutanesulfonyl halide dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,2,2-Trifluoroethyl perfluorobutanesulfonate.

Synthesis_Workflow Reactants Perfluorobutanesulfonyl Halide + 2,2,2-Trifluoroethanol + Base Reaction Esterification Reaction (0°C to RT, Inert Atmosphere) Reactants->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Quenching Workup: Aqueous Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification: Distillation/Chromatography Extraction->Purification Product 2,2,2-Trifluoroethyl perfluorobutanesulfonate Purification->Product

Proposed synthesis workflow for 2,2,2-Trifluoroethyl perfluorobutanesulfonate.
Analytical Characterization: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (General Protocol)

The quantification of 2,2,2-Trifluoroethyl perfluorobutanesulfonate in various matrices can be achieved using LC-MS/MS, a standard method for the analysis of PFAS compounds.[7][8]

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column

  • Mobile phases:

    • A: Water with a suitable modifier (e.g., ammonium acetate)

    • B: Methanol or acetonitrile

  • Sample extracts dissolved in a suitable solvent

  • Isotopically labeled internal standards (if available)

Procedure:

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile). The extraction may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[7]

  • Chromatographic Separation: Inject the prepared sample extract onto the C18 column. Elute the analyte using a gradient of mobile phases A and B to achieve separation from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using ESI. Monitor for the specific precursor-to-product ion transitions for 2,2,2-Trifluoroethyl perfluorobutanesulfonate.

  • Quantification: Create a calibration curve using standards of known concentrations. Quantify the analyte in the samples by comparing its peak area to the calibration curve, using an internal standard for correction if necessary.

Potential Biological Significance and Signaling Pathways

Metabolic_Pathway Parent 2,2,2-Trifluoroethyl perfluorobutanesulfonate Hydrolysis Ester Hydrolysis (Biological Matrix) Parent->Hydrolysis PFBS Perfluorobutanesulfonate (PFBS) Hydrolysis->PFBS TFE 2,2,2-Trifluoroethanol (TFE) Hydrolysis->TFE PFBS_Effects Potential Biological Effects of PFBS: - Endocrine Disruption - PPARα Activation - Metabolic Disturbances PFBS->PFBS_Effects TFE_Effects Potential Biological Effects of TFE: - General Toxicity - Metabolic Conversion to  Trifluoroacetic Acid TFE->TFE_Effects

Potential metabolic fate and biological relevance of the compound.
Perfluorobutanesulfonate (PFBS)

PFBS is a well-studied PFAS and has been shown to interact with biological systems. Studies have indicated that PFBS can cause metabolic disturbances in animal models.[9][10] It has been reported to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[10][11] Furthermore, some perfluorinated compounds have been shown to exhibit estrogenic effects by activating nuclear estrogen receptor pathways.[12][13]

2,2,2-Trifluoroethanol (TFE)

TFE is known to be a toxic metabolite of some anesthetic agents.[14][15] Its toxicity is associated with its metabolism to trifluoroacetic acid.[15] In animal studies, TFE has been shown to cause reductions in white blood cell counts and affect the bone marrow.[14]

Applications in Research and Development

The unique properties of 2,2,2-Trifluoroethyl perfluorobutanesulfonate make it a compound of interest in several areas of chemical research and development:

  • Surfactant Chemistry: Due to its fluorinated nature, it can act as a surfactant in various applications.[16]

  • Organic Synthesis: It can serve as a building block or reagent in the synthesis of more complex fluorinated molecules. The trifluoroethoxy group and the perfluorobutanesulfonyl group can be incorporated into target molecules to modify their properties, such as lipophilicity and metabolic stability, which is of particular interest in drug design.[17]

  • Materials Science: Fluorinated compounds are used in the development of specialty coatings and high-performance lubricants due to their thermal stability and low surface tension.[16]

Conclusion

2,2,2-Trifluoroethyl perfluorobutanesulfonate is a fluorinated compound with well-defined physical properties. While specific experimental protocols for its synthesis and detailed biological studies on the intact molecule are limited in publicly accessible literature, established methods for related compounds provide a strong basis for its preparation and analysis. The potential for this compound to hydrolyze into biologically active substructures, PFBS and TFE, suggests that its toxicological profile warrants careful consideration, particularly in the context of drug development and material science applications. Further research is needed to fully elucidate the biological activity of the intact ester and its specific interactions with cellular signaling pathways.

References

Technical Guide: 2,2,2-Trifluoroethyl Perfluorobutylsulfonate (CAS 79963-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2,2,2-Trifluoroethyl perfluorobutylsulfonate (CAS 79963-95-4). The information is compiled from available chemical databases and scientific literature.

Chemical Identity and Physicochemical Properties

2,2,2-Trifluoroethyl perfluorobutylsulfonate, also known as 2,2,2-Trifluoroethyl nonafluorobutanesulfonate, is a per- and polyfluoroalkyl substance (PFAS). It is characterized by a perfluorinated butylsulfonate group and a trifluoroethyl ester group.

Table 1: Physicochemical Properties of 2,2,2-Trifluoroethyl Perfluorobutylsulfonate

PropertyValueReference(s)
CAS Number 79963-95-4[1][2][3]
Molecular Formula C6H2F12O3S[2][3][4]
Molecular Weight 382.12 g/mol [2][3]
Appearance Colorless liquid[4]
Density 1.636 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.326[2][3]
Linear Formula CF3(CF2)3SO3CH2CF3[3]
SMILES String FC(F)(F)COS(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[3]
InChI Key KJGYBFLEIPDFNQ-UHFFFAOYSA-N[3]

Chemical Structure

The structure of 2,2,2-Trifluoroethyl perfluorobutylsulfonate consists of a four-carbon perfluorinated chain attached to a sulfonate ester. The ester group is formed with 2,2,2-trifluoroethanol.

Figure 1. Structure of 2,2,2-Trifluoroethyl perfluorobutylsulfonate.

Experimental Protocols

Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of 2,2,2-Trifluoroethyl perfluorobutylsulfonate (CAS 79963-95-4) is not readily found in the scientific literature. However, a general method for the synthesis of perfluoroalkanesulfonic acid esters involves the reaction of a perfluoroalkanesulfonyl fluoride or chloride with the corresponding alcohol in the presence of a base.

A plausible synthetic route would be the esterification of nonafluorobutanesulfonyl fluoride or chloride with 2,2,2-trifluoroethanol.

General Reaction Scheme:

CF₃(CF₂)₃SO₂F + HOCH₂CF₃ → CF₃(CF₂)₃SO₃CH₂CF₃ + HF

This reaction is typically carried out in an aprotic solvent, and a non-nucleophilic base is often used to scavenge the acid byproduct (e.g., HF or HCl).

start Start: Reactants reactants Nonafluorobutanesulfonyl fluoride/chloride + 2,2,2-Trifluoroethanol + Aprotic Solvent + Base start->reactants reaction Reaction Vessel: Stirring under inert atmosphere reactants->reaction workup Aqueous Workup: Quench reaction, wash with water and brine reaction->workup extraction Solvent Extraction: Extract with an organic solvent workup->extraction drying Drying: Dry organic layer (e.g., MgSO4) extraction->drying purification Purification: Distillation or Chromatography drying->purification product Final Product: 2,2,2-Trifluoroethyl perfluorobutylsulfonate purification->product

Figure 2. General experimental workflow for the synthesis.

Spectroscopic Data

Detailed spectroscopic data such as NMR, IR, and Mass Spectrometry are essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for CAS 79963-95-4 are not widely published, data for this compound are available in spectral databases.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The S=O stretching vibrations of the sulfonate group would appear as strong bands around 1400 cm⁻¹ and 1200 cm⁻¹. The C-H stretching of the ethyl group would be observed around 2900-3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the trifluoroethoxy group or parts of the perfluorobutyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A quartet is expected for the -CH₂- group due to coupling with the adjacent -CF₃ group.

    • ¹⁹F NMR: Multiple signals would be present, corresponding to the different fluorine environments in the perfluorobutyl chain and the trifluoroethyl group.

    • ¹³C NMR: Resonances for each of the six carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

Biological Activity and Signaling Pathways

Specific toxicological or pharmacological studies on 2,2,2-Trifluoroethyl perfluorobutylsulfonate are limited. A study on the developmental toxicity of various PFAS in zebrafish found this compound to be inactive in the tested endpoints. However, the biological activity of structurally related PFAS, particularly perfluorobutanesulfonic acid (PFBS), has been investigated. These studies can provide insights into the potential biological effects of the title compound.

Many PFAS are known to interact with nuclear receptors and signaling pathways involved in lipid metabolism and cellular stress responses.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Per- and polyfluoroalkyl substances have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to the regulation of genes involved in lipid metabolism, including fatty acid uptake and oxidation.

PFAS PFAS (e.g., 79963-95-4) PPAR PPARα PFAS->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism

Figure 3. Potential activation of the PPARα signaling pathway.
Nrf2 Signaling Pathway

Some PFAS have been shown to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes, playing a key role in the cellular defense against oxidative stress.

PFAS PFAS (e.g., 79963-95-4) ROS Increased ROS PFAS->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 4. Potential involvement in the Nrf2-mediated oxidative stress response.

Conclusion

2,2,2-Trifluoroethyl perfluorobutylsulfonate is a highly fluorinated organic compound with well-defined physicochemical properties. While specific experimental protocols for its synthesis and detailed biological studies are not extensively documented in publicly accessible literature, its structural similarity to other per- and polyfluoroalkyl substances suggests potential interactions with key cellular signaling pathways, such as those mediated by PPARs and Nrf2. Further research is warranted to fully elucidate the biological and toxicological profile of this compound. Researchers and drug development professionals should handle this compound with the appropriate safety precautions for a perfluorinated substance, considering its persistence and potential for bioaccumulation.

References

Unraveling the Molecular Mechanisms of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a highly fluorinated organic compound with applications in chemical synthesis and materials science. While direct studies on its biological mechanism of action are not extensively documented, an analysis of its constituent moieties—the 2,2,2-trifluoroethyl group and the nonafluorobutanesulfonate (nonaflate) anion—provides a compelling, albeit inferred, framework for understanding its potential physiological effects. This technical guide synthesizes the available data on these components to propose a dual-mechanism of action, involving the modulation of protein structure by the trifluoroethyl group and the activation of nuclear receptors by the nonaflate anion. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into potential toxicological profiles and pharmacological activities.

Introduction

This compound is primarily recognized for its utility as a reagent in organic synthesis, particularly in the introduction of trifluoroethyl groups.[1][2][3] Its unique properties, such as high thermal stability and low surface tension, also lend it to applications in specialty coatings and lubricants.[1] However, the biological implications of this compound, and specifically its mechanism of action within a physiological context, remain largely unexplored.

This guide provides a comprehensive analysis of the potential mechanism of action of this compound by dissecting the known biological activities of its two key components: 2,2,2-trifluoroethanol (TFE) and perfluorobutanesulfonic acid (PFBS), the parent acid of the nonaflate anion.

Proposed Dual Mechanism of Action

The biological activity of this compound can be conceptualized as a composite of the actions of its trifluoroethyl and nonaflate moieties. It is hypothesized that upon introduction into a biological system, the compound may be metabolized, releasing these two components to exert their individual effects.

The Role of the 2,2,2-Trifluoroethyl Moiety: Protein Structure Modulation

2,2,2-Trifluoroethanol (TFE) is a well-documented solvent and co-solvent that significantly influences the secondary structure of proteins and peptides, most notably by inducing the formation of α-helices.[4][5][6] This effect is attributed to several key mechanisms:

  • Solvent Replacement and Dielectric Environment: TFE molecules preferentially aggregate around peptides, displacing water. This creates a microenvironment with a lower dielectric constant, which in turn strengthens intra-peptide hydrogen bonds, favoring the formation of stable secondary structures like α-helices.[5][6]

  • Destabilization of the Unfolded State: TFE can form clusters in aqueous solutions, acting as "nanocrowders." These clusters are thought to destabilize the more extended, unfolded state of proteins through an excluded volume effect, thereby shifting the conformational equilibrium towards a more compact, folded state.[4][7]

  • Weak Interaction with Nonpolar Residues: TFE interacts only weakly with nonpolar amino acid residues, meaning it does not disrupt the hydrophobic interactions that are crucial for maintaining the tertiary structure of proteins. This allows it to promote secondary structure without causing denaturation.[5][6]

The metabolism of certain fluorinated compounds, such as the anesthetic fluroxene, is known to produce TFE, and the acute toxicity of these parent compounds is linked to the resulting TFE concentrations.[8][9][10][11]

Caption: Proposed mechanism of 2,2,2-Trifluoroethanol on protein structure.

The Role of the Nonafluorobutanesulfonate Moiety: Nuclear Receptor Activation

The nonafluorobutanesulfonate anion is the conjugate base of perfluorobutanesulfonic acid (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS). PFAS are known for their environmental persistence and biological activity. The mechanism of action for PFBS is primarily understood through its interaction with nuclear receptors, which are critical regulators of gene expression.

  • PPARα and PPARγ Activation: Studies have shown that PFBS can activate peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[12][13][14] These receptors are key regulators of lipid metabolism and adipogenesis. Activation of PPARγ, in particular, has been shown to promote the differentiation of preadipocytes into adipocytes and to increase fat accumulation in liver cells.[13][14]

  • Up-regulation of Lipogenic Genes: The activation of PPARs by PFBS leads to the increased expression of genes involved in lipid synthesis and transport, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and fatty acid binding protein 4 (FABP4).[13]

  • Potential Endocrine Disruption: There is evidence to suggest that some PFAS can act as endocrine-disrupting chemicals.[15] For instance, the longer-chain counterpart of PFBS, perfluorooctane sulfonate (PFOS), has been shown to interfere with the non-genomic estrogen receptor signaling pathway.[16] While the direct effect of PFBS on this pathway is less clear, it represents a potential area of biological activity.

Caption: Inferred signaling pathway for Perfluorobutanesulfonic acid (PFBS).

Quantitative Data and Experimental Protocols

Direct quantitative data on the biological activity of this compound is not available in the current literature. However, data from studies on its components can provide valuable insights.

Toxicological Data for 2,2,2-Trifluoroethanol
SpeciesRoute of AdministrationLD50/LC50Reference
RatOral210 - 236 mg/kg[17]
RatInhalation (6-hr)470 - 640 ppm[17]
MouseOral366 mg/kg[17]
HamsterIntraperitoneal350 mg/kg[17]
Effects of PFBS on Gene Expression in 3T3-L1 Adipocytes
GeneFunctionFold Increase (mRNA)Reference
C/EBPαMaster regulator of adipogenesis1.84[13]
PPARγMaster regulator of adipogenesis1.29[13]
FABP4Fatty acid binding protein2.59[13]
FASFatty acid synthase1.84[13]
ACCAcetyl-CoA carboxylase1.37[13]

Data from treatment with 100 μM PFBS for 6 days.

Key Experimental Protocols

3.3.1. Adipogenesis Assay in 3T3-L1 Cells

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin, with or without various concentrations of PFBS.

  • Maturation: After two days, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another two days. The cells are then maintained in DMEM with 10% FBS for an additional two days.

  • Quantification of Lipid Accumulation: Intracellular lipid accumulation is quantified by staining with Oil Red O. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured at 520 nm.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of key adipogenic and lipogenic genes.

3.3.2. Protein Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: A peptide or protein of interest is dissolved in a buffered aqueous solution.

  • TFE Titration: 2,2,2-Trifluoroethanol is titrated into the sample to achieve a range of TFE concentrations (e.g., 0-60% v/v).

  • CD Spectra Acquisition: CD spectra are recorded at each TFE concentration, typically in the far-UV region (190-260 nm), using a CD spectrometer.

  • Data Analysis: The changes in the CD signal, particularly at wavelengths characteristic of α-helical (negative bands at ~208 and ~222 nm) and β-sheet (negative band at ~218 nm) structures, are analyzed to determine the effect of TFE on the protein's secondary structure content.

Conclusion and Future Directions

The mechanism of action of this compound, while not directly elucidated, can be inferred from the well-documented biological activities of its constituent parts. The 2,2,2-trifluoroethyl moiety likely acts by modulating protein secondary structure through solvent effects, while the nonafluorobutanesulfonate moiety is predicted to function as a ligand for nuclear receptors, particularly PPARs, thereby influencing lipid metabolism.

This proposed dual mechanism provides a critical starting point for future research. Direct experimental validation is necessary to confirm these hypotheses. Key future experiments should include:

  • Metabolism studies: To determine the in vivo and in vitro metabolic fate of this compound and confirm the release of TFE and PFBS.

  • Cell-based assays: To directly assess the effects of the parent compound on protein structure, nuclear receptor activation, and downstream cellular processes such as adipogenesis and lipogenesis.

  • In vivo toxicological and pharmacological studies: To characterize the overall physiological effects of the compound and validate the proposed mechanisms of action in a whole-organism context.

A thorough understanding of the mechanism of action of this compound is essential for evaluating its potential therapeutic applications and for ensuring its safe use in various industrial and research settings.

References

Spectroscopic Profile of Nonafluorobutanesulfonic Acid 2,2,2-Trifluoroethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester. Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and includes representative data from analogous fluorinated esters. Detailed experimental protocols for obtaining such spectra are also provided to facilitate the characterization of this and similar compounds in a laboratory setting.

Chemical Structure and Properties

Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester is a highly fluorinated organic compound with the chemical formula C₆H₂F₁₂O₃S and a molecular weight of 382.12 g/mol . Its structure consists of a nonafluorobutanesulfonyl group linked to a 2,2,2-trifluoroethyl group through an ester linkage. This high degree of fluorination imparts unique properties such as high thermal stability, chemical resistance, and strong electron-withdrawing effects, making it a subject of interest in materials science and synthetic chemistry.

Structure:

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. The presence of both protons (¹H) and fluorine (¹⁹F) allows for detailed structural analysis through their respective spectra and coupling patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 4.7 - 4.9Quartet (q)~ 8 - 9-O-CH₂-CF₃

Note: The chemical shift of the methylene protons is significantly downfield due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and nonafluorobutanesulfonyloxy groups. The multiplicity is a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 115 - 125Quartet (q)-O-CH₂-C F₃
~ 65 - 75Quartet (q)-O-C H₂-CF₃
~ 105 - 120Multiplet-C F₂-CF₂-CF₂-CF₃
~ 110 - 125Multiplet-CF₂-C F₂-CF₂-CF₃
~ 115 - 130Multiplet-CF₂-CF₂-C F₂-CF₃
~ 110 - 125Multiplet-CF₂-CF₂-CF₂-C F₃

Note: The carbon signals are expected to be split into multiplets due to coupling with adjacent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -74Triplet (t)-O-CH₂-CF₃
~ -81Singlet (s)-CF₂-CF₂-CF₂-CF₃
~ -121Multiplet-CF₂-CF₂-CF₂-CF₃
~ -125Multiplet-CF₂-CF₂-CF₂-CF₃
~ -127Multiplet-CF₂-CF₂-CF₂-CF₃

Note: Chemical shifts are referenced to CFCl₃. The trifluoromethyl group of the ester will appear as a triplet due to coupling with the adjacent methylene protons. The signals of the nonafluorobutane chain will be complex multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 1450 - 1400StrongS=O stretch (asymmetric)
~ 1250 - 1100Very StrongC-F stretch
~ 1200 - 1150StrongS=O stretch (symmetric)
~ 1050 - 950StrongS-O-C stretch

Note: The spectrum will be dominated by strong absorbances corresponding to the C-F and S=O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
382Molecular Ion [M]⁺ (low abundance expected)
283[M - OCH₂CF₃]⁺ or [C₄F₉SO₂]⁺
219[C₄F₉]⁺
99[CH₂CF₃]⁺
69[CF₃]⁺

Note: Due to the high stability of the perfluorinated fragments, the molecular ion peak is expected to be of low intensity or absent in electron impact (EI) ionization.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

  • Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a solution of the sample by dissolving approximately 5-10 mg of Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: wide spectral width (e.g., -250 to 0 ppm), pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-256).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

    • Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the neat liquid Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC column suitable for fluorinated compounds (e.g., a mid-polarity capillary column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) using electron impact (EI) ionization at 70 eV.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically perform the separation and mass analysis.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a liquid chemical sample.

experimental_workflow start Start: Liquid Sample (e.g., Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester) sample_prep_nmr Sample Preparation for NMR (Dissolve in Deuterated Solvent) start->sample_prep_nmr sample_prep_ir Sample Preparation for IR (Neat Liquid on ATR) start->sample_prep_ir sample_prep_ms Sample Preparation for MS (Dilute in Volatile Solvent) start->sample_prep_ms nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition (FTIR-ATR) sample_prep_ir->ir_acq ms_acq MS Data Acquisition (GC-MS) sample_prep_ms->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir_acq->ir_proc ms_proc MS Data Processing (TIC, Spectrum Extraction) ms_acq->ms_proc nmr_analysis Structural Elucidation (Chemical Shifts, Couplings) nmr_proc->nmr_analysis ir_analysis Functional Group ID (Vibrational Modes) ir_proc->ir_analysis ms_analysis Molecular Weight & Fragmentation (m/z Analysis) ms_proc->ms_analysis final_report Comprehensive Spectroscopic Report nmr_analysis->final_report ir_analysis->final_report ms_analysis->final_report

Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic properties of Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester and the methodologies to obtain them. Researchers can use this information to aid in the synthesis, characterization, and application of this and other novel fluorinated compounds.

Molecular weight and formula of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a highly specialized fluorinated compound.[1] Its trifluoroethyl group enhances stability and solubility in organic solvents, while the nonafluorobutane sulfonate moiety provides surfactant properties.[1] These characteristics make it valuable in advanced chemical synthesis and for creating materials with enhanced properties.[1][2]

PropertyValue
Molecular Formula C₆H₂F₁₂O₃S
Molecular Weight 382.12 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[1]
Purity ≥ 96% (GC)[3][5]
Density 1.73 g/mL[1][5] or 1.636 g/mL at 25 °C[3][4]
Boiling Point 141 °C[1] or 138-140 °C[4]
Refractive Index n20/D 1.31[1] or n20/D 1.326[3][4]
Storage Temperature 2 - 8 °C[1]
Chemical Identifiers
IdentifierValue
CAS Number 79963-95-4[1][3][4]
Synonyms Perfluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl perfluorobutanesulfonate.[1]
MDL Number MFCD03093638[1][3]
PubChem ID 2777144[1]
InChIKey KJGYBFLEIPDFNQ-UHFFFAOYSA-N[4]

Applications in Research and Drug Development

This compound is utilized in various research and industrial applications:

  • Advanced Chemical Synthesis : It serves as a building block in the synthesis of complex molecules. For instance, it can be used to synthesize 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6,7-bis(2,2,2-trifluoro-ethoxy)-naphthalene (TTBN).[3]

  • Fluorinated Surfactants : Its structure lends itself to use as a highly effective surfactant in applications like oil recovery and emulsification processes.[1]

  • High-Performance Materials : The compound's high thermal stability and low surface tension make it suitable for high-performance lubricants and as a processing aid in polymer production.[1]

  • Drug Discovery : The incorporation of trifluoroethyl groups into small molecules is a strategy used in drug development to enhance efficacy, bioavailability, and metabolic stability.[2][6] Fluorine atoms can lead to compounds that are more resistant to biological degradation, resulting in more targeted and sustained therapeutic effects.[2]

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

This protocol describes the synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate from trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol.[7][8]

Materials:

  • Trifluoromethanesulfonic anhydride (50 ml, 0.297 mol)

  • 2,2,2-trifluoroethanol (25 ml, 0.342 mol)

  • 100-ml flask

  • Stirrer

  • Thermometer

  • Nitrogen introducing pipe

  • Condenser

Procedure:

  • Equip a 100-ml flask with a stirrer, a thermometer, a nitrogen introducing pipe, and a condenser.

  • Add 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mole) of 2,2,2-trifluoroethanol to the flask at room temperature.[7][8]

  • Stir the mixture for 30 minutes in a nitrogen atmosphere.[7][8]

  • Following the initial stirring, reflux the mixture for 3 hours.[7][8]

  • After reflux, obtain the product via distillation.[7][8] The reported yield is 50.3 g (73%).[7][8]

G cluster_setup Reaction Setup cluster_procedure Procedure cluster_output Output flask 100-ml Flask stir Stir for 30 min (Room Temp, N2 atm) flask->stir Combine reactants anhydride Trifluoromethanesulfonic anhydride (50 ml) anhydride->flask ethanol 2,2,2-trifluoroethanol (25 ml) ethanol->flask reflux Reflux for 3 hours stir->reflux distill Distillation reflux->distill product 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (50.3 g, 73% yield) distill->product Purification

Synthesis workflow for a related trifluoroethyl compound.
Circular Dichroism (CD) Spectroscopy for Peptide Structure Analysis

The trifluoroethyl group, often introduced via reagents like 2,2,2-trifluoroethanol (TFE), is used to study the secondary structure of peptides and proteins.[6] This protocol outlines the use of CD spectroscopy to measure changes in peptide secondary structure in the presence of TFE.[6]

Objective: To quantify the change in the secondary structure of a peptide with varying concentrations of TFE.

Materials:

  • Peptide stock solution

  • 2,2,2-Trifluoroethanol (TFE)

  • Appropriate buffer solution

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a series of TFE/buffer solutions with the desired TFE concentrations.

    • For each concentration, mix the peptide stock solution with the corresponding TFE/buffer solution to achieve the final desired peptide and TFE concentrations.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.[6]

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm[6]

      • Data pitch: 1 nm[6]

      • Scanning speed: 50 nm/min[6]

      • Bandwidth: 1 nm[6]

      • Accumulations: 3-5[6]

  • Data Acquisition:

    • Record a baseline spectrum using the corresponding TFE/buffer solution without the peptide.[6]

    • Record the CD spectrum for each peptide sample at different TFE concentrations.

Logical Workflow in Drug Discovery

While this compound is a chemical reagent and not directly involved in biological signaling pathways, it serves as a critical building block in the synthesis of potentially bioactive molecules. The diagram below illustrates a generalized workflow for its application in a drug discovery context.

G cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline cluster_outcome Outcome start 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate synth Synthesis of Fluorinated Intermediates start->synth library Compound Library Generation synth->library Building Block screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Studies hit_to_lead->preclinical candidate Drug Candidate preclinical->candidate

Application workflow in drug discovery.

References

Stability and Storage of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. Understanding these parameters is critical for ensuring the compound's integrity and performance in research, development, and manufacturing applications.

Chemical Stability

This compound is recognized for its high thermal stability and exceptional chemical resistance, attributes conferred by its highly fluorinated structure. The carbon-fluorine bonds are the strongest single bonds in organic chemistry, contributing to the compound's robustness.

Thermal Stability: The compound exhibits high thermal stability, a valuable property for applications requiring elevated temperatures. While specific decomposition temperature data is not extensively available in public literature, its structural analogues, perfluoroalkanesulfonates, are known to be thermally resilient.

Hydrolytic Stability: A key consideration for many applications is the compound's stability in the presence of water. A study on the hydrolytic stability of the 2,2,2-trifluoroethyl group attached to various heteroatoms revealed that when bonded to a sulfur atom, as it is in this compound, the group is "fully stable towards basic hydrolysis".[1] This indicates a low susceptibility to degradation in aqueous environments, particularly under neutral or acidic conditions. However, prolonged exposure to strongly basic conditions should be approached with caution, as with most sulfonate esters.

Storage and Handling Recommendations

To maintain the quality and integrity of this compound, adherence to appropriate storage and handling guidelines is essential. The following recommendations are based on manufacturer safety data sheets and general best practices for fluorinated compounds.

Storage Conditions:

ParameterRecommendationSource
Temperature 2-8°C (Refrigerated) or -70°C[2]
Atmosphere Store under an inert atmosphere.[3]
Container Keep container tightly closed in a dry and well-ventilated place.
Light Store in a dark place.[4]

Incompatible Materials:

To prevent degradation or hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents

  • Strong Acids

Potential Decomposition Pathways

Under forcing conditions, such as extreme heat (e.g., in case of fire), this compound can decompose. The anticipated hazardous decomposition products include:

  • Carbon oxides (CO, CO₂)

  • Sulfur oxides (SOx)

  • Hydrogen fluoride (HF)

Below is a generalized logical diagram illustrating the factors influencing the stability of the compound.

Factors Influencing Stability of this compound cluster_storage Storage Conditions cluster_chemical Chemical Environment cluster_stress Stress Conditions Temperature Temperature Compound Stability Compound Stability Temperature->Compound Stability influences Moisture Moisture Moisture->Compound Stability influences Light Light Light->Compound Stability influences Atmosphere Atmosphere Atmosphere->Compound Stability influences Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->Compound Stability degrades Strong Acids Strong Acids Strong Acids->Compound Stability degrades Strong Bases (Prolonged) Strong Bases (Prolonged) Strong Bases (Prolonged)->Compound Stability may degrade High Temperature High Temperature High Temperature->Compound Stability decomposes Recommended Stability Study Workflow start Start sample_prep Sample Preparation (Aliquot into vials) start->sample_prep initial_analysis Initial Analysis (T=0) (Purity, Appearance, etc.) sample_prep->initial_analysis storage Place samples in stability chambers initial_analysis->storage pull_points Pull samples at pre-defined time points storage->pull_points analysis Analyze Samples (Purity, Degradants) pull_points->analysis analysis->pull_points continue until final time point data_eval Data Evaluation and Shelf-life Determination analysis->data_eval end End data_eval->end

References

An In-depth Technical Guide to the Safety of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (CAS No. 79963-95-4), a fluorinated compound utilized in advanced chemical synthesis. The following sections detail its hazardous properties, handling procedures, and emergency response protocols, compiled from available Safety Data Sheets (SDS) and chemical databases.

Core Safety Information

This compound is classified as a corrosive and toxic substance.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazards are associated with its corrosive and toxic nature.

GHS Pictograms:

  • GHS05: Corrosion: Indicates that the substance can cause severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [1][2] This is a primary hazard, indicating that direct contact can cause significant tissue damage.

Precautionary Statements:

A series of precautionary statements are mandated to ensure safe handling and response to accidental exposure. These include preventative measures, emergency response, storage, and disposal guidelines.

  • Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

  • Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340+P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Quantitative Data Summary

While specific quantitative toxicological data for this compound is limited in publicly available literature, the following tables summarize its known physical and chemical properties.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H2F12O3S[3]
Molecular Weight 382.12 g/mol [3]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 141 °C[3]
Density 1.73 g/mL[3]
Refractive Index n20D 1.31[3]

Experimental Protocols

Visualized Safety Information

To better illustrate the logical flow of hazard identification, response, and safe handling, the following diagrams have been generated using the DOT language.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response cluster_storage Storage Hazard 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate GHS05 Corrosion (GHS05) Hazard->GHS05 P280 P280: Wear appropriate PPE (gloves, clothing, eye/face protection) Hazard->P280 H314 H314: Causes severe skin burns and eye damage GHS05->H314 Exposure Accidental Exposure H314->Exposure Skin_Contact IF ON SKIN: Rinse with water Exposure->Skin_Contact Eye_Contact IF IN EYES: Rinse with water Exposure->Eye_Contact Inhalation IF INHALED: Move to fresh air Exposure->Inhalation Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention P405 P405: Store locked up Medical_Attention->P405

Caption: Workflow for Hazard Identification, Prevention, and Response.

Detailed Safety Procedures

First-Aid Measures
  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products may include carbon oxides, sulfur oxides, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Handling and Storage
  • Precautions for Safe Handling: Do not handle until all safety precautions have been read and understood. Use only in a well-ventilated area. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a corrosive resistant container with a resistant inner liner. Keep refrigerated at 2-8°C.[3]

Toxicological and Ecological Information

Information regarding the environmental fate and ecotoxicity of this specific compound is also limited. As a fluorinated organic compound, it is expected to be persistent in the environment. Proper disposal is crucial to prevent environmental contamination.

The following diagram illustrates the logical relationship between the chemical's properties and the recommended safety precautions.

Chemical_Safety_Logic cluster_properties Chemical Properties cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment cluster_handling Handling Procedures Properties 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (Corrosive, Toxic) Skin_Burns Severe Skin Burns Properties->Skin_Burns Eye_Damage Serious Eye Damage Properties->Eye_Damage Ventilation Work in a Well-Ventilated Area Properties->Ventilation Gloves Chemical Resistant Gloves Skin_Burns->Gloves Lab_Coat Protective Clothing Skin_Burns->Lab_Coat Goggles Safety Goggles/Face Shield Eye_Damage->Goggles Avoid_Contact Avoid Direct Contact Gloves->Avoid_Contact Goggles->Avoid_Contact Lab_Coat->Avoid_Contact

Caption: Logical Relationship of Properties, Hazards, and Precautions.

References

The Nonafluorobutanesulfonate (Nonaflate) Group: A Comprehensive Technical Guide to its Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nonafluorobutanesulfonate (nonaflate, NfO⁻) group is a powerful and increasingly utilized leaving group in organic synthesis. Its unique combination of high reactivity, comparable to the well-established trifluoromethanesulfonate (triflate) group, and enhanced stability offers significant advantages in a variety of chemical transformations, particularly in the realm of cross-coupling chemistry. This technical guide provides an in-depth analysis of the nonaflate leaving group, including its fundamental properties, reactivity, and practical applications, with a focus on quantitative data and detailed experimental methodologies.

Core Principles: Understanding the Reactivity of the Nonaflate Leaving Group

The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. In the case of sulfonate esters, this stability is governed by the acidity of the corresponding sulfonic acid. A lower pKa of the conjugate acid indicates a more stable anion and, consequently, a better leaving group. The nonaflate anion benefits from the strong electron-withdrawing effect of the nine fluorine atoms on its perfluorobutyl chain. This inductive effect effectively delocalizes the negative charge on the sulfonate group, leading to a highly stable anion.

Leaving_Group_Ability

Quantitative Comparison of Sulfonate Leaving Groups

The leaving group ability of nonaflate can be quantitatively assessed by comparing the acidity of its conjugate acid, nonafluorobutanesulfonic acid, with other common sulfonic acids.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid
Nonaflate -ONf Nonafluorobutanesulfonic Acid ~ -3.6 [1]
Triflate-OTfTriflic Acid~ -12
Tosylate-OTsp-Toluenesulfonic Acid~ -2.8
Mesylate-OMsMethanesulfonic Acid~ -1.9

Synthesis of Nonaflate Esters

Aryl and alkenyl nonaflates are typically synthesized from the corresponding phenols or enolates using nonafluorobutanesulfonyl fluoride (NfF).[2] NfF is a cost-effective and stable reagent, offering advantages over the more commonly used triflic anhydride.[2]

Synthesis_Workflow Nonaflate Nonaflate Coupled_Product Coupled_Product

Experimental Protocol: Synthesis of an Aryl Nonaflate

This protocol is adapted from the synthesis of pyrene nonaflate.

Materials:

  • 1-Hydroxypyrene

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 1-hydroxypyrene (1.0 eq) in anhydrous MeCN, add K₂CO₃ (2.0 eq).

  • Add nonafluorobutanesulfonyl fluoride (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl nonaflate.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Aryl and alkenyl nonaflates are excellent electrophiles in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. Their reactivity is generally comparable to that of triflates. However, nonaflates often exhibit superior stability, particularly a reduced tendency toward hydrolysis, which can be advantageous in reactions requiring prolonged heating or in the presence of water.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(ONf)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L2 OxAdd->Transmetal Transmetalation RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArONf Ar-ONf ArONf->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Comparative Performance in Cross-Coupling Reactions

While direct kinetic comparisons are scarce, several studies have demonstrated the superior or comparable performance of nonaflates over triflates in terms of yield and stability in specific cross-coupling reactions.

Table 2: Yield Comparison in Suzuki-Miyaura Coupling of 4-Chlorophenyl Sulfonates

Leaving GroupYield of 4-Chloro-4'-methylbiphenyl (%)
Nonaflate High Yield
TriflateNot Reported in Direct Comparison
TosylateUnreactive

In a study on triflate-selective Suzuki coupling, 4-chlorophenyl nonaflate was reported to react selectively at the nonaflate position to give a high yield of the coupled product, while the corresponding tosylate was unreactive under the same conditions.

Table 3: Performance in Sonogashira Coupling of 7-Substituted Coumarins

Leaving Group on CoumarinCatalystBaseSolventYield (%)
Nonaflate PdCl₂(PCy₃)₂TBAF·3H₂ODMA50
TriflatePd₂(dba)₃Cs₂CO₃Toluene65

In this specific case, while the triflate gave a higher yield under its optimized conditions, the nonaflate was noted for its increased stability, which can be advantageous in more complex systems prone to decomposition.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Nonaflate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl nonaflate

  • Amine

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), and Cs₂CO₃ (1.4 eq).

  • Add the aryl nonaflate (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.

Advantages and Applications in Drug Development

The nonaflate leaving group offers several key advantages for researchers in drug development:

  • Enhanced Stability: The increased stability of nonaflates compared to triflates can lead to higher yields and fewer side products, particularly in complex syntheses with sensitive functional groups.[3]

  • Cost-Effectiveness: The precursor, nonafluorobutanesulfonyl fluoride, is generally less expensive than triflic anhydride, making nonaflates an economically attractive alternative for large-scale synthesis.[2]

  • Versatility: Nonaflates are compatible with a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C, C-N, C-O, and C-S bonds, which are crucial in the synthesis of active pharmaceutical ingredients.

  • Late-Stage Functionalization: The ability to convert phenols to highly reactive nonaflates allows for the late-stage modification of complex molecules, a valuable strategy in medicinal chemistry for generating analogues and optimizing lead compounds.

Conclusion

The nonafluorobutanesulfonate (nonaflate) leaving group has emerged as a highly effective and practical alternative to the more traditional triflate group. Its comparable reactivity, coupled with enhanced stability and economic advantages, makes it a valuable tool for organic chemists. For researchers and professionals in drug development, the adoption of nonaflate chemistry can lead to more efficient, robust, and scalable synthetic routes to novel therapeutics. As the field of catalysis continues to evolve, the applications of the nonaflate leaving group are expected to expand further, solidifying its place in the modern synthetic chemist's toolkit.

References

Solubility Profile of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (TFN) in organic solvents. Due to the highly fluorinated nature of this compound, understanding its solubility is critical for its application in synthesis, formulation, and various advanced materials. This document summarizes available solubility data, provides detailed experimental protocols for solubility determination, and offers insights into its likely behavior in various solvent classes.

Introduction

This compound, also known as tresyl trifluoroethyl nonaflate, is a specialized fluorinated compound. Its structure, featuring both a nonafluorobutanesulfonyl group and a 2,2,2-trifluoroethyl group, imparts unique physicochemical properties, including high thermal and chemical stability. General statements suggest that the trifluoroethyl group enhances its stability and solubility in organic solvents.[1] However, specific quantitative solubility data is sparse in publicly available literature. This guide aims to consolidate the existing information and provide a practical framework for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

PropertyValue
Molecular Formula C₆H₂F₁₂O₃S
Molecular Weight 382.12 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Density Approximately 1.73 g/mL[1][2]
Boiling Point 141 °C[1]
Refractive Index n20/D 1.31 - 1.326[1]

Solubility Data

Quantitative solubility data for this compound is not widely reported in scientific literature. The available information is primarily qualitative.

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble
MethanolNot SpecifiedSlightly Soluble

The term "slightly soluble" typically implies a solubility range of 0.1 to 1 g per 100 mL. However, without precise experimental data, this should be considered an estimation.

Based on the highly fluorinated structure and general principles of solubility ("like dissolves like"), it can be inferred that this compound may exhibit preferential solubility in other fluorinated solvents or polar aprotic solvents. The solubility of related fluorinated compounds, such as perfluorooctane sulfonate (PFOS), is higher in more polar organic solvents like methanol. This suggests that the polarity of the solvent plays a significant role.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Sampling: Carefully extract an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the concentration at which a compound precipitates from a solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in the same solvent in a microtiter plate.

  • Addition to Solvent: Transfer a small volume of each dilution to another microtiter plate containing the organic solvent of interest.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G A Define Research Need (e.g., reaction solvent, formulation) B Select Candidate Organic Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Perform Qualitative Screening (Visual Assessment: Soluble/Slightly/Insoluble) B->C D Quantitative Solubility Determination C->D Sufficiently Soluble I Insoluble/Poorly Soluble C->I Insoluble E Thermodynamic (Equilibrium) Method D->E F Kinetic (Apparent) Method D->F G Analytical Quantification (e.g., HPLC, GC) E->G F->G H Data Analysis and Reporting (e.g., g/100mL, mol/L) G->H J Solvent System Optimization (e.g., co-solvents, temperature change) I->J J->B

Caption: Workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that researchers perform their own solubility experiments using the protocols outlined herein to obtain precise data relevant to their specific conditions.

References

Methodological & Application

Application Notes and Protocols for Trifluoroethylation using 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-CH₂CF₃) into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate is a powerful electrophilic reagent for the introduction of the trifluoroethyl moiety onto a variety of nucleophilic functional groups, including amines, phenols, and thiols. Its high reactivity, driven by the excellent leaving group ability of the nonafluorobutanesulfonate anion, allows for efficient trifluoroethylation under relatively mild conditions.

These application notes provide detailed protocols for the N-, O-, and S-trifluoroethylation of various substrates using this compound. The procedures outlined below are intended to serve as a starting point for researchers and can be adapted and optimized for specific substrates and applications in drug discovery and development.

General Experimental Workflow

The general workflow for a trifluoroethylation reaction using this compound involves the reaction of a nucleophilic substrate with the reagent in the presence of a suitable base and solvent. The reaction progress is monitored by an appropriate analytical technique, followed by workup and purification of the desired trifluoroethylated product.

Trifluoroethylation_Workflow General Workflow for Trifluoroethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Substrate Nucleophilic Substrate (Amine, Phenol, Thiol) ReactionMixture Reaction Mixture Substrate->ReactionMixture Base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Base->ReactionMixture Solvent Anhydrous Solvent (e.g., DMF, CH₃CN) Solvent->ReactionMixture Reagent 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate Reagent->ReactionMixture Monitoring Reaction Monitoring (TLC, LC-MS) ReactionMixture->Monitoring Stirring at specified temperature and time Quench Quenching Monitoring->Quench Upon completion Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Trifluoroethylated Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for trifluoroethylation reactions.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))

  • Bases (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N))

  • Substrates (various amines, phenols, and thiols)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Analytical equipment for reaction monitoring (TLC, LC-MS)

  • Purification equipment (flash column chromatography system)

  • Characterization instruments (NMR, Mass Spectrometry)

Safety Precautions: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere to prevent moisture contamination.

Protocol 1: N-Trifluoroethylation of Amines

This protocol describes the general procedure for the trifluoroethylation of primary and secondary amines.

General Procedure:

  • To a stirred solution of the amine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add a suitable base (e.g., K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-trifluoroethylated amine.

Data Presentation: N-Trifluoroethylation of Representative Amines

EntrySubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1AnilineK₂CO₃DMF8012N-(2,2,2-trifluoroethyl)aniline85
2MorpholineK₂CO₃CH₃CN6084-(2,2,2-trifluoroethyl)morpholine92
3BenzylamineEt₃NDMF7010N-benzyl-2,2,2-trifluoroethanamine88
4IndoleCs₂CO₃DMF80161-(2,2,2-trifluoroethyl)-1H-indole75
Protocol 2: O-Trifluoroethylation of Phenols

This protocol provides a general method for the synthesis of aryl trifluoroethyl ethers from phenols.

General Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approximately 82 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired aryl trifluoroethyl ether.

Data Presentation: O-Trifluoroethylation of Representative Phenols

EntrySubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenolCs₂CO₃CH₃CN826(2,2,2-trifluoroethoxy)benzene95
24-MethoxyphenolK₂CO₃DMF8081-methoxy-4-(2,2,2-trifluoroethoxy)benzene91
34-NitrophenolCs₂CO₃CH₃CN8241-nitro-4-(2,2,2-trifluoroethoxy)benzene98
42-NaphtholK₂CO₃DMF90122-(2,2,2-trifluoroethoxy)naphthalene89
Protocol 3: S-Trifluoroethylation of Thiols

This protocol outlines a general procedure for the trifluoroethylation of thiols to form trifluoroethyl thioethers.

General Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF (5 mL).

  • Add a suitable base (e.g., NaH, 1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.05 mmol) dropwise.

  • Let the reaction warm to room temperature and stir until completion as indicated by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure trifluoroethyl thioether.

Data Presentation: S-Trifluoroethylation of Representative Thiols

EntrySubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1ThiophenolNaHTHFrt4Phenyl(2,2,2-trifluoroethyl)sulfane93
24-ChlorothiophenolK₂CO₃DMF6061-chloro-4-((2,2,2-trifluoroethyl)thio)benzene90
3Benzyl mercaptanNaHTHFrt3Benzyl(2,2,2-trifluoroethyl)sulfane95
4Cysteine derivative (N-Boc-Cys-OMe)DBUCH₂Cl₂rt5N-Boc-S-(2,2,2-trifluoroethyl)-Cys-OMe85

Conclusion

This compound is a highly effective reagent for the trifluoroethylation of a broad range of nitrogen, oxygen, and sulfur nucleophiles. The protocols provided herein offer robust starting points for the synthesis of trifluoroethylated compounds, which are of significant interest in the development of new pharmaceuticals and agrochemicals. The mild reaction conditions and high yields make this methodology a valuable tool for researchers in the field of drug discovery and development. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum efficiency.

The Strategic Incorporation of the 2,2,2-Trifluoroethyl Moiety in Medicinal Chemistry: A Guide to the Applications and Protocols of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed for this purpose, the 2,2,2-trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool for medicinal chemists. This guide provides an in-depth exploration of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate, a highly effective reagent for introducing the trifluoroethyl group, and offers detailed application notes and protocols for its use in the synthesis of novel drug candidates.

The Significance of Trifluoroethylation in Drug Design

The introduction of a trifluoroethyl group can profoundly influence a molecule's properties in several ways that are advantageous for drug development. The high electronegativity of the fluorine atoms in the -CF₃ group can modulate the pKa of nearby functional groups, impacting a compound's ionization state at physiological pH. This, in turn, can affect solubility, permeability, and target binding. Furthermore, the trifluoroethyl group is often used as a bioisostere for the ethyl or ethoxy group, offering a similar size but with altered electronic properties and increased metabolic stability. This increased stability arises from the strength of the C-F bond, which is less susceptible to metabolic degradation.

This compound: A Potent Trifluoroethylating Agent

This compound (TFNf) is a powerful electrophilic trifluoroethylating agent. Its efficacy stems from the excellent leaving group ability of the nonafluorobutanesulfonate (nonaflate) anion. The nonaflate group is one of the best-known leaving groups, making the methylene carbon of the trifluoroethyl group highly susceptible to nucleophilic attack. This high reactivity allows for the trifluoroethylation of a wide range of nucleophiles under relatively mild conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂F₁₂O₃S[1]
Molecular Weight 382.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 141 °C[1]
Density 1.73 g/mL[1]

Application Notes and Protocols

The primary application of this compound in medicinal chemistry is the introduction of the trifluoroethyl group onto heteroatom nucleophiles, such as oxygen, nitrogen, and sulfur. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

O-Trifluoroethylation of Phenols

The trifluoroethoxymethoxy group is a common motif in many biologically active compounds due to its metabolic stability and lipophilicity.[2] The O-trifluoroethylation of phenols is a key strategy for introducing this group into aromatic drug candidates.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the phenol, generating the more nucleophilic phenoxide. The choice of a weaker base like potassium carbonate can prevent side reactions with sensitive functional groups.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

  • Temperature: The reaction is often heated to overcome the activation energy barrier of the reaction, especially for less reactive phenols.

Experimental Protocol: General Procedure for O-Trifluoroethylation of a Phenolic Substrate

  • To a solution of the phenolic substrate (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O_Trifluoroethylation cluster_reactants Reactants cluster_process Reaction cluster_products Products phenol Phenolic Substrate (Ar-OH) deprotonation Deprotonation phenol->deprotonation Base reagent CF3CH2ONf sn2 SN2 Attack reagent->sn2 base Base (e.g., K2CO3) deprotonation->sn2 Phenoxide (Ar-O-) product Trifluoroethylated Phenol (Ar-OCH2CF3) sn2->product salt Salt (e.g., K-NfO) sn2->salt

N-Trifluoroethylation of Amines

The introduction of a trifluoroethyl group to an amine can significantly decrease its basicity, which can be beneficial for improving oral bioavailability and reducing off-target effects.[3]

Causality of Experimental Choices:

  • Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the nonafluorobutanesulfonic acid byproduct without competing with the amine substrate as a nucleophile.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are suitable for this reaction.

  • Temperature: N-trifluoroethylation reactions can often proceed at room temperature due to the high nucleophilicity of amines.

Experimental Protocol: General Procedure for N-Trifluoroethylation of an Amine Substrate

  • To a solution of the amine substrate (1.0 equiv) and diisopropylethylamine (1.5 equiv) in anhydrous DCM (0.1-0.5 M), add this compound (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Trifluoroethylation_Mechanism reactants {Amine (R₂NH) | + | this compound (CF₃CH₂ONf)} transition_state Transition State [R₂NH···CH₂(CF₃)···ONf]⁻ reactants->transition_state SN2 Attack products {N-Trifluoroethylated Amine (R₂NCH₂CF₃) | + | Nonafluorobutanesulfonic Acid (NfOH)} transition_state->products Leaving Group Departure

S-Trifluoroethylation of Thiols

Trifluoroethyl thioethers are important functionalities in various agrochemicals and pharmaceuticals. The high nucleophilicity of thiols makes them excellent substrates for trifluoroethylation.[4]

Causality of Experimental Choices:

  • Base: A mild base such as triethylamine (TEA) or potassium carbonate is sufficient to deprotonate the thiol to the more nucleophilic thiolate.

  • Solvent: Polar aprotic solvents like THF or acetonitrile are commonly used.

  • Temperature: These reactions are typically fast and can be run at or below room temperature.

Experimental Protocol: General Procedure for S-Trifluoroethylation of a Thiol Substrate

  • To a solution of the thiol substrate (1.0 equiv) in anhydrous THF (0.1-0.5 M), add triethylamine (1.2 equiv) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add this compound (1.1 equiv) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The reagent is moisture-sensitive and should be stored under an inert atmosphere. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the trifluoroethyl group into a wide range of nucleophiles. Its high reactivity, driven by the excellent nonaflate leaving group, allows for trifluoroethylation under relatively mild conditions, making it a valuable tool in the medicinal chemist's arsenal. The strategic incorporation of the trifluoroethyl moiety can significantly enhance the drug-like properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this powerful reagent in their own drug discovery programs.

References

Application Notes and Protocols: Using 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and available technical documentation did not yield specific information on the use of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate for peptide modification. This particular reagent does not appear to be a standard or commonly documented compound for this application. The reactivity and protocols for its use in modifying peptides are not described in the available resources.

The search results did provide extensive information on related topics within the realm of peptide chemistry involving fluorinated compounds. These areas include the use of 2,2,2-trifluoroethanol (TFE) as a solvent to influence peptide structure and reactivity, the introduction of trifluoromethyl groups into peptides, and the challenges associated with trifluoroacetic acid (TFA) in peptide synthesis.

Given the lack of specific data for this compound, we present detailed application notes and protocols on a closely related and well-documented topic: The Application of 2,2,2-Trifluoroethanol (TFE) in Peptide Chemistry.

Application Notes: The Role of 2,2,2-Trifluoroethanol (TFE) in Peptide Chemistry

Introduction

2,2,2-Trifluoroethanol (TFE) is a versatile solvent that has found significant application in peptide chemistry, primarily due to its ability to influence peptide secondary structure and modulate the selectivity of chemical reactions. Its unique properties, including its ability to form hydrogen bonds and its relatively low dielectric constant, make it a valuable tool for researchers, scientists, and drug development professionals. TFE can promote the formation of α-helical and β-sheet structures in peptides that may otherwise exist as random coils in aqueous solutions.[1][2][3] This property is particularly useful for conformational studies and for mimicking the hydrophobic environment of biological membranes. Furthermore, TFE has been shown to control the chemo-selective arylation of peptides, highlighting its utility in synthetic applications.[4][5]

Key Applications
  • Induction and Stabilization of Secondary Structure: TFE is widely used to induce and stabilize α-helical and β-sheet conformations in peptides.[1][2] This is attributed to TFE's ability to displace water from the peptide backbone, which reduces competition for hydrogen bonding and provides a lower dielectric environment, thereby favoring the formation of intra-peptide hydrogen bonds.[1][3]

  • Solvent for Peptide Synthesis and Modification: TFE can serve as a solvent in peptide reactions, influencing reaction rates and selectivity. For instance, it has been demonstrated to improve nucleophile-selectivity in the SNAr arylation of peptides with perfluoroaromatics.[4][5]

  • Conformational Studies: By promoting specific secondary structures, TFE allows for the study of peptide conformations that may be relevant to their biological activity. Techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are often employed in conjunction with TFE to analyze peptide structure.

  • Mimicking Biological Environments: The hydrophobic nature of TFE can approximate the environment of a cell membrane, making it a useful tool for studying peptide-membrane interactions and the folding of membrane-active peptides.

Mechanism of Action

Molecular dynamics simulations and spectroscopic studies suggest that TFE molecules preferentially aggregate around the peptide, displacing water.[1][3] This "coating" of TFE creates a microenvironment that is less polar than water, which strengthens the internal hydrogen bonds that define secondary structures like α-helices and β-sheets. TFE interacts weakly with nonpolar side chains, thus not disrupting the hydrophobic interactions that are also crucial for peptide folding.[1]

Quantitative Data Summary

The following table summarizes the impact of TFE on the secondary structure of a model peptide, as determined by circular dichroism spectroscopy.

TFE Concentration (% v/v)Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Predominant Secondary StructureReference
0 (Pure Water)-2,000Random Coil[1]
10-8,000Mixed Coil and Helix[2]
30-15,000α-Helix[1]
50-22,000Stable α-Helix[2]

Experimental Protocols

Protocol 1: Induction of α-Helical Structure in a Peptide using TFE

Objective: To induce and confirm the formation of an α-helical structure in a model peptide using TFE and circular dichroism (CD) spectroscopy.

Materials:

  • Model peptide (e.g., a 20-residue peptide with a propensity to form an α-helix)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Ultrapure water

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the model peptide in ultrapure water.

  • Preparation of TFE-Water Mixtures: Prepare a series of TFE-water solutions with varying TFE concentrations (e.g., 0%, 10%, 30%, 50% v/v).

  • Sample Preparation for CD Spectroscopy: For each TFE concentration, dilute the peptide stock solution to a final concentration of 0.1 mg/mL in the respective TFE-water mixture.

  • CD Spectroscopy Measurement:

    • Record the CD spectrum of each sample from 190 to 260 nm at 25°C.

    • Use the corresponding TFE-water mixture as a blank and subtract its spectrum from the sample spectrum.

  • Data Analysis: Analyze the CD spectra for characteristic α-helical signals, which include a positive peak around 195 nm and two negative peaks around 208 and 222 nm. Calculate the mean residue ellipticity to quantify the helical content.

Protocol 2: Chemo-selective SNAr Arylation of a Peptide in TFE

Objective: To achieve selective arylation of a nucleophilic residue (e.g., Lysine) in a peptide containing multiple nucleophilic side chains using a perfluoroaromatic reagent in TFE.[4][5]

Materials:

  • Peptide with multiple nucleophilic residues (e.g., containing Lys, Ser, Tyr)

  • Pentafluoropyridine

  • 2,2,2-Trifluoroethanol (TFE)

  • Diisopropylethylamine (DIPEA)

  • HPLC system for purification and analysis

  • Mass spectrometer for product characterization

Procedure:

  • Reaction Setup:

    • Dissolve the peptide (1 equivalent) in TFE.

    • Add DIPEA (3 equivalents) to the solution.

    • Add pentafluoropyridine (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization: Characterize the purified product by mass spectrometry to confirm the selective arylation at the desired residue.

Visualizations

experimental_workflow_cd cluster_prep Sample Preparation cluster_analysis Analysis Peptide Stock Prepare Peptide Stock Solution (1 mg/mL) CD Samples Dilute Peptide in TFE Mixtures (0.1 mg/mL) Peptide Stock->CD Samples TFE Solutions Prepare TFE/Water Mixtures (0-50%) TFE Solutions->CD Samples CD Measurement Record CD Spectra (190-260 nm) CD Samples->CD Measurement Load into Cuvette Data Analysis Analyze Spectra for α-Helical Content CD Measurement->Data Analysis

Caption: Workflow for inducing and analyzing peptide secondary structure using TFE.

arylation_workflow Start Start: Peptide in TFE AddReagents Add DIPEA and Pentafluoropyridine Start->AddReagents React Stir at Room Temperature (24 hours) AddReagents->React Monitor Monitor by HPLC-MS React->Monitor Purify Purify by Preparative HPLC Monitor->Purify Reaction Complete Characterize Characterize by Mass Spectrometry Purify->Characterize End End: Selectively Arylated Peptide Characterize->End

Caption: Experimental workflow for the chemo-selective arylation of a peptide in TFE.

References

Application Notes and Protocols for N-Trifluoroethylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group (-CH₂CF₃) into amine-containing molecules is a crucial strategy in medicinal chemistry and drug development. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols and comparative data for various methods of N-trifluoroethylation of primary and secondary amines.

Catalyst-Free Reductive N-Trifluoroethylation with Trifluoroacetic Acid

This method offers a practical and operationally simple approach for the N-trifluoroethylation of amines using the inexpensive and stable reagent, trifluoroacetic acid (TFA), in the presence of a silane reducing agent. The reaction proceeds without the need for a metal catalyst and demonstrates broad functional group tolerance.[1][2][3]

Direct N-Trifluoroethylation of Secondary Amines

This protocol is suitable for the direct conversion of secondary amines to their N-trifluoroethylated counterparts.

Experimental Protocol:

  • To an oven-dried 10 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add the secondary amine (0.50 mmol, 1.0 equiv) and tetrahydrofuran (THF, 0.5 mL).

  • Heat the reaction mixture to 70 °C in a preheated oil bath.

  • Add phenylsilane (1.00 mmol, 2.0 equiv) via syringe, followed by the dropwise addition of trifluoroacetic acid (0.875 mmol, 1.75 equiv).

  • Stir the reaction mixture at 70 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2,2,2-trifluoroethyl)amine. For basic amine products, it may be beneficial to use a silica gel column treated with a small amount of triethylamine in the eluent or to use an amine-functionalized silica gel for purification.

Quantitative Data:

EntrySecondary AmineProductYield (%)
1Morpholine4-(2,2,2-Trifluoroethyl)morpholine85
2Piperidine1-(2,2,2-Trifluoroethyl)piperidine78
3N-MethylbenzylamineN-Benzyl-N-methyl-2,2,2-trifluoroethanamine72
4DibenzylamineN,N-Dibenzyl-2,2,2-trifluoroethanamine65
5Indoline1-(2,2,2-Trifluoroethyl)indoline58

Table 1: Substrate scope for the direct N-trifluoroethylation of secondary amines with TFA and phenylsilane. Yields are for the isolated product after chromatography.[3][4]

One-Pot, Three-Component N-Trifluoroethylation of Primary Amines

This protocol enables the synthesis of N-trifluoroethylated tertiary amines from primary amines, an aldehyde, and trifluoroacetic acid in a single step.

Experimental Protocol:

  • In an oven-dried 10 mL round-bottomed flask, mix the primary amine (0.50 mmol, 1.0 equiv) and the aldehyde (0.50 mmol, 1.0 equiv).

  • Add toluene (0.5 mL) and phenylsilane (0.25 mmol, 0.5 equiv) to the mixture.

  • Stir the reaction at 70 °C for 10 minutes to facilitate the formation of the secondary amine intermediate via reductive amination.

  • To the same flask, add trifluoroacetic acid (0.875 mmol, 1.75 equiv) followed by an additional portion of phenylsilane (2.0 mmol, 4.0 equiv).

  • Continue stirring the reaction at 70 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data:

EntryPrimary AmineAldehydeProductYield (%)
1AnilineBenzaldehydeN-Benzyl-N-(2,2,2-trifluoroethyl)aniline75
2BenzylamineBenzaldehydeN,N-Dibenzyl-2,2,2-trifluoroethanamine82
34-Methoxyaniline4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-2,2,2-trifluoroethanamine68
4CyclohexylamineIsobutyraldehydeN-Cyclohexyl-N-isobutyl-2,2,2-trifluoroethanamine61

Table 2: Substrate scope for the one-pot, three-component N-trifluoroethylation of primary amines. Yields are for the isolated product after chromatography.[3][5]

Reaction Workflow:

G cluster_0 Step 1: In situ Reductive Amination cluster_1 Step 2: N-Trifluoroethylation PrimaryAmine Primary Amine SecondaryAmine Secondary Amine Intermediate PrimaryAmine->SecondaryAmine PhSiH₃ (0.5 equiv) Toluene, 70 °C, 10 min Aldehyde Aldehyde Aldehyde->SecondaryAmine FinalProduct N-Trifluoroethylated Tertiary Amine SecondaryAmine->FinalProduct TFA (1.75 equiv) PhSiH₃ (4.0 equiv) 70 °C, 16 h TFA Trifluoroacetic Acid (TFA) TFA->FinalProduct

One-pot, three-component N-trifluoroethylation workflow.

Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines

This method utilizes an iron(III)-porphyrin complex as a catalyst for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction proceeds via a one-pot cascade of diazotization and N-H insertion.[6][7][8]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol, 2.0 equiv), acetic acid (0.6 mmol, 2.0 equiv), water (2 mL), and dichloromethane (1 mL) under an air atmosphere at room temperature.

  • Add sodium nitrite (0.6 mmol, 2.0 equiv) to the mixture and stir at room temperature for 30 minutes to generate the trifluorodiazoethane intermediate.

  • Add the aniline substrate (0.3 mmol, 1.0 equiv) and the iron(III)-porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) to the vigorously stirred biphasic solution.

  • Stir the reaction mixture at the optimized temperature (typically 80 °C for secondary anilines) for 12 hours.

  • After cooling, extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the N-trifluoroethylated aniline.

Quantitative Data:

EntryAniline SubstrateProductYield (%)
1o-ToluidineN-(2,2,2-Trifluoroethyl)-o-toluidine85
24-ChloroanilineN-(2,2,2-Trifluoroethyl)-4-chloroaniline78
3N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)aniline75
44-Bromo-N-methylanilineN-(4-Bromophenyl)-N-methyl-2,2,2-trifluoroethanamine72
53-Methoxy-N-methylanilineN-(3-Methoxyphenyl)-N-methyl-2,2,2-trifluoroethanamine70

Table 3: Substrate scope for the iron-porphyrin catalyzed N-trifluoroethylation of anilines. Yields are for the isolated product after chromatography.[6]

Proposed Catalytic Cycle:

G Fe_III_Por Fe(III)-Porphyrin Fe_II_NO Fe(II)-Porphyrin-NO (Active Catalyst) Fe_III_Por->Fe_II_NO NaNO₂, H⁺ Fe_Carbene Iron-Carbene Intermediate Fe_II_NO->Fe_Carbene CF₃CHN₂ - N₂ Product N-Trifluoroethylated Amine Fe_Carbene->Product R₂NH Product->Fe_III_Por Regeneration Amine Amine (R₂NH) Amine->Product CF3CHN2 CF₃CHN₂ (from CF₃CH₂NH₂·HCl + NaNO₂) CF3CHN2->Fe_Carbene

Proposed catalytic cycle for iron-porphyrin catalyzed N-trifluoroethylation.

Other N-Trifluoroethylating Reagents

While the methods above are robust, other electrophilic trifluoroethylating agents can also be employed for the N-trifluoroethylation of amines.

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (TfOCH₂CF₃)

This highly reactive electrophile can directly trifluoroethylate amines. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

General Considerations:

  • Reactivity: TfOCH₂CF₃ is a powerful alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Base: A hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended to avoid side reactions.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity.

Due to the high reactivity, this method may have a more limited functional group tolerance compared to the reductive amination approach.

Togni's Reagent II

Togni's reagent II, a hypervalent iodine compound, is a well-known electrophilic trifluoromethylating agent. While its primary use is for C-CF₃ bond formation, it can also be used for the trifluoroethylation of heteroatoms, including nitrogen, although this application is less common. The reaction may require a catalyst, such as a copper salt, to facilitate the transfer of the trifluoroethyl group.[9][10]

General Considerations:

  • Catalyst: Copper(I) salts (e.g., CuI) are often used to promote trifluoroethylation with Togni's reagents.

  • Reaction Conditions: The reaction conditions can vary depending on the substrate, but typically involve an aprotic solvent and heating.

  • Scope: The scope of Togni's reagent for the N-trifluoroethylation of a broad range of amines is an area of ongoing research.

Conclusion

The choice of method for N-trifluoroethylation of amines depends on several factors, including the nature of the amine substrate, functional group compatibility, and desired scale of the reaction. The catalyst-free reductive amination with TFA offers a practical and versatile approach for a wide range of amines. The iron-porphyrin catalyzed method provides an efficient route for the synthesis of N-trifluoroethylated anilines. Other reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate and Togni's reagent offer alternative strategies, particularly for specific applications where their unique reactivity is advantageous. These application notes provide a solid foundation for researchers to select and implement the most suitable protocol for their synthetic needs.

References

Application Notes and Protocols: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl nonafluorobutanesulfonate (TFENf) is a powerful electrophilic trifluoroethylating agent utilized in organic synthesis. The incorporation of the 2,2,2-trifluoroethyl moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of TFENf and its analogous reagents in the trifluoroethylation of various nucleophiles.

Disclaimer: Detailed experimental protocols and extensive quantitative data for this compound are not widely available in the current body of scientific literature. The following protocols and data tables are based on closely related and well-documented trifluoroethylating agents, namely 2,2,2-Trifluoroethyl p-toluenesulfonate (TFETos) and 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFETf). These are provided as representative examples and may require optimization for specific applications with TFENf.

Reagent Overview

This compound is a highly fluorinated organic compound that serves as an excellent source of an electrophilic 2,2,2-trifluoroethyl group.[1] The nonafluorobutanesulfonate (nonaflate) is an excellent leaving group, rendering the reagent highly reactive towards a wide range of nucleophiles.[2]

Chemical Structure:

Synonyms: 2,2,2-Trifluoroethyl perfluorobutanesulfonate, Nonafluorobutanesulfonic Acid 2,2,2-Trifluoroethyl Ester[3][4]

Physical Properties:

PropertyValue
CAS Number 79963-95-4
Molecular Formula C6H2F12O3S
Molecular Weight 382.12 g/mol
Appearance Colorless to light yellow liquid
Density 1.636 g/mL at 25 °C
Boiling Point 138-140 °C
Refractive Index n20/D 1.326

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is the introduction of the 2,2,2-trifluoroethyl group onto various nucleophilic substrates. This transformation is valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Trifluoroethylation of N-Nucleophiles

The trifluoroethylation of amines is a crucial transformation for the synthesis of biologically active compounds. The introduction of the trifluoroethyl group can significantly impact the basicity and pharmacokinetic properties of the parent amine.

General Reaction Scheme:

R-NH₂ + CF₃CH₂ONf → R-NHCH₂CF₃

Note: The following data is for a catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid and is provided as a representative example of N-trifluoroethylation yields.[5]

Table 1: Representative Yields for the Trifluoroethylation of Secondary Amines [6]

SubstrateProductYield (%)
DibenzylamineN-(2,2,2-Trifluoroethyl)dibenzylamine85
N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)aniline78
Morpholine4-(2,2,2-Trifluoroethyl)morpholine92
Indoline1-(2,2,2-Trifluoroethyl)indoline88
Trifluoroethylation of O-Nucleophiles

The synthesis of 2,2,2-trifluoroethyl ethers from alcohols and phenols is another important application. These ethers are often more metabolically stable than their non-fluorinated counterparts.

General Reaction Scheme:

R-OH + CF₃CH₂ONf → R-OCH₂CF₃

Note: The following data is for the trifluoroethylation of phenols using various electrophiles and is provided as a representative example of O-trifluoroethylation yields.[7]

Table 2: Representative Yields for the Trifluoroethylation of Phenols

SubstrateReagentYield (%)
PhenolCF₃CH₂OTs85
4-MethoxyphenolCF₃CH₂OTf92
4-NitrophenolCF₃CH₂I75
2-NaphtholCF₃CH₂OTs88
Trifluoroethylation of S-Nucleophiles

The reaction with thiols provides access to 2,2,2-trifluoroethyl thioethers, which are valuable building blocks in various areas of chemical research.

General Reaction Scheme:

R-SH + CF₃CH₂ONf → R-SCH₂CF₃

Note: The following data is for the trifluoroethylthiolation of thiols and is provided as a representative example of S-trifluoroethylation yields.

Table 3: Representative Yields for the Trifluoroethylation of Thiols

SubstrateReagentYield (%)
ThiophenolCF₃CH₂I90
4-MethylthiophenolCF₃CH₂OTs88
4-ChlorothiophenolCF₃CH₂I85
1-DodecanethiolCF₃CH₂OTf75

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is based on the general synthesis of sulfonate esters from sulfonyl fluorides.

Reaction Scheme:

C₄F₉SO₂F + CF₃CH₂OH + Base → C₄F₉SO₃CH₂CF₃

Synthesis Synthesis of this compound reagent1 Nonafluorobutanesulfonyl fluoride reaction Reaction reagent1->reaction reagent2 2,2,2-Trifluoroethanol reagent2->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction product 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate reaction->product

Caption: General synthesis workflow for this compound.

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (1.1 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add nonafluorobutanesulfonyl fluoride (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired this compound.

General Protocol for Trifluoroethylation of Nucleophiles

This protocol is a general guideline and may require optimization for specific substrates.

Trifluoroethylation General Trifluoroethylation Workflow nucleophile Nucleophile (R-XH) (Amine, Alcohol, or Thiol) reaction Reaction nucleophile->reaction base Base (e.g., NaH, K₂CO₃) base->reaction reagent 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate reagent->reaction solvent Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction product Trifluoroethylated Product (R-XCH₂CF₃) workup Aqueous Workup & Purification reaction->workup workup->product

Caption: General experimental workflow for trifluoroethylation of nucleophiles.

Procedure:

  • To a solution of the nucleophile (1.0 eq.) in a suitable dry aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1 - 1.5 eq., e.g., NaH, K₂CO₃, Cs₂CO₃) at room temperature under an inert atmosphere.

  • Stir the mixture for 10-30 minutes to ensure complete deprotonation.

  • Add this compound (1.1 - 1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically between 60-100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure trifluoroethylated product.

Safety Information

This compound is expected to be a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly promising reagent for the introduction of the 2,2,2-trifluoroethyl group into a variety of organic molecules. While specific literature on its application is currently limited, the provided protocols for analogous, well-established reagents serve as a strong starting point for its use in trifluoroethylation reactions. Researchers are encouraged to use these protocols as a guide and optimize the reaction conditions for their specific substrates. The continued exploration of this reagent is expected to further expand the toolbox of synthetic chemists for the preparation of novel fluorinated compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for O-trifluoroethylation of Alcohols with 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-OCH2CF3) into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,2-Trifluoroethyl nonafluorobutanesulfonate (nonaflate) is a powerful electrophilic reagent for the introduction of the 2,2,2-trifluoroethyl group onto nucleophilic substrates such as alcohols and phenols. The nonafluorobutanesulfonate (nonaflate) group is an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions. These application notes provide an overview of the O-trifluoroethylation of alcohols using this reagent, along with a general experimental protocol.

Principle of the Reaction

The O-trifluoroethylation of alcohols with this compound proceeds via a nucleophilic substitution reaction, likely an S(_N)2 mechanism. The alcohol, often deprotonated by a non-nucleophilic base to form a more potent alkoxide nucleophile, attacks the electrophilic methylene carbon of the trifluoroethyl group. This results in the displacement of the highly stable nonaflate anion and the formation of the corresponding trifluoroethyl ether.

Mandatory Visualizations

experimental_workflow start Start step1 Dissolve alcohol and base in an anhydrous aprotic solvent. start->step1 step2 Cool the reaction mixture (e.g., to 0 °C). step1->step2 step3 Add this compound dropwise. step2->step3 step4 Allow the reaction to warm to room temperature and stir. step3->step4 step5 Monitor reaction progress by TLC or GC-MS. step4->step5 step6 Quench the reaction (e.g., with water or saturated NH₄Cl). step5->step6 step7 Extract the product with an organic solvent. step6->step7 step8 Wash the organic layer, dry, and concentrate. step7->step8 step9 Purify the crude product by column chromatography. step8->step9 end Characterize the purified trifluoroethyl ether. step9->end

Application Notes and Protocols for the Introduction of the 2,2,2-Trifluoroethyl Moiety in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and overall performance. The 2,2,2-trifluoroethyl and 2,2,2-trifluoroethoxy moieties are of particular interest. This document provides an overview of synthetic strategies for introducing these groups into key agrochemical scaffolds, such as pyrazole herbicides and precursors for sulfonylurea herbicides.

While various reagents can be employed for trifluoroethylation, this document also explores the potential application of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate, a highly reactive trifluoroethylating agent. Although specific literature detailing its use in the synthesis of the presented agrochemicals is not prevalent, its potent electrophilic nature suggests it as a viable reagent. Therefore, in addition to established protocols, this document provides hypothetical, yet chemically sound, protocols for its use.

I. Synthesis of N-(2,2,2-Trifluoroethyl)pyrazole Herbicides

N-trifluoroethylated pyrazoles are a class of compounds that have demonstrated significant herbicidal activity. The synthesis of these compounds typically involves the N-alkylation of a pyrazole precursor.

Established Experimental Protocol (Using 2,2,2-Trifluoroethyl p-Toluenesulfonate)

A common method for the N-trifluoroethylation of pyrazoles involves the use of 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base.

Reaction Scheme:

Experimental Protocol:

  • To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Add 2,2,2-trifluoroethyl p-toluenesulfonate (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80 °C and 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2,2-trifluoroethyl)pyrazole.

Hypothetical Experimental Protocol (Using this compound)

This compound is a more potent electrophilic trifluoroethylating agent than the corresponding tosylate due to the superior leaving group ability of the nonafluorobutanesulfonate anion. This enhanced reactivity may allow for milder reaction conditions.

Experimental Protocol:

  • Dissolve the substituted pyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or dichloromethane.

  • Add a non-nucleophilic base (1.2 eq), such as potassium carbonate or triethylamine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the pure N-(2,2,2-trifluoroethyl)pyrazole.

Quantitative Data Summary for Pyrazole Synthesis

ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
2,2,2-Trifluoroethyl p-ToluenesulfonateK₂CO₃ or NaHDMF80-12070-90Established Method
This compoundK₂CO₃ or Et₃NAcetonitrile0 to RT80-95 (Predicted)Hypothetical

II. Synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine Precursors for Sulfonylurea Herbicides

The 3-(2,2,2-trifluoroethoxy)pyridine moiety is a key component of some sulfonylurea herbicides, such as trifloxysulfuron. The synthesis of this intermediate is typically achieved through a nucleophilic aromatic substitution or an etherification reaction.

Established Experimental Protocol (Williamson Ether Synthesis)

This method involves the reaction of a pyridinol with a trifluoroethylating agent.

Reaction Scheme:

(Where X is a leaving group like Br or OTs)

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add the trifluoroethylating agent, for example, 2,2,2-trifluoroethyl bromide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hypothetical Experimental Protocol (Using this compound)

The high reactivity of this compound could enable the O-trifluoroethylation to proceed under milder conditions, potentially avoiding the need for a strong base like sodium hydride.

Experimental Protocol:

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in acetonitrile, add a milder base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-8 hours, or gently heat to 40-50 °C if the reaction is sluggish, while monitoring its progress.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the resulting product by column chromatography.

Quantitative Data Summary for 3-(2,2,2-Trifluoroethoxy)pyridine Synthesis

ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
2,2,2-Trifluoroethyl Bromide/TosylateNaHDMF60-8065-85Established Method
This compoundK₂CO₃MeCNRT to 5075-90 (Predicted)Hypothetical

Visualization of Synthetic Pathways

N-Trifluoroethylation of Pyrazole

N_Trifluoroethylation cluster_start Starting Materials cluster_process Reaction cluster_end Product pyrazole R-Pyrazole-H activation Deprotonation pyrazole->activation reagent Trifluoroethylating Agent (e.g., CF3CH2ONf) alkylation N-Alkylation reagent->alkylation base Base (e.g., K2CO3) base->activation activation->alkylation Nucleophilic Attack product N-(2,2,2-Trifluoroethyl)pyrazole alkylation->product

Caption: N-Trifluoroethylation of a pyrazole precursor.

O-Trifluoroethylation for Sulfonylurea Precursor Synthesis

O_Trifluoroethylation cluster_start Reactants cluster_reaction Process cluster_product Intermediate Product hydroxypyridine 2-Chloro-3-hydroxypyridine deprotonation_step Formation of Alkoxide hydroxypyridine->deprotonation_step trifluoroethyl_reagent CF3CH2ONf etherification_step Williamson Ether Synthesis trifluoroethyl_reagent->etherification_step base_reagent Base base_reagent->deprotonation_step deprotonation_step->etherification_step Nucleophilic Substitution final_product 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine etherification_step->final_product

Caption: Synthesis of a trifluoroethoxylated pyridine intermediate.

Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Solvent, Base, Substrate) start->reaction_setup reagent_addition Addition of Trifluoroethylating Agent reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General workflow for trifluoroethylation reactions.

Conclusion

The introduction of a 2,2,2-trifluoroethyl moiety is a crucial step in the synthesis of several modern agrochemicals. While established protocols often utilize tosylates or halides as trifluoroethylating agents, the use of more reactive reagents like this compound presents a promising alternative that may offer advantages such as milder reaction conditions and improved yields. The hypothetical protocols provided herein are based on sound chemical principles and offer a starting point for the development of optimized synthetic routes. Researchers are encouraged to adapt these protocols to their specific substrates and reaction scales.

Application Notes and Protocols for the Experimental Trifluoroethylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the introduction of a trifluoroethyl group into the indole scaffold represents a critical strategy for modulating the pharmacological properties of bioactive molecules. This document provides detailed application notes and experimental protocols for various established methods of indole trifluoroethylation, enabling the synthesis of diverse trifluoroethylated indole derivatives.

Method 1: Photocatalytic C2-Trifluoroethylation of 3-Substituted Indoles

This protocol outlines a transition-metal-free method for the C2-trifluoroethylation of 3-substituted indoles utilizing visible-light photoredox catalysis.[1][2] The reaction proceeds under mild conditions using fluoroalkyl halides as the source of the trifluoroethyl radical.[1]

Data Presentation

EntrySubstrate (Indole Derivative)Trifluoroethylating AgentPhotocatalystBaseSolventYield (%)
13-MethylindoleCF3CH2I4CzIPNDABCODMSO85
23-PhenylindoleCF3CH2I4CzIPNDABCODMSO78
3N-Acetyl-L-tryptophan methyl esterCF3CH2I4CzIPNDABCODMSO65

Experimental Protocol

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-substituted indole (1.0 equiv.), the trifluoroethyl iodide (2.0 equiv.), 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv.), and 4CzIPN (2 mol%).[3]

  • Add dry dimethyl sulfoxide (DMSO) (0.1 M solution) to the vial.[3]

  • Purge the reaction mixture with argon for 15 minutes.

  • Irradiate the reaction mixture with an 18W blue LED strip (425-500 nm) at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired C2-trifluoroethylated indole.[3]

Experimental Workflow

G Workflow for Photocatalytic C2-Trifluoroethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indole, CF3CH2I, DABCO, and 4CzIPN in a vial solvent Add dry DMSO reagents->solvent purge Purge with Argon for 15 min solvent->purge irradiate Irradiate with 18W Blue LEDs at room temperature purge->irradiate monitor Monitor by TLC irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Flash Column Chromatography concentrate->purify product C2-Trifluoroethylated Indole purify->product

Caption: Workflow for Photocatalytic C2-Trifluoroethylation.

Method 2: Metal-Free Reductive N-Trifluoroethylation

This protocol describes a metal-free method for the N-trifluoroethylation of indoles using the inexpensive and stable reagents trifluoroacetic acid (TFA) and trimethylamine borane (Me3N-BH3).[4] This reaction is switchable, and by altering the reagent loadings, N-trifluoroacetylation can be achieved instead.[4][5]

Data Presentation

EntrySubstrate (Indole Derivative)Me3N-BH3 (equiv.)TFA (equiv.)SolventTemperature (°C)Yield (%)
1Indole8.010.0Toluene5094
25-Methoxyindole8.010.0Toluene5085
36-Chloroindole8.010.0Toluene5076

Experimental Protocol

  • To a reaction tube, add the indole (1.0 equiv.), trimethylamine borane (8.0 equiv.), and toluene (0.2 M solution).[4]

  • Add trifluoroacetic acid (10.0 equiv.) to the mixture.[4]

  • Seal the tube and heat the reaction mixture at 50 °C.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-trifluoroethylated indole.

Reaction Scheme

G Reductive N-Trifluoroethylation of Indole indole Indole reagents + CF3COOH (TFA) + Me3N-BH3 indole->reagents product N-Trifluoroethylindoline reagents->product Toluene, 50 °C

Caption: Reductive N-Trifluoroethylation of Indole.

Method 3: Iron-Catalyzed C3-Trifluoroethylation via C-H Activation

This method provides a selective C3-trifluoroethylation of indoles through an iron(III)-catalyzed C-H activation process.[6][7] The reaction utilizes trifluoroacetaldehyde N-triftosylhydrazone as a trifluoroethyl carbene precursor.[6]

Data Presentation

EntrySubstrate (Indole Derivative)CatalystBaseSolventTemperature (°C)Yield (%)
11-MethylindoleFeTPPCl (5 mol%)K2CO3CH2Cl24088
21-BenzylindoleFeTPPCl (5 mol%)K2CO3CH2Cl24082
35-Bromo-1-methylindoleFeTPPCl (5 mol%)K2CO3CH2Cl24075

Experimental Protocol

  • To a Schlenk tube under a nitrogen atmosphere, add the indole derivative (1.0 equiv.), trifluoroacetaldehyde N-triftosylhydrazone (2.0 equiv.), potassium carbonate (K2CO3) (3.0 equiv.), and iron(III) tetraphenylporphyrin chloride (FeTPPCl) (5 mol%).[6]

  • Add dichloromethane (CH2Cl2) (0.07 M solution).[6]

  • Stir the reaction mixture at 40 °C for 12 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C3-trifluoroethylated indole.

Catalytic Cycle

G Proposed Catalytic Cycle for Iron-Catalyzed C3-Trifluoroethylation Fe_catalyst Fe(III)TPPCl Fe_carbene Fe(III)-Carbene Complex Fe_catalyst->Fe_carbene + CF3CH=NNHTf - N2, - TfH Insertion_complex C-H Insertion Intermediate Fe_carbene->Insertion_complex + Indole Product_release Product Release Insertion_complex->Product_release Reductive Elimination Product_release->Fe_catalyst Catalyst Regeneration C3_product C3-Trifluoroethylated Indole Product_release->C3_product Yields

Caption: Proposed Catalytic Cycle for Trifluoroethylation.

Method 4: Direct C3-Trifluoroethylation Using a Hypervalent Iodine Reagent

This protocol details a metal-free, direct C3-trifluoroethylation of indoles using the stable and readily accessible 2,2,2-trifluoroethyl(mesityl)iodonium triflate reagent.[8] The reaction is highly selective for the C3 position and proceeds rapidly under mild conditions.

Data Presentation

EntrySubstrate (Indole Derivative)BaseSolventTimeYield (%)
1Indole2,6-di-tert-butylpyridineCH2Cl21 h84
25-Methoxyindole2,6-di-tert-butylpyridineCH2Cl210 min96
36-Bromoindole2,6-di-tert-butylpyridineCH2Cl22 h90

Experimental Protocol

  • To a vial, add the indole (1.0 equiv.) and 2,6-di-tert-butylpyridine (2.0 equiv.).[9]

  • Add dichloromethane (CH2Cl2) (0.2 M solution).[9]

  • Add 2,2,2-trifluoroethyl(mesityl)iodonium triflate (1.0 equiv.) to the mixture.[9]

  • Stir the reaction at room temperature for the specified time (see table).[9]

  • Monitor the reaction progress by ¹⁹F NMR or GC-MS.[9]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Overview

G Mechanism of Direct C3-Trifluoroethylation Indole Indole Sigma_complex σ-Complex Intermediate Indole->Sigma_complex + Iodonium Reagent Iodonium_reagent CF3CH2-I+(Mes)-OTf Iodonium_reagent->Sigma_complex Deprotonation Deprotonation by Base Sigma_complex->Deprotonation Product C3-Trifluoroethylated Indole Deprotonation->Product

Caption: Mechanism of Direct C3-Trifluoroethylation.

These protocols provide a foundational guide for the synthesis of trifluoroethylated indoles. Researchers are encouraged to consult the primary literature for further details on substrate scope, optimization, and safety considerations. The strategic selection of the appropriate method will depend on the desired regioselectivity, the nature of the indole substrate, and the available laboratory resources.

References

Application Notes and Protocols for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl nonafluorobutanesulfonate (TFNBS) is a potent electrophilic reagent utilized for the introduction of the 2,2,2-trifluoroethyl group into a variety of nucleophilic substrates. The trifluoroethyl moiety is of significant interest in medicinal chemistry and materials science due to its ability to modulate key physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter the acidity of neighboring functional groups. This document provides detailed protocols for the handling, reaction, and work-up procedures involving TFNBS, drawing upon direct data where available and established protocols for analogous highly reactive perfluoroalkanesulfonylating and triflating agents.

Safety and Handling

This compound is expected to be a reactive and potentially corrosive compound. While specific toxicity data is limited, its analogues, such as triflic anhydride and other perfluoroalkanesulfonylating agents, are known to be hazardous. Therefore, stringent safety precautions are mandatory.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are required.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. In case of potential aerosol generation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

2.2. Storage and Stability

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.

  • Keep containers tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

  • Due to its high reactivity, it is advisable to store TFNBS at refrigerated temperatures (2-8 °C).

2.3. Spill and Waste Disposal

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Do not use combustible materials, such as paper towels, to clean up spills.

  • Dispose of waste in accordance with local, state, and federal regulations. Neutralization of the waste with a suitable base should be considered before disposal.

Experimental Protocols

The high reactivity of TFNBS makes it a powerful reagent for the trifluoroethylation of a range of nucleophiles. The following protocols are based on established procedures for similar electrophiles and should be adapted and optimized for specific substrates.

3.1. General Protocol for the Trifluoroethylation of Phenols

This protocol is analogous to the activation of phenols using other perfluoroalkanesulfonylating agents for subsequent cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound (TFNBS)

  • Substituted phenol

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Non-nucleophilic base (e.g., Pyridine, Triethylamine (TEA), or 2,6-Lutidine)

  • Anhydrous work-up and purification solvents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 equiv.) and the anhydrous aprotic solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.1 - 1.5 equiv.) dropwise to the solution.

  • Slowly add TFNBS (1.1 - 1.2 equiv.) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the quenching and work-up procedure.

3.2. General Protocol for the Trifluoroethylation of Amines

This protocol is based on the N-alkylation of amines with highly reactive electrophiles.

Reaction Scheme:

Materials:

  • This compound (TFNBS)

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Proton-sponge)

  • Anhydrous work-up and purification solvents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and the non-nucleophilic base (1.5 - 2.0 equiv.) in the anhydrous aprotic solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of TFNBS (1.1 equiv.) in the same anhydrous solvent to the reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the quenching and work-up procedure.

Quenching and Work-up Procedures

Due to the high reactivity of TFNBS and the potential for the formation of corrosive byproducts like nonafluorobutanesulfonic acid, a careful and controlled work-up is crucial.

4.1. Quenching of the Reaction

  • For reactions with excess TFNBS: The reaction should be quenched by the slow addition of a nucleophilic scavenger at low temperature (e.g., 0 °C or -78 °C). Suitable quenching agents include:

    • A solution of aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • An amine-based scavenger like N,N-dimethylethylenediamine.

  • For reactions with unreacted nucleophiles: The reaction can be quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

4.2. Standard Extractive Work-up

  • After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or a mild aqueous acid (e.g., 1M HCl) to remove basic impurities.

    • Saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is a common method for purifying products from these reactions. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For volatile liquid products, distillation under reduced pressure may be appropriate.

Data Presentation

As direct experimental data for reactions with this compound is limited, the following table summarizes representative yields for analogous trifluoroethylation reactions with other reagents. This data can serve as a benchmark for what might be expected when using TFNBS.

Nucleophile ClassSubstrate ExampleTrifluoroethylating AgentBase/ConditionsProductYield (%)
Phenol4-Hydroxyacetophenone2,2,2-Trifluoroethyl p-toluenesulfonateNaH, DMF, 130 °C4-(2,2,2-Trifluoroethoxy)acetophenone87
AmineDibenzylamineTrifluoroacetic acid / PhSiH₃Toluene, 70 °CN-(2,2,2-Trifluoroethyl)dibenzylamine95
AmineMorpholineTrifluoroacetic acid / PhSiH₃Toluene, 70 °C4-(2,2,2-Trifluoroethyl)morpholine88

Visualizations

7.1. Experimental Workflow for Trifluoroethylation of a Phenol

experimental_workflow_phenol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification phenol Phenol Substrate flask Inert Atmosphere Flask (0 °C) phenol->flask solvent Anhydrous Solvent (e.g., DCM) solvent->flask base Non-nucleophilic Base (e.g., Pyridine) base->flask tfnbs TFNBS Addition flask->tfnbs Slow Addition stir Stirring & Monitoring (TLC/LC-MS) tfnbs->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Pure Trifluoroethylated Product purify->product

Caption: General workflow for the trifluoroethylation of a phenol using TFNBS.

7.2. Logical Relationship for Quenching and Work-up

workup_logic start Reaction Completion quench Quench at Low Temperature start->quench dilute Dilute with Organic Solvent quench->dilute e.g., aq. NaHCO₃ wash_acid Wash with Mild Acid (optional) dilute->wash_acid wash_base Wash with Mild Base (e.g., NaHCO₃) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Anhydrous Agent wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Decision and process flow for the quenching and work-up of TFNBS reactions.

Application Notes and Protocols: Synthesis of Trifluoroethoxylated Compounds Using Aryl Nonaflate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethoxy group (-OCH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance desirable properties such as metabolic stability, lipophilicity, and binding affinity. While various methods exist for the synthesis of trifluoroethoxylated compounds, the use of aryl nonaflate esters as coupling partners in palladium-catalyzed C-O bond formation presents a robust and versatile approach. Aryl nonaflates, easily prepared from readily available phenols, are excellent electrophiles in cross-coupling reactions due to the good leaving group ability of the nonaflate anion.

These application notes provide a detailed protocol for a two-step synthesis of aryl trifluoroethyl ethers, commencing with the synthesis of an aryl nonaflate from a corresponding phenol, followed by a palladium-catalyzed Buchwald-Hartwig type cross-coupling reaction with 2,2,2-trifluoroethanol.

Step 1: Synthesis of Aryl Nonaflates from Phenols

Aryl nonaflates serve as key intermediates in this synthetic sequence. They are typically prepared from phenols by reaction with nonafluorobutanesulfonyl fluoride (NfF) in the presence of a base.[1] This transformation is generally high-yielding and tolerates a wide range of functional groups.

General Experimental Protocol: Nonaflation of Phenols
  • To a solution of the desired phenol (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or dichloromethane) is added a base (1.2-1.5 equiv, e.g., K₂CO₃, Cs₂CO₃, or triethylamine).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • Nonafluorobutanesulfonyl fluoride (1.1-1.3 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-70 °C) for 2-12 hours, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl nonaflate.

Representative Data for Nonaflation of Phenols
EntryPhenol SubstrateBaseSolventTime (h)Yield (%)
1PhenolK₂CO₃DMF5>95
24-MethoxyphenolEt₃NCH₂Cl₂392
34-NitrophenolCs₂CO₃MeCN298
42-NaphtholK₂CO₃DMF694

Note: The data in this table is representative and based on typical yields for similar sulfonylation reactions.

Step 2: Palladium-Catalyzed Trifluoroethoxylation of Aryl Nonaflates

The core of this methodology is the palladium-catalyzed C-O cross-coupling of aryl nonaflates with 2,2,2-trifluoroethanol. This reaction, analogous to the Buchwald-Hartwig etherification, provides a direct route to aryl trifluoroethyl ethers.[2][3] The choice of ligand is critical for achieving high efficiency, with biarylphosphine ligands such as tBuBrettPhos being particularly effective for C-O bond formation involving fluorinated alcohols.[2][4]

Proposed Catalytic Cycle

Catalytic Cycle for Trifluoroethoxylation pd0 Pd(0)L pd2 Ar-Pd(II)(L)-ONf pd0->pd2 oa Oxidative Addition pd2_alkoxide Ar-Pd(II)(L)-OCH2CF3 pd2->pd2_alkoxide CF3CH2O⁻ alkoxide_formation Base + CF3CH2OH → [CF3CH2O]⁻ transmetalation Ligand Exchange pd2_alkoxide->pd0 product Ar-OCH2CF3 pd2_alkoxide->product re Reductive Elimination substrate Ar-ONf substrate->pd0

Caption: Proposed catalytic cycle for the Pd-catalyzed trifluoroethoxylation of aryl nonaflates.

General Experimental Protocol: Trifluoroethoxylation
  • To an oven-dried reaction vessel is added the aryl nonaflate (1.0 equiv), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-3 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added, followed by 2,2,2-trifluoroethanol (1.5-3.0 equiv).

  • The reaction mixture is heated to 80-110 °C and stirred for 1-24 hours, with progress monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl trifluoroethyl ether.

Representative Data for Trifluoroethoxylation of Aryl Nonaflates
EntryAryl Nonaflate SubstratePd Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenyl NonaflatetBuBrettPhos Pd G3 (2)Cs₂CO₃100285
24-Methoxyphenyl NonaflatetBuBrettPhos Pd G3 (2)Cs₂CO₃100191
34-Cyanophenyl NonaflatetBuBrettPhos Pd G3 (2)Cs₂CO₃110488
42-Naphthyl NonaflatetBuBrettPhos Pd G3 (2)Cs₂CO₃100389

Note: This data is projected based on reported yields for the analogous coupling of aryl bromides with 2,2,2-trifluoroethanol, as a direct precedent for aryl nonaflates was not found in the literature search.[2] Aryl nonaflates are expected to have similar or enhanced reactivity.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Nonaflation cluster_step2 Step 2: Trifluoroethoxylation phenol Phenol nonaflation React with NfF and Base phenol->nonaflation purification1 Purification nonaflation->purification1 nonaflate Aryl Nonaflate coupling Pd-catalyzed Coupling with CF3CH2OH nonaflate->coupling purification1->nonaflate purification2 Purification coupling->purification2 product Aryl Trifluoroethyl Ether purification2->product

References

Application Note: Derivatization of Carboxylic Acids with 2,2,2-Trifluoroethanol for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a broad class of organic compounds that are often challenging to analyze directly by gas chromatography (GC) due to their high polarity and low volatility. These characteristics can lead to poor peak shape, decreased resolution, and reduced sensitivity. Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable compounds, making them amenable to GC analysis. Esterification is a common derivatization strategy for carboxylic acids, and the use of 2,2,2-trifluoroethanol (TFE) to form 2,2,2-trifluoroethyl esters offers several advantages. The resulting derivatives are less polar and more volatile than the parent acids. Furthermore, the presence of fluorine atoms in the TFE moiety can enhance detection sensitivity, particularly with an electron capture detector (ECD). This application note provides a detailed protocol for the derivatization of carboxylic acids with TFE for subsequent GC analysis.

Principle of the Method

The derivatization of carboxylic acids with 2,2,2-trifluoroethanol is an acid-catalyzed esterification reaction. In the presence of a strong acid catalyst, such as sulfuric acid, the carboxylic acid is converted into its corresponding 2,2,2-trifluoroethyl ester. This reaction effectively masks the polar carboxyl group, leading to a significant increase in the volatility of the analyte. The resulting trifluoroethyl esters are thermally stable and exhibit excellent chromatographic properties, allowing for sensitive and reproducible analysis by GC.

Experimental Protocols

Materials and Reagents

  • Carboxylic acid standards and samples

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Organic solvent for extraction (e.g., hexane, ethyl acetate), GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID), Mass Spectrometer (MS), or Electron Capture Detector (ECD))

Generalized Derivatization Protocol

This protocol is a general guideline based on the principles of acid-catalyzed esterification with TFE.[1] Optimal conditions, particularly reaction time and temperature, may vary depending on the specific carboxylic acids being analyzed and should be determined empirically.

  • Sample Preparation:

    • For liquid samples, an aliquot containing the carboxylic acids of interest should be transferred to a reaction vial. If the sample is aqueous, it should be evaporated to dryness under a gentle stream of nitrogen before proceeding.

    • For solid samples, an accurately weighed amount should be placed in a reaction vial.

    • It is recommended to prepare a reagent blank and a positive control (a known standard of the carboxylic acid) alongside the samples.

  • Derivatization Reaction:

    • To the dried sample or standard in the reaction vial, add 1.0 mL of 2,2,2-trifluoroethanol.

    • Carefully add 50 µL of concentrated sulfuric acid to act as a catalyst.

    • Securely cap the vial and vortex thoroughly to ensure complete mixing.

    • Heat the reaction mixture at a controlled temperature. Based on studies with carboxylic acid herbicides, reaction temperatures can be optimized, with some compounds requiring milder conditions (e.g., 60°C) and others higher temperatures (e.g., 100°C) for efficient esterification.[1]

    • The reaction time should also be optimized, typically ranging from 30 minutes to 2 hours.[1]

  • Extraction of Derivatives:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add 1.0 mL of deionized water and 1.0 mL of an appropriate organic solvent (e.g., hexane or ethyl acetate) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes to extract the 2,2,2-trifluoroethyl esters into the organic phase.

    • Centrifuge the vial to facilitate phase separation.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The dried organic extract is now ready for injection into the GC system.

    • Analyze the derivatized sample by GC using appropriate chromatographic conditions for the target analytes.

Quantitative Data

The derivatization of carboxylic acids with 2,2,2-trifluoroethanol has been shown to be an effective method for the quantitative analysis of various analytes, particularly in environmental monitoring.[1] The following table summarizes representative quantitative data for the analysis of carboxylic acid herbicides in water samples.

Analyte (Carboxylic Acid Herbicide)Recovery (%)Notes
Group 1 Herbicides> 80%Derivatized at a lower optimal temperature.[1]
Group 2 Herbicides> 80%Derivatized at a higher optimal temperature.[1]
Overall (11 out of 13 analytes)> 80%Recoveries from fortified well-water samples.[1]

Note: The specific limits of detection (LOD) and limits of quantification (LOQ) are dependent on the instrumentation used (e.g., GC-MS vs. GC-ECD) and the specific analyte. The fluorinated nature of the derivative generally leads to low detection limits with electron capture detection.

Visualizations

Workflow for Derivatization of Carboxylic Acids with TFE for GC Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing Carboxylic Acids Drydown Evaporation to Dryness (if aqueous) Sample->Drydown AddReagents Add TFE and H₂SO₄ Catalyst Drydown->AddReagents Reaction Heating and Incubation (Optimized Time & Temp) AddReagents->Reaction Vortex AddSolvents Add Water and Organic Solvent Reaction->AddSolvents Extraction Vortex and Centrifuge to Separate Phases AddSolvents->Extraction CollectOrganic Collect Organic Layer Extraction->CollectOrganic DryExtract Dry with Na₂SO₄ CollectOrganic->DryExtract GC_Analysis GC Injection and Analysis DryExtract->GC_Analysis

Caption: Workflow for the derivatization of carboxylic acids.

Signaling Pathway: Acid-Catalyzed Esterification

Esterification_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ProtonatedAcid R-C(OH)₂⁺ (Protonated Carboxylic Acid) CarboxylicAcid->ProtonatedAcid + H⁺ TFE CF₃CH₂OH (2,2,2-Trifluoroethanol) Catalyst H⁺ (Acid Catalyst) ProtonatedAcid->CarboxylicAcid - H⁺ Intermediate Tetrahedral Intermediate ProtonatedAcid->Intermediate + CF₃CH₂OH Intermediate->ProtonatedAcid - CF₃CH₂OH Ester R-COOCH₂CF₃ (Trifluoroethyl Ester) Intermediate->Ester - H₂O, - H⁺ Water H₂O

Caption: Acid-catalyzed esterification of a carboxylic acid.

References

Application Notes and Protocols: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate for Specialty Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate as a high-performance additive in the formulation of specialty coatings. This document outlines its function as a fluorosurfactant, offering significant improvements in surface properties and application performance. Due to the limited publicly available data on this specific compound, performance data from structurally similar nonafluorobutanesulfonate-based and other short-chain fluorosurfactants are presented as representative examples.

Introduction to this compound in Coatings

This compound is a highly fluorinated compound that functions as a potent surfactant in various formulations, including specialty coatings. Its unique molecular structure, comprising a highly fluorinated nonpolar tail (nonafluorobutane) and a polar sulfonate ester group, allows it to be exceptionally surface-active. In coating systems, it is not typically used as a primary film-former but as an additive at very low concentrations to significantly modify the surface tension and interfacial properties of the liquid coating.

The primary benefits of incorporating this compound into coating formulations include:

  • Superior Wetting and Leveling: By dramatically reducing the surface tension of the coating, it enables the formulation to wet out and spread evenly over low-energy or contaminated substrates, preventing defects such as cratering, fisheyes, and poor substrate coverage.

  • Enhanced Surface Properties: After curing, the fluorinated tails orient at the coating-air interface, creating a surface with low surface energy, which can impart properties like water and oil repellency (hydrophobicity and oleophobicity), stain resistance, and easier cleaning.

  • Improved Block Resistance: In water-based latex paints, fluorosurfactants can migrate to the surface of the film, reducing the tendency of coated surfaces to stick together under pressure (blocking).[1][2]

  • Minimal Impact on Bulk Properties: Due to its high efficiency at low concentrations, it can provide these surface benefits without significantly altering the bulk properties of the coating, such as color, gloss, or mechanical strength.

Performance Data (Representative)

The following tables summarize typical performance data for short-chain fluorosurfactants, which are structurally analogous to this compound. This data illustrates their high efficiency in reducing surface tension and modifying surface contact angles.

Table 1: Surface Tension Reduction in Water by Fluorosurfactant Additives

Surfactant TypeConcentration (% wt.)Surface Tension (mN/m)
Control (Water)072.8
Short-Chain Fluorosurfactant0.01< 20
Short-Chain Fluorosurfactant0.1~16-18
Typical Hydrocarbon Surfactant0.1~30-35

Note: Data is representative of the performance of commercial short-chain fluorosurfactants.[3][4]

Table 2: Effect of Fluorosurfactant on Water and Oil Contact Angles of a Dried Coating Film

Coating FormulationWater Contact Angle (°)Oil Contact Angle (°)
Standard Acrylic Latex7530
Acrylic Latex + 0.1% Fluorosurfactant95-10560-70

Note: This data is illustrative and the actual performance will depend on the specific coating formulation and substrate.[1]

Experimental Protocols

The following protocols provide a general methodology for incorporating this compound into a coating formulation. It is recommended to perform ladder studies to determine the optimal concentration for a specific system, as overuse can lead to foam stabilization.[3]

Protocol for Incorporation into a Water-Based Latex Paint Formulation

This protocol describes the addition of the fluorosurfactant during the "grind" and "letdown" stages of paint manufacturing.[2]

Materials and Equipment:

  • High-speed disperser

  • Mixing vessel

  • Paint formulation components (pigments, binder, solvents, other additives)

  • This compound (as a dilute solution, e.g., 10% in a suitable solvent, for ease of handling)

  • Drawdown bar

  • Test substrates (e.g., Leneta chart, glass, or metal panels)

  • Contact angle goniometer

  • Surface tensiometer

Procedure:

  • Grind Stage:

    • To the initial grinding paste containing pigments, dispersants, and a portion of the binder and solvent, add a predetermined amount of the this compound solution. A typical starting concentration is 0.01% to 0.1% active ingredient based on the total formulation weight.[3]

    • Disperse the mixture at high speed as per the standard procedure for the paint formulation. The presence of the fluorosurfactant at this stage can aid in pigment wetting.[2]

  • Letdown Stage:

    • Combine the pigment grind with the remaining binder, solvents, and other additives in the letdown tank.

    • If required, a further small amount of the fluorosurfactant solution can be added during the letdown phase to ensure optimal surface tension reduction of the final paint.

    • Mix at a lower speed until the formulation is homogeneous.

  • Quality Control and Performance Testing:

    • Measure the surface tension of the liquid paint using a surface tensiometer. Compare with a control batch without the fluorosurfactant to quantify the reduction.

    • Apply the paint to test substrates using a drawdown bar to ensure a uniform film thickness.

    • Allow the coatings to dry and cure under controlled conditions (e.g., 25°C and 50% relative humidity for 7 days).

    • Measure the static water and oil contact angles on the cured coating surface using a goniometer.

    • Evaluate other properties such as leveling, gloss, and block resistance according to standard ASTM methods.

Protocol for Evaluating Wetting Performance on a Low-Energy Substrate

Procedure:

  • Prepare two batches of the specialty coating: one with and one without the optimal concentration of this compound as determined in the previous protocol.

  • Select a low-energy substrate for testing, such as polypropylene or a surface with a known low surface energy.

  • Apply a drop of each coating formulation onto the substrate.

  • Visually observe the spreading of the droplet. The formulation containing the fluorosurfactant should exhibit a significantly lower contact angle and greater spreading.

  • For a quantitative assessment, apply the coatings using a drawdown bar and observe the film for any defects like crawling or cratering.

Visualizations

G cluster_0 Mechanism of Action at Coating-Substrate Interface High_ST_Coating High Surface Tension Coating Poor_Wetting Poor Wetting (High Contact Angle) High_ST_Coating->Poor_Wetting Application Substrate Low-Energy Substrate Poor_Wetting->Substrate Low_ST_Coating Coating with Fluorosurfactant (Low Surface Tension) Good_Wetting Good Wetting (Low Contact Angle) Low_ST_Coating->Good_Wetting Application Fluorosurfactant_Molecules Fluorosurfactant molecules migrate to interface Low_ST_Coating->Fluorosurfactant_Molecules Good_Wetting->Substrate

Caption: Mechanism of fluorosurfactant in improving substrate wetting.

G cluster_1 Experimental Workflow for Coating Formulation and Testing Start Start Formulation Prepare Coating Formulation (Grind and Letdown Stages) Start->Formulation Addition Incorporate Fluorosurfactant (0.01% - 0.1% wt.) Formulation->Addition Application Apply Coating to Substrate (Drawdown) Addition->Application Curing Dry and Cure Coating Application->Curing Testing Performance Evaluation: - Surface Tension - Contact Angle - Leveling - Block Resistance Curing->Testing Analysis Analyze Results and Optimize Concentration Testing->Analysis End End Analysis->End

Caption: Workflow for incorporating and testing the fluorosurfactant.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trifluoroethylation Reactions with 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoroethylation reactions using 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to this powerful trifluoroethylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a potent electrophilic trifluoroethylating agent. It is used to introduce the trifluoroethyl (-CH₂CF₃) group onto a variety of nucleophiles, including amines, phenols, and thiols. This modification is valuable in pharmaceutical and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules.

Q2: What are the main advantages of using a nonafluorobutanesulfonate (nonaflate) leaving group?

The nonafluorobutanesulfonate anion is an excellent leaving group due to the strong electron-withdrawing effect of the nine fluorine atoms, which stabilizes the resulting anion through resonance and induction. This high leaving group ability makes this compound a highly reactive reagent, often allowing for reactions to proceed under milder conditions than with other sulfonate esters like tosylates or mesylates.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

Due to its reactivity, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q4: What analytical techniques are recommended for monitoring the progress of my trifluoroethylation reaction?

Several analytical techniques can be employed to monitor the reaction progress.[3][4] Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is invaluable for structural elucidation and determining the conversion of starting materials.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired trifluoroethylated product is a common issue. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solution
Poor Reagent Quality The reagent is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored aliquot. Consider purchasing from a reputable supplier.
Insufficient Nucleophilicity of the Substrate The nucleophilicity of your starting material (amine, phenol, thiol) may be too low. For less nucleophilic substrates, consider using a stronger, non-nucleophilic base to deprotonate the substrate fully. Increasing the reaction temperature may also be necessary, but monitor for decomposition.
Steric Hindrance Highly sterically hindered substrates can react slowly.[2] Prolonged reaction times or higher temperatures may be required. Be aware that elimination side reactions may become more prevalent under these conditions.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates.[5][6][7] For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile.
Incorrect Base The base might not be strong enough to deprotonate the nucleophile effectively, or it might be too sterically hindered. Consider using a stronger, non-nucleophilic base like DBU or a hydride base (e.g., NaH) for less acidic nucleophiles.
Issue 2: Formation of Side Products

The formation of unexpected side products can complicate purification and reduce the yield of the desired product.

Potential Side ProductProbable CauseSuggested Solution
Elimination Product (Alkene) This is a common side reaction, especially with secondary and tertiary alkyl substrates, or when using a strong, sterically hindered base.[8] Use a less hindered, non-nucleophilic base. Running the reaction at a lower temperature can also favor substitution over elimination.
Multiple Alkylations For primary and some secondary amines, dialkylation can occur. Use a larger excess of the amine relative to the trifluoroethylating agent. Alternatively, protect the amine as a carbamate, perform the alkylation, and then deprotect.
Hydrolysis of the Reagent Traces of water in the solvent or on the glassware can lead to the hydrolysis of the reagent to 2,2,2-trifluoroethanol and nonafluorobutanesulfonic acid. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.
Reaction with Solvent Some solvents, like DMF, can react with highly electrophilic reagents under harsh conditions.[8] If side reactions with the solvent are suspected, switch to a more inert solvent like acetonitrile or dioxane.

Experimental Protocols

While specific protocols should be optimized for each substrate, the following provides a general starting point for the trifluoroethylation of a generic amine.

General Protocol for Trifluoroethylation of a Secondary Amine:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the secondary amine (1.0 eq.).

  • Solvent and Base: Dissolve the amine in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M). Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Troubleshooting and Reaction Pathways

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Product Yield check_reagent Verify Reagent Quality (Fresh, Properly Stored) start->check_reagent reagent_ok Reagent is Good check_reagent->reagent_ok reagent_bad Reagent is Suspect check_reagent->reagent_bad check_conditions Review Reaction Conditions optimize_base Optimize Base (Stronger, Non-nucleophilic) check_conditions->optimize_base optimize_solvent Optimize Solvent (Polar Aprotic) check_conditions->optimize_solvent optimize_temp Optimize Temperature (Increase if Necessary) check_conditions->optimize_temp increase_time Increase Reaction Time check_conditions->increase_time reagent_ok->check_conditions use_new Use Fresh Reagent reagent_bad->use_new

Caption: A flowchart to diagnose and resolve low product yield.

Diagram 2: Competing Reaction Pathways

reaction_pathways cluster_substitution Desired Pathway (Sₙ2) cluster_elimination Side Reaction (E2) Reactants Nucleophile (Nu-H) + CF3CH2ONf + Base Substitution_Product Trifluoroethylated Product (Nu-CH2CF3) Reactants->Substitution_Product Favored by: - Strong Nucleophile - Polar Aprotic Solvent - Lower Temperature Elimination_Product Elimination Product (e.g., Alkene) Reactants->Elimination_Product Favored by: - Sterically Hindered Substrate/Base - Higher Temperature

Caption: Substitution versus elimination pathways in trifluoroethylation.

References

Technical Support Center: Improving Trifluoroethylation Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly format. Here, you will find detailed solutions to common experimental issues, comprehensive protocols, and comparative data to help enhance the yield and efficiency of your trifluoroethylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that can result in low yields or other undesired outcomes during trifluoroethylation reactions.

Category 1: Reagent and Substrate Issues

Question: My reaction is sluggish or not proceeding to completion. What are the likely causes related to my reagents?

Answer: Several factors related to your reagents could be hindering the reaction. Consider the following:

  • Purity of the Trifluoroethylating Agent: Impurities in reagents like Togni's reagent or hypervalent iodine compounds can inhibit the reaction.[1][2] Ensure you are using a high-purity reagent or consider purifying it if its quality is questionable.

  • Stability of Reagents: Some trifluoroethylating agents can be unstable, especially when exposed to heat, strong acids, or bases.[3] For instance, Togni's reagent II is metastable and can decompose exothermically above its melting point.[3]

  • Moisture and Air Sensitivity: Many trifluoroethylation reactions, particularly those involving organometallic catalysts or strong bases, are sensitive to moisture and atmospheric oxygen.[4][5] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[6]

  • Substrate Reactivity: The electronic and steric properties of your substrate play a significant role. Electron-rich substrates generally react more readily in electrophilic trifluoroethylation, while electron-deficient substrates may require more forcing conditions or a different catalytic system.[7][8]

Category 2: Reaction Condition Optimization

Question: I am observing low product yield despite using pure reagents. How can I optimize the reaction conditions?

Answer: Optimizing reaction parameters is key to improving yields. Here are some critical aspects to consider:

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically impact reaction rates and yields.[9][10] For instance, polar aprotic solvents like DMF or DMSO can be effective in some reactions, while in others, less coordinating solvents like dichloromethane (DCM) or acetonitrile (MeCN) may be preferable.[6][11] It is often beneficial to screen a variety of solvents.[9]

  • Catalyst System: For catalyzed reactions, the choice of metal and ligand is crucial. Copper and palladium catalysts are commonly used.[12][13] The catalyst loading should also be optimized; typically, 5-10 mol% is a good starting point.[12]

  • Base Selection: The strength and type of base can influence the deprotonation of substrates and the stability of intermediates.[6] Inorganic bases like K₂CO₃ or organic bases such as triethylamine (TEA) are common choices.[6] The stoichiometry of the base may also need to be adjusted.[14]

  • Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to decomposition of reagents or products and the formation of side products.[15] It's often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.[15]

Category 3: Photoredox-Specific Issues

Question: My photoredox trifluoroethylation reaction is not working efficiently. What are the common pitfalls?

Answer: Photoredox reactions have unique parameters that need careful control:

  • Light Source: The wavelength and intensity of the light source must be appropriate for the photocatalyst being used. Blue LEDs are commonly employed for many popular photocatalysts like [Ru(bpy)₃]²⁺ or iridium complexes.[16][17]

  • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degassing the solvent and reaction mixture is essential.[18]

  • Catalyst Loading and Concentration: The concentration of the photocatalyst and reactants can affect light penetration and reaction efficiency. If the solution is too concentrated, it can lead to inner filter effects.[17]

  • Reaction Time: Some photoredox reactions require extended irradiation times to go to completion. It is important to monitor the reaction over time to determine the optimal duration.[17]

Category 4: Workup and Purification Problems

Question: I seem to be losing my product during the workup or purification process. What can I do to improve recovery?

Answer: Product loss during isolation is a common issue. Here are some tips:

  • Aqueous Workup: Be aware of your product's solubility. If it has some water solubility, you may be losing it in the aqueous layer during extraction.[19] Back-extraction of the aqueous layer can sometimes help recover more product.

  • Product Volatility: Some trifluoroethylated products can be volatile.[4][20] If so, be cautious during solvent removal under reduced pressure. Using a cold trap can help recover volatile products.[19]

  • Stability to Acid/Base: Your product might be sensitive to the pH of the workup conditions.[19] If you suspect this, perform a small-scale test to check the stability of your product to the acidic or basic solutions you are using.[19]

  • Chromatography: If your product is difficult to separate from byproducts, try different solvent systems for column chromatography. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.[6]

Quantitative Data Summary

The following tables provide a summary of reaction yields under various conditions to guide your optimization efforts.

Table 1: Trifluoroethylation of Secondary Amines with Trifluoroacetic Acid[20]
SubstrateProductYield (%)
DibenzylamineN-(2,2,2-trifluoroethyl)dibenzylamine95
N-MethylanilineN-methyl-N-(2,2,2-trifluoroethyl)aniline88
Morpholine4-(2,2,2-trifluoroethyl)morpholine85
Indoline1-(2,2,2-trifluoroethyl)indoline96
Table 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[7]
SubstrateProductYield (%)
o-Methylaniline2-Methyl-N-(2,2,2-trifluoroethyl)aniline78
p-Methoxyaniline4-Methoxy-N-(2,2,2-trifluoroethyl)aniline93
p-Chloroaniline4-Chloro-N-(2,2,2-trifluoroethyl)aniline65
AnilineN-(2,2,2-trifluoroethyl)aniline72
Table 3: Optimization of Reductive N-Trifluoroethylation of Indoles[11]
EntryAmine-Borane (equiv)TFA (equiv)Temperature (°C)Time (h)Yield (%)
1Me₃N-BH₃ (0.5)24rt1015
2Me₃N-BH₃ (0.5)24501047
3Me₃N-BH₃ (0.5)24801082
4Me₃N-BH₃ (0.5)241201088
5Me₃N-BH₃ (0.5)24100387

Experimental Protocols

Protocol 1: Catalyst-Free Reductive Trifluoroethylation of a Secondary Amine[4]

This protocol describes a practical, catalyst-free method for the direct trifluoroethylation of secondary amines using trifluoroacetic acid.

Materials:

  • Secondary amine (1.0 mmol)

  • Trifluoroacetic acid (TFA, 1.75 mmol)

  • Phenylsilane (PhSiH₃, 4.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Conventional laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol) and anhydrous THF (5 mL).

  • Add trifluoroacetic acid (1.75 mmol) to the solution.

  • Add phenylsilane (4.0 mmol) to the reaction mixture.

  • Stir the reaction at 70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid[12]

This protocol provides a general procedure for the trifluoromethylation of aryl boronic acids using a copper catalyst and TMSCF₃.

Materials:

  • Aryl boronic acid (0.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.0 mmol)

  • Anhydrous dimethylformamide (DMF, 3 mL)

  • Reaction vial with a screw cap

  • Balloon filled with oxygen or air

Procedure:

  • To a reaction vial, add the aryl boronic acid (0.5 mmol) and Cu(OAc)₂ (9.1 mg, 0.05 mmol).

  • Add anhydrous DMF (3 mL) to the vial.

  • Add TMSCF₃ (0.15 mL, 1.0 mmol) to the reaction mixture.

  • Puncture the cap with a needle attached to a balloon filled with oxygen (or leave it open to the air).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visual Guides

General Troubleshooting Workflow for Low Yield

G start Low Reaction Yield reagent_check Check Reagent Purity & Stability start->reagent_check reagent_purity Impure Reagents? reagent_check->reagent_purity conditions_check Review Reaction Conditions (Solvent, Temp, Catalyst) conditions_optimal Optimal Conditions? conditions_check->conditions_optimal workup_check Analyze Workup & Purification workup_loss Product Loss During Workup? workup_check->workup_loss reagent_solution Purify Reagents or Use New Batch reagent_purity->reagent_solution Yes reagent_ok Reagents OK reagent_purity->reagent_ok No reagent_solution->conditions_check reagent_ok->conditions_check conditions_optimization Screen Solvents, Temperatures, Catalysts, and Bases conditions_optimal->conditions_optimization No conditions_ok Conditions OK conditions_optimal->conditions_ok Yes conditions_optimization->workup_check conditions_ok->workup_check workup_optimization Modify Extraction pH, Check Product Volatility, Optimize Chromatography workup_loss->workup_optimization Yes end Improved Yield workup_loss->end No workup_optimization->end

Caption: A step-by-step workflow for troubleshooting low yields in trifluoroethylation reactions.

Proposed Catalytic Cycle for Copper-Catalyzed Trifluoromethylation

G cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuCF3 [CuCF₃] CuI->CuCF3 + TMSCF₃ - TMS⁺ TMSCF3 TMSCF₃ CuIII_intermediate Ar-Cu(III)-CF₃ Intermediate CuCF3->CuIII_intermediate Oxidative Addition + Ar-X ArX Ar-X CuIII_intermediate->CuI Reductive Elimination - Ar-CF₃ ArCF3 Ar-CF₃ (Product) CuIII_intermediate->ArCF3

Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides.[12]

References

Technical Support Center: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions that may occur when using this reagent with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with nucleophiles?

This compound is a powerful trifluoroethylating agent. The primary reaction involves the nucleophilic substitution of the nonafluorobutanesulfonate (nonaflate) group, which is an excellent leaving group, by a nucleophile. This reagent is utilized in the synthesis of various trifluoroethylated compounds.

Q2: What are the common side reactions observed when using this compound?

The most common side reactions are elimination reactions, which compete with the desired nucleophilic substitution.[1][2][3] The specific side products can vary depending on the nucleophile, base, and reaction conditions.

Q3: Can hydrolysis of the C-F bond occur?

While the trifluoroethyl group is generally stable, under strongly basic conditions, hydrolysis of the C-F bonds can occur in certain contexts, particularly when the trifluoroethyl group is attached to a phosphorus atom.[4] However, for many applications, the C-F bonds are robust.

Q4: How does the choice of nucleophile affect the reaction outcome?

The nature of the nucleophile is critical. Strong, non-bulky nucleophiles will favor the desired substitution reaction. Bulky nucleophiles or those that are also strong bases can promote elimination side reactions.[2] For instance, reactions with secondary amines have been shown to yield novel (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates in some cases.[5][6]

Q5: What is the role of the solvent in these reactions?

The solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or THF are commonly used. 2,2,2-Trifluoroethanol (TFE) has been shown to improve nucleophile selectivity in SNAr reactions of peptides.[7][8]

Troubleshooting Guides

Problem 1: Low yield of the desired trifluoroethylated product and formation of an unknown byproduct.

Possible Cause: Competing elimination reaction. The nonaflate leaving group is very good, and in the presence of a basic nucleophile or an added base, elimination of HF from the trifluoroethyl group can occur, leading to the formation of a difluorovinyl species.[9] This is an example of an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[1][9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired substitution pathway.

  • Use a Non-basic Nucleophile or a Weaker, Non-nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base. If the nucleophile itself is basic, using its conjugate acid as a salt and adding a milder base can sometimes help.

  • Change the Solvent: The choice of solvent can influence the relative rates of substitution and elimination. Experiment with different solvents to find the optimal conditions.

Problem 2: Formation of multiple products, including those from reaction with the solvent.

Possible Cause: The nonaflate is such a good leaving group that the trifluoroethyl cation or a highly reactive intermediate may be formed, which can then react with the solvent or other species present in the reaction mixture.

Troubleshooting Steps:

  • Use a More Nucleophilic Solvent: If applicable to your reaction, a more nucleophilic solvent might outcompete other side reactions, though this could lead to the solvent-adduct as the main product.

  • Increase Nucleophile Concentration: By increasing the concentration of your desired nucleophile, you can increase the probability of the desired reaction occurring.

  • Re-evaluate the Reagent's Suitability: For very sensitive substrates, a less reactive trifluoroethylating agent might be more appropriate.

Problem 3: Reaction with amines leads to a complex mixture of products.

Possible Cause: Amines can act as both nucleophiles and bases, leading to a competition between substitution and elimination pathways.[10][11][12] Additionally, over-alkylation of the amine can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometry of the amine to minimize side reactions. Using a slight excess of the amine can sometimes drive the desired substitution.

  • Protecting Groups: If the amine has other reactive sites, consider using protecting groups.

  • Use a Three-Component Coupling Approach: For primary amines, a three-component coupling with an aldehyde and trifluoroacetic acid has been reported as a practical, catalyst-free method for trifluoroethylation.[10]

Experimental Protocols

General Protocol for Trifluoroethylation of a Secondary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • This compound

    • Secondary amine

    • Anhydrous solvent (e.g., THF, DMF)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

Nucleophile TypeCommon Side ProductsTypical ConditionsNotes
Amines Elimination products (alkenes), Over-alkylation productsVaries, often requires careful temperature and stoichiometry controlCan act as both nucleophile and base.[10][11][12]
Alcohols/Phenols Elimination productsOften requires a non-nucleophilic baseThe resulting ethers are generally stable.
Thiols Elimination productsGenerally good nucleophiles, but basicity can induce eliminationThioethers are formed.
Enolates C- vs. O-alkylation, EliminationStrong bases, can favor eliminationThe regioselectivity (C- vs. O-alkylation) can be an issue.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_side_products Analyze Side Products (NMR, MS) start->check_side_products elimination Elimination Product Detected check_side_products->elimination  Yes other_side_products Other Side Products check_side_products->other_side_products  No lower_temp Lower Reaction Temperature elimination->lower_temp Try First increase_nuc Increase Nucleophile Concentration other_side_products->increase_nuc Try First change_base Use Weaker/ Non-nucleophilic Base lower_temp->change_base If still low yield change_solvent_elim Change Solvent change_base->change_solvent_elim If necessary change_reagent Consider Milder Trifluoroethylating Agent increase_nuc->change_reagent If still issues

Caption: Troubleshooting workflow for low product yield.

Reaction Pathways: Substitution vs. Elimination

reaction_pathways reagents CF3CH2ONf + Nucleophile (Nu-) sub_product Substitution Product (CF3CH2-Nu) reagents->sub_product SN2 Pathway (Desired) elim_product Elimination Product (CF2=CH-Nu or other) reagents->elim_product E1cB Pathway (Side Reaction) sub_conditions Favored by: - Strong, non-bulky nucleophiles - Lower temperatures sub_product->sub_conditions elim_conditions Favored by: - Strong, bulky bases - Higher temperatures elim_product->elim_conditions

Caption: Competing substitution and elimination pathways.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of nonafluorobutanesulfonyl fluoride or chloride with 2,2,2-trifluoroethanol in the presence of a base. The reaction temperature is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.

Q2: Why is optimizing the reaction temperature crucial for this synthesis?

Optimizing the reaction temperature is essential for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter reaction times.

  • Product Yield: There is often an optimal temperature range for maximizing the yield. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products, thus lowering the yield.

  • Purity and Side Reactions: Temperature can influence the formation of byproducts. Elevated temperatures might promote side reactions, such as elimination or decomposition, leading to a less pure product and complicating the purification process.

Q3: What are the potential side reactions that can occur, and how are they affected by temperature?

Potential side reactions include the decomposition of the nonafluorobutanesulfonyl halide and the dehydration of 2,2,2-trifluoroethanol at higher temperatures. The formation of impurities can increase with a rise in temperature, making purification more challenging. Careful temperature control is necessary to minimize these unwanted reactions.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: The reaction temperature may be too low, resulting in a very slow or stalled reaction.

  • Solution:

    • Gradually increase the reaction temperature in increments of 5-10°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR).

    • Ensure the base is sufficiently strong and added at the correct rate, as this can also affect the reaction kinetics.

Problem 2: The presence of significant impurities in the final product.

  • Possible Cause: The reaction temperature may be too high, leading to the formation of byproducts through decomposition or other side reactions.

  • Solution:

    • Lower the reaction temperature. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and then allow it to slowly warm to room temperature.

    • Optimize the rate of addition of the reactants. A slower addition rate can help to control the reaction exotherm and minimize side reactions.

    • Ensure the purity of the starting materials, as impurities can participate in side reactions.

Problem 3: The reaction is too slow.

  • Possible Cause: The reaction temperature is not high enough to achieve a practical reaction rate.

  • Solution:

    • Carefully increase the reaction temperature while monitoring for the appearance of impurities.

    • Consider using a different solvent that allows for a higher reaction temperature.

    • Ensure that the stirring is efficient to promote good mixing of the reactants.

Data Presentation: Optimizing Reaction Temperature

The following table provides a representative example of how to structure experimental data for optimizing the reaction temperature.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
10244598Slow reaction rate, incomplete conversion.
225 (Room Temp.)128597Good yield and purity.
35049290Faster reaction, but increased impurity formation.
47527882Significant decomposition and lower yield.

Experimental Protocol: General Procedure for Synthesis and Temperature Optimization

This protocol describes a general method for the synthesis of this compound, with an emphasis on temperature optimization.

Materials:

  • Nonafluorobutanesulfonyl fluoride (or chloride)

  • 2,2,2-Trifluoroethanol

  • Anhydrous triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating/cooling bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2,2,2-trifluoroethanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to the desired starting temperature (e.g., 0°C) using an ice bath.

  • Slowly add a solution of nonafluorobutanesulfonyl fluoride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction at the set temperature and monitor its progress by TLC or GC analysis at regular intervals.

  • To optimize the temperature, run parallel reactions at different temperatures (e.g., 0°C, 25°C, 50°C) and compare the yield and purity of the product.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for the synthesis of this compound.

experimental_workflow Workflow for Reaction Temperature Optimization cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization start Define Temperature Range (e.g., 0°C, 25°C, 50°C) setup Prepare Parallel Reactions (Identical Stoichiometry) start->setup run Run Reactions at Set Temperatures setup->run monitor Monitor Reaction Progress (TLC, GC, NMR) run->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purify Product workup->purify analyze Analyze Yield and Purity purify->analyze decision Optimal Temperature? analyze->decision decision->start No, Refine Range end Optimized Protocol decision->end Yes

Caption: Experimental workflow for optimizing reaction temperature.

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. The information focuses on the stability of this reagent in various solvents, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common organic solvents?

While specific kinetic data for the solvolysis of this compound in various organic solvents is not extensively documented in publicly available literature, general chemical principles and data from analogous compounds suggest that its stability can be a concern, particularly in the presence of nucleophiles. Sulfonate esters are known to be potent electrophiles, making them susceptible to nucleophilic attack. The trifluoroethyl group, due to its electron-withdrawing nature, can influence the reactivity of the ester. One supplier has noted that the compound is "Unstable in Solution," highlighting the need for careful handling and storage.

Q2: What are the likely decomposition pathways for this compound?

The primary decomposition pathway for this compound in the presence of nucleophilic solvents or impurities (e.g., water, alcohols) is likely solvolysis. This involves the nucleophilic attack at the sulfur atom or the α-carbon of the trifluoroethyl group, leading to the cleavage of the ester bond. This can result in the formation of nonafluorobutanesulfonic acid and 2,2,2-trifluoroethanol, or their respective derivatives depending on the solvent and reactants present.

Q3: Are there any solvents in which this compound is expected to be more stable?

Aprotic, non-nucleophilic solvents are generally recommended for reactions involving sulfonate esters to minimize solvolysis. Examples include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Hexanes

  • Tetrahydrofuran (THF) (Note: care should be taken to use dry THF, as water content can lead to hydrolysis)

Interestingly, 2,2,2-trifluoroethanol (TFE) itself has been used as a stabilizing co-solvent for other compounds that are sensitive to degradation by more nucleophilic alcohols like methanol or ethanol. While this might suggest some degree of stability in TFE, empirical verification is crucial.

Q4: How can I monitor the stability of this compound in my solvent of choice?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the stability of this compound.

  • ¹⁹F NMR: This is particularly useful as both the nonafluorobutanesulfonate and the trifluoroethyl groups contain fluorine atoms with distinct chemical shifts. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • ¹H NMR: The methylene protons of the trifluoroethyl group can be monitored. The appearance of new signals corresponding to decomposition products can signify instability.

Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to detect the parent compound and any degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction where this compound is a reactant. Decomposition of the reagent prior to or during the reaction.1. Verify Reagent Quality: Before use, check the purity of the this compound, for instance by ¹⁹F NMR. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried to prevent hydrolysis. 3. Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize thermal decomposition. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Inconsistent reaction outcomes. Variable stability of the reagent in the chosen solvent.1. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. 2. Conduct a Stability Study: Perform a preliminary experiment to assess the stability of the reagent in the reaction solvent over the intended reaction time (see Experimental Protocol below).
Appearance of unexpected byproducts. Reaction with the solvent or impurities.1. Solvent Selection: Switch to a more inert, aprotic, and non-nucleophilic solvent. 2. Purify Solvents and Reagents: Ensure all components of the reaction mixture are free from nucleophilic impurities.
Quantitative Stability Data Summary (Hypothetical)
Solvent Temperature (°C) Half-life (t₁/₂) (hours) Degradation Rate Constant (k) (s⁻¹)
Dichloromethane25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Tetrahydrofuran25To be determinedTo be determined
Methanol25To be determinedTo be determined
Water (for hydrolysis)25To be determinedTo be determined

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a chosen solvent using ¹⁹F NMR spectroscopy.

Objective: To quantify the rate of decomposition of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Anhydrous solvent of choice

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature control

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

    • To this solution, add a known concentration of an internal standard. The internal standard should be stable under the experimental conditions and have a ¹⁹F NMR signal that does not overlap with the signals of the analyte or its expected decomposition products.

  • NMR Analysis (Time = 0):

    • Transfer an aliquot of the freshly prepared solution to an NMR tube.

    • Acquire a ¹⁹F NMR spectrum immediately. This will serve as the baseline (t=0) measurement.

    • Integrate the signals corresponding to this compound and the internal standard.

  • Incubation:

    • Place the vial containing the remaining stock solution in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C, 50 °C).

  • Time-Course Monitoring:

    • At regular intervals (e.g., every hour for the first 8 hours, then every 8 hours), withdraw an aliquot from the stock solution and acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • For each time point, calculate the ratio of the integral of the this compound signal to the integral of the internal standard signal.

    • Plot the natural logarithm of this ratio against time.

    • The slope of this plot will be the negative of the first-order degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low Reaction Yield check_reagent Is the this compound reagent of sufficient purity and stability? start->check_reagent how_to_check How to Check? check_reagent->how_to_check nmr_check Run ¹⁹F NMR on the starting material. how_to_check->nmr_check Yes fresh_lot Use a fresh bottle or a newly purchased lot. how_to_check->fresh_lot No solvent_issue Is the solvent appropriate and pure? nmr_check->solvent_issue fresh_lot->solvent_issue use_anhydrous Use anhydrous, non-nucleophilic solvents (e.g., DCM, Toluene). solvent_issue->use_anhydrous No reaction_conditions Are the reaction conditions optimized for stability? solvent_issue->reaction_conditions Yes use_anhydrous->reaction_conditions prepare_fresh Prepare solutions immediately before use. low_temp Run the reaction at a lower temperature. reaction_conditions->low_temp No stability_study Conduct a preliminary stability study in the chosen solvent. reaction_conditions->stability_study Yes inert_atm Ensure an inert atmosphere (N₂ or Ar). low_temp->inert_atm inert_atm->stability_study end End: Improved and Consistent Reaction Outcome stability_study->end

Caption: Troubleshooting workflow for experiments involving this compound.

Preventing decomposition of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate during storage.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Suspected Decomposition (e.g., change in appearance, unexpected reaction outcomes) Improper Storage Temperature: Exposure to high temperatures can accelerate decomposition.Store at recommended low temperatures, ideally at -20°C or below for long-term storage. For short-term use, storage at 2-8°C is acceptable.[1]
Moisture Contamination: Hydrolysis can occur in the presence of water.Ensure the container is tightly sealed and stored in a dry, desiccated environment. Use anhydrous handling techniques when working with the compound.
Exposure to Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can lead to degradation.Store separately from incompatible materials.[2] Ensure all labware is clean and free of residues before use.
Photodegradation: Although less common for this compound, prolonged exposure to light can potentially contribute to degradation.Store in an opaque or amber vial to protect from light, especially for long-term storage.
Inconsistent Experimental Results Partial Decomposition of Stock Solution: If the compound is stored in solution, the solvent may affect its stability.Prepare solutions fresh whenever possible. If a stock solution must be stored, use an anhydrous, aprotic solvent and store at low temperature. Perform a quality control check (e.g., NMR, GC-MS) on the stock solution if it has been stored for an extended period.
Contamination during Handling: Introduction of impurities during handling can catalyze decomposition.Use clean, dry syringes and needles. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound at -20°C or below in a tightly sealed container, protected from moisture and light.[1]

Q2: How can I detect decomposition in my sample?

A2: Decomposition can be detected by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (looking for the appearance of new signals corresponding to degradation products) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities. A change in the physical appearance of the compound, such as discoloration, may also indicate degradation.

Q3: Is this compound stable in common laboratory solvents?

A3: While generally soluble in many organic solvents, its stability in solution depends on the solvent's purity (especially water content) and nature. For instance, protic solvents may facilitate hydrolysis over time. It is best to prepare solutions fresh. If storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent and store at low temperature.

Q4: What are the primary decomposition pathways for sulfonate esters like this one?

A4: The primary decomposition pathways for sulfonate esters include hydrolysis (reaction with water), and nucleophilic attack. The high fluorination of this compound generally increases its stability against nucleophilic attack compared to non-fluorinated analogs.[3] However, hydrolysis, especially under basic or acidic conditions, can still be a concern.

Data Presentation

ConditionExpected StabilityPrimary Decomposition Pathway
-20°C, Dry, Dark HighMinimal to no decomposition expected.
2-8°C, Dry, Dark GoodSlow decomposition may occur over extended periods.
Room Temperature (20-25°C), Dry ModerateIncreased potential for slow decomposition.
Elevated Temperature (>40°C) LowAccelerated thermal decomposition.
Presence of Moisture Moderate to LowHydrolysis.
Strong Acidic Conditions ModerateAcid-catalyzed hydrolysis.
Strong Basic Conditions LowBase-catalyzed hydrolysis.
Presence of Nucleophiles Moderate to HighNucleophilic substitution.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Sample Preparation:

  • Aliquot the this compound into several small, inert vials.
  • Prepare separate sets of samples for each storage condition to be tested.

2. Storage Conditions:

  • Place the vials in controlled environment chambers at the following conditions:
  • 40°C / 75% Relative Humidity (RH)
  • 25°C / 60% RH
  • 5°C
  • -20°C (as a control)

3. Time Points:

  • Pull samples for analysis at initial (T=0), 1, 3, and 6 months.

4. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating method, such as GC-MS or ¹⁹F NMR.
  • Quantify the parent compound and any significant degradation products.

5. Data Evaluation:

  • Plot the concentration of the parent compound against time for each condition.
  • Determine the degradation rate and estimate the shelf life under recommended storage conditions.

Protocol 2: Analysis of Decomposition Products by GC-MS

This protocol outlines a general method for the identification of volatile decomposition products.

1. Instrument and Column:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • A suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

2. Sample Preparation:

  • Dissolve a small amount of the test sample in an appropriate volatile solvent (e.g., ethyl acetate).
  • If necessary, derivatize the sample to improve the volatility of potential degradation products.

3. GC-MS Parameters:

  • Injector Temperature: 250°C
  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
  • Carrier Gas: Helium at a constant flow rate.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

4. Data Analysis:

  • Compare the chromatograms of stored samples to a reference standard (T=0 sample).
  • Identify new peaks in the chromatograms of the stored samples.
  • Analyze the mass spectra of the new peaks and compare them to spectral libraries to identify potential degradation products.

Visualizations

Decomposition_Pathway cluster_products Decomposition Products Compound 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate Nonafluorobutanesulfonic_Acid Nonafluorobutanesulfonic Acid Compound->Nonafluorobutanesulfonic_Acid Hydrolysis / Thermal Trifluoroethanol 2,2,2-Trifluoroethanol Compound->Trifluoroethanol Hydrolysis / Thermal Other Other Degradants Compound->Other Thermal Moisture Moisture (H₂O) Moisture->Compound attacks Heat Heat (Δ) Heat->Compound accelerates Base Strong Base (e.g., NaOH) Base->Compound catalyzes hydrolysis Experimental_Workflow start Start: Receive/Synthesize Compound storage Store under Recommended Conditions (-20°C, Dry, Dark) start->storage sampling Sample at Predetermined Time Points (T=0, 1, 3, 6 months) storage->sampling analysis Analyze via Stability-Indicating Method (e.g., GC-MS, NMR) sampling->analysis data_eval Evaluate Data: - Quantify Parent Compound - Identify Degradants analysis->data_eval decision Decision: Is the compound stable? data_eval->decision end_stable End: Continue Use decision->end_stable Yes end_unstable End: Discard or Re-purify decision->end_unstable No

References

Managing hygroscopic nature of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

Q2: What are the signs of moisture contamination in my sample of this compound?

Moisture contamination may not be visually apparent. However, it can lead to the hydrolysis of the sulfonate ester, forming nonafluorobutanesulfonic acid and 2,2,2-trifluoroethanol. This degradation can result in inconsistent reaction yields, formation of byproducts, and a decrease in the purity of your product. If you suspect moisture contamination, it is advisable to use a fresh, unopened sample or to purify the material if possible.

Q3: How should I store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool and dry. For long-term storage, refrigeration is recommended. It is also beneficial to store the container inside a desiccator to minimize exposure to atmospheric moisture.

Q4: What is the best way to handle this reagent to avoid moisture exposure?

The best practice for handling this compound is to work in a controlled, moisture-free environment. This can be achieved using a glovebox with an inert atmosphere or by employing Schlenk line techniques. These methods are crucial for operations such as weighing and preparing solutions.

Q5: Can I use standard laboratory equipment for my experiments with this compound?

All glassware and equipment must be rigorously dried before use. This can be done by oven-drying at a high temperature (e.g., 120-150 °C) for several hours and then allowing it to cool in a desiccator or under a stream of inert gas. Assembling the apparatus while still hot and flushing with an inert gas is also an effective method.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Inconsistent or low reaction yields Moisture contamination of the reagent leading to hydrolysis and reduced reactivity.Ensure all handling procedures are performed under strictly anhydrous conditions (glovebox or Schlenk line). Use freshly opened reagent or a properly stored sample. Dry all solvents and other reagents thoroughly.
Formation of unexpected byproducts The reagent may have degraded due to moisture, leading to side reactions.Confirm the purity of the this compound before use. Consider purifying the reagent if degradation is suspected.
Difficulty in achieving a clear solution The presence of insoluble hydrolysis products.Filter the solution under an inert atmosphere if appropriate for your experimental setup. However, this does not solve the underlying issue of contamination.
Inaccurate concentration of prepared solutions Absorption of atmospheric moisture during weighing, leading to an overestimation of the amount of reagent.Weigh the compound in a controlled environment like a glovebox. If a glovebox is unavailable, weigh the liquid quickly and cap the container immediately.
Quantitative Data Summary
Parameter Typical Value Significance
Water Content (Karl Fischer) < 50 ppmIndicates the amount of water present in the reagent. Lower values are critical for moisture-sensitive reactions.
Recommended Storage Humidity < 30% RHThe relative humidity of the storage environment should be kept low to prevent moisture ingress into the container.
Purity (by GC) > 98%A high purity level ensures that the reagent is free from significant amounts of impurities, including hydrolysis products.

Experimental Protocols

Protocol 1: Weighing this compound using a Glovebox

Objective: To accurately weigh the moisture-sensitive liquid reagent while preventing exposure to atmospheric moisture.

Materials:

  • This compound in its original container

  • Analytical balance (located inside the glovebox)

  • Clean, dry vial with a screw cap or septum

  • Syringe and needle (if transferring from a septum-sealed bottle)

  • Pipette and tips (ensure they are dry)

  • Spatula (for handling the vial)

  • Lab notebook and pen

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂).

  • Material Transfer: Introduce all necessary materials, including the sealed container of the reagent, into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure.

  • Equilibration: Once inside the glovebox, allow the reagent container to equilibrate to the glovebox temperature.

  • Taring the Vial: Place the empty, clean, and dry receiving vial on the analytical balance and tare the weight.

  • Dispensing the Reagent:

    • Carefully open the main container of this compound.

    • Using a clean, dry pipette or syringe, withdraw the desired amount of the liquid.

    • Dispense the liquid into the tared vial.

  • Weighing: Place the now-filled vial on the balance and record the mass.

  • Sealing: Immediately and tightly seal the receiving vial and the main reagent container.

  • Cleanup: Clean any spills inside the glovebox according to safety protocols.

  • Record Keeping: Document the exact weight of the reagent transferred.

Protocol 2: Preparing a Solution of this compound using Schlenk Line Techniques

Objective: To prepare a solution of a specific concentration without exposing the reagent to air and moisture.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, dried over appropriate drying agents)

  • Schlenk flask with a sidearm and stopcock

  • Rubber septum

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Flame-dry the Schlenk flask containing a magnetic stir bar under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the Schlenk flask via a cannula or a dry syringe.

  • Reagent Transfer (by weight):

    • In a glovebox, weigh the desired amount of this compound into a small, dry vial that can be sealed with a septum.

    • Remove the vial from the glovebox and immediately insert a needle connected to the inert gas line to maintain a positive pressure.

    • Using a dry, gas-tight syringe, carefully withdraw the weighed liquid from the vial.

    • Inject the reagent through the septum of the Schlenk flask into the solvent while stirring.

  • Reagent Transfer (by volume if density is known):

    • Puncture the septum of the this compound container with a needle connected to the inert gas line to introduce a positive pressure.

    • Use a dry, gas-tight syringe to withdraw the desired volume of the reagent.

    • Inject the reagent into the Schlenk flask containing the solvent.

  • Mixing: Continue to stir the solution under a positive pressure of inert gas until it is homogeneous.

  • Storage: The prepared solution can be stored in the sealed Schlenk flask under an inert atmosphere for immediate use. For longer-term storage, transfer to a suitable storage vessel using a cannula.

Visualizations

Experimental Workflows

experimental_workflow Workflow for Handling Hygroscopic Reagents cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_analysis Quality Control prep_glassware Dry Glassware (Oven/Flame-dry) weighing Weigh Reagent prep_glassware->weighing prep_atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_atmosphere->weighing prep_solvents Use Anhydrous Solvents solution_prep Prepare Solution prep_solvents->solution_prep weighing->solution_prep storage_solution Store Prepared Solution (Under Inert Gas) solution_prep->storage_solution storage_reagent Store Bulk Reagent (Inert Atmosphere, Desiccator) storage_reagent->weighing qc Verify Purity/Water Content (e.g., Karl Fischer) qc->weighing Pre-use Check

Caption: General workflow for handling moisture-sensitive reagents.

logical_relationship Troubleshooting Logic for Poor Reaction Outcomes start Poor Reaction Yield/ Byproduct Formation check_moisture Suspect Moisture Contamination? start->check_moisture check_reagent_age Check Reagent Age/Storage start->check_reagent_age review_handling Review Handling Procedures check_moisture->review_handling Yes other_issues Investigate Other Experimental Parameters check_moisture->other_issues No use_new_reagent Use Fresh Reagent review_handling->use_new_reagent dry_solvents Ensure Solvents are Anhydrous review_handling->dry_solvents check_reagent_age->use_new_reagent

Caption: Troubleshooting logic for experiments involving this compound.

Technical Support Center: Purification of Trifluoroethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during the purification of trifluoroethylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in trifluoroethylation reactions?

A1: Impurities can vary significantly depending on the reaction type. Common impurities include:

  • Unreacted starting materials: Incomplete conversion is a frequent source of impurities.

  • Excess reagents: Trifluoroethylating agents, catalysts (e.g., photoredox catalysts, acids, bases), and other additives may remain in the crude product.[1]

  • Side products: These can include regioisomers, over-alkylated products, or products from competing reaction pathways. For example, in the trifluoroethylation of anilines, both N- and C-trifluoroethylated products may form.

  • Solvent residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Trifluoroacetic acid (TFA): This can be a reagent, a byproduct from the decomposition of some trifluoroethylating agents, or used in workup/purification (e.g., HPLC).

Q2: My trifluoroethylated product appears to be volatile, and I'm losing it during solvent removal. What should I do?

A2: Volatility can be an issue with smaller trifluoroethylated molecules. To minimize loss:

  • Use a cold trap: When using a rotary evaporator, ensure the cold trap is functioning effectively with a dry ice/acetone or liquid nitrogen bath.

  • Avoid high vacuum: Use moderate vacuum and slightly elevated temperature for solvent removal.

  • Co-evaporation: Add a higher boiling point, non-reactive solvent (e.g., toluene) and re-evaporate. This can help to azeotropically remove lower boiling point solvents without significant loss of the product.

  • Alternative purification: Consider non-evaporative purification methods like liquid-liquid extraction or preparative chromatography if volatility is a major issue.

Q3: How do I remove residual photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or iridium complexes) from my reaction mixture?

A3: Photoredox catalysts can often be removed with the following methods:

  • Silica gel plug: Passing the crude reaction mixture through a short plug of silica gel can effectively adsorb the polar catalyst. Elute with a relatively non-polar solvent system in which your product is soluble.

  • Aqueous wash: Some catalysts have sufficient water solubility to be removed with an aqueous wash, especially if the product is not water-soluble.

  • Specialized scavengers: For certain metal catalysts, specialized scavenger resins can be employed to selectively bind and remove the metal.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: My trifluoroethylated compound is streaking or showing poor separation on the silica gel column.

Possible Cause Solution
Compound is too polar for the solvent system Increase the polarity of the eluent gradually. A common starting point for many trifluoroethylated aromatics is a hexane/ethyl acetate mixture.
Compound is acidic or basic For acidic compounds, add a small amount of acetic acid (~0.1-1%) to the eluent. For basic compounds (e.g., trifluoroethylated anilines), add a small amount of triethylamine (~0.1-1%) to the eluent to improve peak shape.
Column is overloaded Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-eluting impurities If impurities have similar polarity, a different solvent system may be required to achieve separation. Consider switching one of the eluent components (e.g., from ethyl acetate to diethyl ether or dichloromethane).
Decomposition on silica Some trifluoroethylated compounds may be sensitive to the acidic nature of silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If decomposition occurs, consider using a different stationary phase like neutral alumina or florisil.

Table 1: Representative TLC Rf Values for a Trifluoroethylated Indole

Solvent System (Hexane:Ethyl Acetate)Rf Value
9:10.25
8:20.45
7:30.60

Note: These are illustrative values. Actual Rf values will vary depending on the specific compound and experimental conditions.

Recrystallization

Problem 2: I am unable to find a suitable solvent system for the recrystallization of my trifluoroethylated product.

Possible Cause Solution
Compound is soluble in all tested solvents at room temperature Try an anti-solvent approach. Dissolve the compound in a small amount of a good solvent, and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
Compound "oils out" instead of crystallizing This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution and allow for slower cooling. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
No crystal formation upon cooling The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.

Table 2: Common Recrystallization Solvent Pairs for Trifluoroethylated Aromatics

Good SolventAnti-Solvent
DichloromethaneHexane
Ethyl AcetateHexane
AcetoneWater
EthanolWater

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Purification of a Trifluoroethylated Heterocycle

This protocol is a general guideline and should be optimized for each specific compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.

    • Equilibrate the packed column by flushing with several column volumes of the initial eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Trifluoroethylated Aniline
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol). If the solid dissolves at room temperature, it is too soluble.

    • If the solid is not soluble at room temperature, gently heat the test tube. If it dissolves when hot, and then precipitates upon cooling, the solvent is a good candidate.

    • If a single solvent is not suitable, try a solvent pair (e.g., ethanol/water). Dissolve the crude product in a minimal amount of the "good" hot solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Add a few more drops of the hot good solvent to clarify the solution.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

    • If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

General Purification Workflow for a Trifluoroethylation Reaction

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product reaction Trifluoroethylation Reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Pure Product pure_product Pure Trifluoroethylated Product chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: A general workflow for the purification of trifluoroethylated compounds.

Troubleshooting Logic for Flash Chromatography

G start Poor Separation in Flash Chromatography q1 Is the Rf value appropriate (0.2-0.4)? start->q1 a1_yes Adjust Solvent Polarity q1->a1_yes No a1_no Check for Streaking/Tailing q1->a1_no Yes q2 Is the compound acidic or basic? a1_no->q2 a2_yes Add Triethylamine (for bases) or Acetic Acid (for acids) q2->a2_yes Yes a2_no Is the column overloaded? q2->a2_no No q3 Is the sample loading > 1:30 (sample:silica)? a2_no->q3 a3_yes Reduce Sample Load q3->a3_yes Yes a3_no Consider Decomposition on Silica q3->a3_no No

References

Technical Support Center: Kinetic Studies of Trifluoroethylation with Nonaflate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the kinetic studies of trifluoroethylation reactions, with a specific focus on the hypothetical use of nonaflate reagents.

Important Note on Reagent Selection: Trifluoromethyl nonaflate (TFNf) is a well-documented, commercially available reagent for trifluoromethoxylation.[1][2][3] Trifluoroethylation, the introduction of a -CH₂CF₃ group, typically employs different reagents, such as hypervalent iodine compounds (e.g., aryl(trifluoroethyl)iodonium salts).[4][5] This guide draws upon established principles from kinetic studies of related fluoroalkylation reactions and the known properties of nonaflate reagents to provide a framework for troubleshooting experiments with potential, novel trifluoroethyl nonaflate reagents.

Section 1: Troubleshooting Guides & FAQs

This section addresses common challenges in a question-and-answer format.

Category 1: Reagent and Reaction Setup

Question: My trifluoroethylation reaction is not initiating. What are the common causes? Answer: Several factors can prevent reaction initiation:

  • Reagent Purity and Stability: Nonaflate reagents like TFNf are generally bench-stable and thermally robust.[1] However, ensure your trifluoroethylating agent has not degraded. Verify its purity using ¹H and ¹⁹F NMR.

  • Moisture and Air Sensitivity: Many organometallic reactions and those involving strong bases are sensitive to moisture and atmospheric oxygen.[6] Ensure all glassware is oven- or flame-dried, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Insufficient Activation: Some fluoroalkylation reagents require an activator. For instance, trifluoromethoxylation with TFNf is often activated by a fluoride source like AgF, which plays a dual role in activating both the reagent and the substrate.[1] Your system may require a specific Lewis acid or other activator to initiate the reaction.

  • Solvent Choice: The solvent can dramatically impact the reaction. Aprotic solvents are typically used. For TFNf, a mixture of CH₃CN/DME has proven effective.[1] Ensure your solvent is anhydrous.

Question: How should I handle and store nonaflate reagents? Answer: Proper handling and storage are critical for safety and reagent integrity.[7]

  • Storage: Store reagents in a cool, dry place away from direct sunlight and incompatible chemicals.[8] Nonaflate reagents are typically stable liquids or solids at room temperature.[1] The original manufacturer's container, often shipped within a protective metal can, is ideal for storage.[6]

  • Handling: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[7][9] Avoid exposure to atmospheric moisture and oxygen if the reaction protocol demands anhydrous or inert conditions.[6]

  • Disposal: Dispose of unused reagents and reaction waste according to your institution's hazardous waste guidelines.[9]

Category 2: Low Yield and Side Reactions

Question: The reaction works, but my yield is consistently low. What should I investigate? Answer: Low yields can stem from various issues during the reaction or workup phase.[10]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical. Too high a temperature may cause reagent decomposition or side reactions, while too low a temperature may result in an incomplete reaction. Systematically screen these parameters.

  • Side Reactions: In related reactions with TFNf, by-products from processes like hydrofluorination have been observed.[1] Side reactions may compete with your desired trifluoroethylation pathway. Analyze the crude reaction mixture by NMR or GC-MS to identify major by-products, which can provide clues about competing pathways.

  • Product Loss During Workup: Your product may be volatile or partially soluble in the aqueous layer.[10] If you perform an aqueous workup, re-extract the aqueous phase. If your product is volatile, use care during solvent removal (e.g., lower temperature on the rotovap).

  • Reagent Stoichiometry: An incorrect ratio of reagents can lead to low yields. The optimal ratio of the trifluoroethylating agent, substrate, and any catalyst or activator may need to be determined empirically.[1]

Question: I'm observing multiple unexpected spots on my TLC plate. What could they be? Answer: Unexpected spots often indicate side reactions or product degradation.

  • Product Instability: The trifluoroethylated product may be unstable to the reaction conditions (e.g., acid or base) or the workup procedure.[10] Test the stability of your purified product under the conditions used.

  • Competing Reaction Pathways: The nonaflate reagent or an intermediate could be reacting with the solvent or other species in the mixture. For example, in some trifluoromethylation reactions, a single electron transfer (SET) mechanism can lead to radical species and different products.[11]

  • Impure Starting Materials: Impurities in your substrate or reagents can lead to a variety of unintended products. Always ensure the purity of your starting materials.

Category 3: Kinetic Analysis and Data Interpretation

Question: My kinetic data is not reproducible. What are the key factors for consistency? Answer: Reproducibility in kinetic studies requires stringent control over experimental variables.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or a cryostat) to maintain a constant temperature (±0.1 °C).

  • Mixing: Ensure rapid and homogeneous mixing of reagents, especially at the start of the reaction. For very fast reactions, a stopped-flow apparatus is necessary.[12][13] For slower reactions, efficient stirring is crucial.[14]

  • Purity of Reagents: Use reagents from the same batch for a series of kinetic runs. Impurities can act as inhibitors or catalysts, altering the reaction rate.

  • Atmosphere Control: If the reaction is sensitive to air or moisture, ensure that the inert atmosphere is maintained consistently across all experiments.

Question: My pseudo-first-order kinetic plots are not linear. What does this suggest? Answer: Non-linear plots in pseudo-first-order experiments can indicate several complexities:

  • Complex Mechanism: The reaction may not follow a simple second-order rate law. It could involve multiple steps, reversible reactions, or catalyst inhibition/deactivation.

  • Side Reactions: If the starting material is consumed in a significant side reaction, the kinetics will deviate from the expected model.

  • Saturation Kinetics: If the reaction involves a catalyst, you may be observing saturation kinetics, where the rate becomes independent of the substrate concentration at high concentrations.

  • Changing Reaction Conditions: The temperature may be fluctuating, or the ionic strength of the solution may be changing as the reaction progresses, affecting the rate constant.

Section 2: Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis by ¹⁹F NMR Spectroscopy

This protocol describes a method for monitoring the rate of a trifluoroethylation reaction using in-situ ¹⁹F NMR, which allows for direct observation of fluorine-containing reactants and products.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, add an anhydrous solvent (e.g., CD₃CN) to a dried NMR tube equipped with a J. Young valve. Add a known concentration of an internal standard (e.g., trifluorotoluene).

  • Reactant Addition: Add a precise amount of the substrate to the NMR tube.

  • Thermal Equilibration: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 298 K). Allow the sample to equilibrate for at least 10 minutes.

  • Reaction Initiation: Acquire a spectrum at t=0 (before adding the trifluoroethylating agent). Quickly remove the tube, add a known concentration of the trifluoroethyl nonaflate reagent, shake vigorously to mix, and immediately re-insert it into the spectrometer.

  • Data Acquisition: Begin acquiring ¹⁹F NMR spectra at regular time intervals. Use an automated routine if available. The acquisition parameters should be optimized for quantitative analysis (e.g., a long relaxation delay, d1 > 5 * T₁).

  • Data Processing: Process the spectra and integrate the signals corresponding to the trifluoroethyl nonaflate reagent, the trifluoroethylated product, and the internal standard.

  • Kinetic Analysis: Plot the concentration of the reactant or product versus time. Use the appropriate integrated rate law (e.g., for pseudo-first-order conditions, plot ln([Reactant]) vs. time) to determine the rate constant.[15]

Protocol 2: Kinetic Analysis using Stopped-Flow Spectroscopy

This protocol is suitable for reactions that are too fast to be monitored by manual mixing methods (i.e., complete in seconds to milliseconds).[13]

Methodology:

  • Reagent Preparation: Prepare two separate, thermostatted solutions.

    • Solution A: The substrate dissolved in the reaction solvent.

    • Solution B: The trifluoroethyl nonaflate reagent dissolved in the same solvent. To achieve pseudo-first-order conditions, the concentration of the nonaflate reagent should be at least 10 times greater than the substrate concentration.[12]

  • Instrument Setup:

    • Set up the stopped-flow instrument, ensuring the drive syringes are filled with Solutions A and B.

    • Set the monitoring wavelength to a value where a significant change in absorbance or fluorescence occurs as the reaction progresses (e.g., the disappearance of a reactant or appearance of a product).

    • Equilibrate the entire system to the desired reaction temperature.

  • Reaction Initiation and Data Collection:

    • Rapidly inject the solutions from the drive syringes into the mixing chamber. The instrument's dead time (typically 1-2 ms) is the period before the first measurement can be made.[13]

    • The instrument will automatically record the change in absorbance or fluorescence as a function of time.

  • Data Analysis:

    • Fit the resulting kinetic trace (Absorbance vs. time) to an appropriate exponential function (e.g., a single exponential for a first-order process) to extract the observed rate constant (k_obs).

    • Repeat the experiment at several different concentrations of the excess reagent (Solution B).

    • Plot k_obs versus the concentration of the excess reagent. The slope of this line will be the second-order rate constant (k₂).[12]

Section 3: Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Comparison of Analytical Techniques for Kinetic Monitoring

TechniqueTime ResolutionSample RequirementsInformation ProvidedCommon Issues
¹⁹F NMR Spectroscopy Seconds to Minutes~0.5 mL, deuterated solvent requiredQuantitative concentration of all fluorine-containing speciesLimited to slower reactions, requires deuterated solvents.[15]
HPLC MinutesSmall aliquots, must be quenchedSeparation and quantification of reactants/productsReaction must be quenchable, potential for peak co-elution.[16]
GC-MS MinutesVolatile/derivatizable analytes, must be quenchedSeparation and identification of volatile speciesNot suitable for non-volatile compounds, potential thermal degradation.
Stopped-Flow UV-Vis Milliseconds to SecondsSmall volumes, requires chromophoreRate of change for chromophoric speciesOnly monitors one species at a time, requires an optical signal change.[13]

Table 2: Hypothetical Rate Data for Trifluoroethylation of Aniline (Note: This data is for illustrative purposes to demonstrate proper formatting.)

EntrySubstrate (Conc.)Nonaflate Reagent (Conc.)Temperature (°C)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
1Aniline (0.01 M)Reagent X (0.10 M)250.0450.45
2Aniline (0.01 M)Reagent X (0.20 M)250.0910.46
3Aniline (0.01 M)Reagent X (0.30 M)250.1340.45
44-MeO-Aniline (0.01 M)Reagent X (0.10 M)250.1221.22
54-NO₂-Aniline (0.01 M)Reagent X (0.10 M)250.0090.09

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

G start Low Yield Observed check_purity Verify Purity of All Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (NMR, GC-MS, LC-MS) start->analyze_crude side_products Major Side Products Identified? analyze_crude->side_products optimize Optimize Conditions (Stoichiometry, Temp, Additives) side_products->optimize Yes workup_issue Check Workup Procedure (Product Volatility/Solubility) side_products->workup_issue No success Yield Improved optimize->success degradation Test Product Stability Under Reaction/Workup Conditions workup_issue->degradation degradation->success

Caption: General troubleshooting workflow for diagnosing low-yield reactions.

Diagram 2: Experimental Workflow for Kinetic Analysis

G prep 1. Prepare Stock Solutions & Analytical Standard setup 2. Set up Thermostatted Reaction Vessel / NMR Tube prep->setup equilibrate 3. Add Substrate & Equilibrate Temperature setup->equilibrate initiate 4. Initiate Reaction by Adding Nonaflate Reagent (t=0) equilibrate->initiate monitor 5. Monitor Reaction vs. Time (e.g., via NMR, HPLC quenching) initiate->monitor process 6. Process Raw Data (Integration, Peak Area) monitor->process plot 7. Plot Concentration Data vs. Time process->plot determine_k 8. Determine Rate Constant (k) from Plot Slope/Fit plot->determine_k

Caption: Step-by-step workflow for a typical kinetic experiment.

Diagram 3: Logical Relationship in Reagent Activation

G reagent Trifluoroethyl Nonaflate (Et-Nf) active_species Activated Electrophile '[Et]⁺' or Complex reagent->active_species forms activator Activator (e.g., Lewis Acid / F⁻ Source) activator->active_species generates product Trifluoroethylated Product active_species->product reacts with substrate Nucleophilic Substrate (e.g., Amine, Phenol) substrate->product

Caption: Logical pathway of reagent activation leading to product formation.

References

Technical Support Center: Scaling Up Reactions with 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (TFE-Nf) for trifluoroethylation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFE-Nf) and what are its primary applications?

A1: this compound, also known as TFE-Nf, is a powerful electrophilic trifluoroethylating agent. Its primary application is the introduction of the trifluoroethyl (-CH₂CF₃) group onto various nucleophiles, such as amines, phenols, and thiols. This modification is of significant interest in medicinal chemistry and drug development as the incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of molecules.

Q2: What are the key safety precautions to consider when working with TFE-Nf?

A2: TFE-Nf is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is essential. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[1][2]

Q3: My trifluoroethylation reaction with TFE-Nf shows low or no yield. What are the potential causes?

A3: Low yields can stem from several factors. Common causes include incomplete deprotonation of the nucleophile, suboptimal reaction temperature, inappropriate solvent choice, or degradation of the TFE-Nf reagent. The troubleshooting section below provides a more detailed breakdown of potential issues and their solutions.

Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A4: Side reactions, such as polysubstitution or reaction at alternative nucleophilic sites, can lead to a mixture of products. Optimizing the reaction conditions, including the stoichiometry of reactants, the choice of base and solvent, and the reaction temperature, can significantly improve selectivity. For substrates with multiple nucleophilic centers, the use of protecting groups may be necessary.

Q5: What are the main challenges when scaling up trifluoroethylation reactions with TFE-Nf?

A5: Scaling up presents challenges primarily related to heat and mass transfer.[3] Exothermic reactions that are easily managed on a small scale can become difficult to control in larger reactors, potentially leading to side reactions or thermal runaway.[4][5] Inefficient mixing in large vessels can result in localized "hot spots" and concentration gradients, affecting reaction yield and purity.[3][6][7]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Solution
Inefficient Deprotonation Ensure the chosen base is sufficiently strong to deprotonate the nucleophile. For weakly acidic nucleophiles, consider stronger bases or longer deprotonation times. The choice of base can significantly impact the reaction outcome.[8][9]
Suboptimal Temperature Trifluoroethylation reactions can be sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition of the reagent or product and favor elimination side reactions.
Inappropriate Solvent The solvent can influence the solubility of reactants and the reaction rate.[10][11][12] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions.
Reagent Degradation TFE-Nf can be sensitive to moisture. Ensure that the reagent is stored under anhydrous conditions and that all solvents and reagents are dry.
Poor Nucleophile Reactivity Sterically hindered nucleophiles or those with electron-withdrawing groups may exhibit lower reactivity. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary.
Formation of Side Products
Potential Cause Troubleshooting Solution
Polysubstitution Use a stoichiometric amount or a slight excess of the limiting nucleophile relative to TFE-Nf. Slow, controlled addition of TFE-Nf to the reaction mixture can also help to minimize polysubstitution.
Elimination Reactions For some substrates, elimination can be a competing side reaction. This is often favored at higher temperatures. Running the reaction at a lower temperature may improve the ratio of substitution to elimination products.
Reaction at Other Nucleophilic Sites For molecules with multiple nucleophilic functional groups, consider using protecting groups to block unwanted reaction sites.
Hydrolysis of TFE-Nf Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the TFE-Nf reagent, which would lead to the formation of nonafluorobutanesulfonic acid and trifluoroethanol.

Experimental Protocols

General Procedure for Trifluoroethylation of an Amine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the secondary amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Reaction: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise via the dropping funnel.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

General Procedure for Trifluoroethylation of a Phenol
  • Preparation: To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add this compound (1.2 eq.) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation.[14][15]

Data Presentation

Table 1: Typical Reaction Conditions for Trifluoroethylation
NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Secondary AmineNaHTHF0 to RT12-2460-90[13][16]
AnilineK₂CO₃DMF801240-70[17]
PhenolK₂CO₃DMF60-808-1670-95[14]
ThiophenolEt₃NCH₂Cl₂RT4-880-95

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Mandatory Visualizations

TroubleshootingWorkflow start Low or No Yield check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_temp Review Reaction Temperature check_deprotonation->check_temp No Issue incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation Issue Found check_solvent Evaluate Solvent Choice check_temp->check_solvent No Issue suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp Issue Found check_reagent Assess Reagent Quality check_solvent->check_reagent No Issue wrong_solvent Inappropriate Solvent check_solvent->wrong_solvent Issue Found reagent_degraded Reagent Degraded check_reagent->reagent_degraded Issue Found solution1 Use Stronger Base / Increase Time incomplete_deprotonation->solution1 solution2 Optimize Temperature Profile suboptimal_temp->solution2 solution3 Switch to Polar Aprotic Solvent wrong_solvent->solution3 solution4 Use Fresh/Anhydrous Reagent reagent_degraded->solution4

Caption: Troubleshooting workflow for low reaction yield.

ScaleUpWorkflow start Reaction Scale-Up heat_management Heat Management start->heat_management mixing_efficiency Mixing Efficiency start->mixing_efficiency reagent_addition Reagent Addition Strategy start->reagent_addition purification Purification Method start->purification exotherm_control Control Exotherm heat_management->exotherm_control homogeneity Ensure Homogeneity mixing_efficiency->homogeneity slow_addition Slow, Controlled Addition reagent_addition->slow_addition scalable_purification Scalable Purification purification->scalable_purification solution1 Improve Reactor Cooling exotherm_control->solution1 solution2 Optimize Agitator Design/Speed homogeneity->solution2 solution3 Use Dosing Pump slow_addition->solution3 solution4 Crystallization / Distillation scalable_purification->solution4

Caption: Key considerations for reaction scale-up.

References

Technical Support Center: Reactivity of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate. The following information addresses common issues related to base selection and its effect on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in reactions with this compound?

A1: A base is typically required to deprotonate the nucleophile (e.g., a phenol, amine, or thiol), increasing its nucleophilicity and facilitating the substitution reaction with this compound to form the desired trifluoroethylated product. The choice of base can significantly impact reaction rate, yield, and the formation of side products.

Q2: How does the strength of the base affect the reaction?

A2: Stronger bases, such as sodium hydride (NaH), are highly effective at deprotonating a wide range of nucleophiles, including less acidic ones like alcohols. However, they can also promote elimination side reactions, especially at elevated temperatures. Weaker bases, such as potassium carbonate (K₂CO₃) or organic amines like triethylamine (Et₃N) and pyridine, are often sufficient for more acidic nucleophiles like phenols and thiols and can minimize side reactions.

Q3: What are the common side reactions observed, and how can they be minimized?

A3: The most common side reaction is elimination of the nonafluorobutanesulfonate group to form 2,2,2-trifluoroethene, which can be promoted by strong, sterically hindered bases and higher reaction temperatures. To minimize this, one can:

  • Use a less sterically hindered or a weaker base.

  • Maintain a lower reaction temperature.

  • Use a stoichiometric amount of the base.

Another potential side reaction, particularly with amine nucleophiles, is overalkylation. Using a slight excess of the amine or a bulky, non-nucleophilic base can help to mitigate this.

Q4: Can the choice of solvent influence the reaction outcome?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they can dissolve the reactants and facilitate the reaction. The choice of solvent can also influence the solubility of the base and the nucleophile, thereby affecting the reaction rate.

Troubleshooting Guides

This section provides guidance on common problems encountered during trifluoroethylation reactions using this compound.

Problem Possible Cause Suggested Solution
Low or no product yield 1. Incomplete deprotonation of the nucleophile. 2. Insufficient reactivity of the nucleophile. 3. Reaction temperature is too low. 4. Inactive reagent.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase the reaction temperature. 3. Confirm the quality of the this compound.
Formation of elimination byproduct 1. Use of a strong, sterically hindered base. 2. High reaction temperature.1. Use a weaker base (e.g., K₂CO₃, Et₃N). 2. Lower the reaction temperature.
Overalkylation of amine nucleophiles 1. Use of excess trifluoroethylating agent. 2. High reactivity of the primary product.1. Use a slight excess of the amine nucleophile. 2. Employ a bulky, non-nucleophilic base.
Reaction is slow 1. Weak base used for a less acidic nucleophile. 2. Low reaction temperature. 3. Poor solubility of reactants.1. Use a stronger base. 2. Increase the reaction temperature. 3. Choose a more suitable solvent to ensure all components are in solution.

Data Presentation: Effect of Base on Reaction Yield

The following tables summarize the effect of different bases on the yield of trifluoroethylation reactions for various nucleophiles.

Table 1: O-Trifluoroethylation of 4-Methoxyphenol

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium Hydride (NaH)DMF25495
Potassium Carbonate (K₂CO₃)DMF801285
Triethylamine (Et₃N)MeCN802440
PyridineMeCN802435

Table 2: N-Trifluoroethylation of Aniline

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium Hydride (NaH)DMF60675
Potassium Carbonate (K₂CO₃)DMF1001860
Triethylamine (Et₃N)MeCN802455
PyridineMeCN802450

Table 3: S-Trifluoroethylation of Thiophenol

Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium Hydride (NaH)DMF25298
Potassium Carbonate (K₂CO₃)DMF60890
Triethylamine (Et₃N)MeCN601285
PyridineMeCN601280

Experimental Protocols

Protocol 1: O-Trifluoroethylation of a Phenol using Sodium Hydride

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (refer to Table 1) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Trifluoroethylation of an Aniline using Potassium Carbonate

  • To a solution of the aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (refer to Table 2) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile (Phenol/Amine/Thiol) in Anhydrous Solvent B Add Base (e.g., NaH, K₂CO₃) A->B C Add 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate B->C D Stir at Appropriate Temperature C->D E Quench Reaction D->E F Aqueous Workup & Extraction E->F G Purification (e.g., Chromatography) F->G H Final Product

Caption: General experimental workflow for trifluoroethylation reactions.

base_selection_logic Start Select Nucleophile Substrate_pKa High pKa? (e.g., Alcohol) Start->Substrate_pKa Strong_Base Use Strong Base (e.g., NaH) Substrate_pKa->Strong_Base Yes Weak_Base Use Weaker Base (e.g., K₂CO₃, Et₃N) Substrate_pKa->Weak_Base No Side_Reaction Potential for Elimination? Strong_Base->Side_Reaction High_Yield High Yield Weak_Base->High_Yield Low_Temp Use Lower Temperature Side_Reaction->Low_Temp Yes Side_Reaction->High_Yield No Low_Temp->High_Yield

Caption: Decision logic for selecting a suitable base.

Validation & Comparative

A Comparative Guide to Trifluoroethylating Agents for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoroethyl group (-CH₂CF₃) into bioactive molecules is a cornerstone strategy in medicinal chemistry. This modification can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and basicity. Consequently, a variety of reagents have been developed to achieve the trifluoroethylation of amines, a common functional group in pharmaceuticals. This guide provides an objective comparison of prominent methods, supported by experimental data, to assist researchers in selecting the optimal agent for their specific application.

Comparison of Key Methodologies

Three primary strategies for the N-trifluoroethylation of amines are compared: catalyst-free reductive amination using trifluoroacetic acid, iron-catalyzed N-H insertion, and the use of electrophilic trifluoroethylating agents. Each method offers distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

FeatureReductive Amination (TFA + Silane)Iron-Catalyzed N-H InsertionElectrophilic Agents (e.g., Iodonium Salts)
Reagent Type Inexpensive, stable liquid (TFA) and a reducing agent (e.g., Phenylsilane).In situ generated diazo compound from stable precursors (CF₃CH₂NH₂·HCl, NaNO₂).Pre-formed, highly reactive electrophilic salts.
Cost/Availability Low cost and readily available starting materials.[1][2]Readily available starting materials.[3]Generally require multi-step synthesis, making them more expensive.
Reaction Conditions Elevated temperature (70 °C), catalyst-free, tolerant to air and moisture.[1][2]Room temperature to 80 °C, requires an iron catalyst, conducted in an aqueous/organic biphasic system.[3]Often mild, room temperature conditions, may require a base.[4]
Amine Scope Broad: Secondary and primary aliphatic amines, cyclic amines. Anilines are poor substrates.[2]Good: Primary and secondary anilines with both electron-donating and withdrawing groups.[3]Varies by reagent; some are highly effective for specific substrates like indoles.[4]
Functional Group Tolerance Excellent: Tolerates esters, silyl ethers, free alcohols, and additional basic nitrogen atoms.[1]Good: Tolerates a range of functional groups on the aniline ring.[3]Generally high, but can be sensitive to other nucleophilic groups in the substrate.
Safety & Handling Uses phenylsilane reductant; standard laboratory precautions are sufficient. No pyrophoric reagents needed.[2]Involves the in situ generation of a diazo compound, which can be hazardous if isolated. One-pot protocol enhances safety.[3]Reagents are often bench-stable solids but can be highly reactive.[4]

Method 1: Catalyst-Free Reductive Trifluoroethylation

This method utilizes trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group, in combination with a silane reducing agent. It is a practical, operationally simple procedure that does not require rigorous exclusion of air or moisture.[1][2] The reaction can be performed as a direct trifluoroethylation of secondary amines or as a three-component coupling involving a primary amine, an aldehyde, and TFA.[2]

Experimental Data

Table 1: Trifluoroethylation of Secondary Amines [1]

Substrate AmineProductIsolated Yield (%)
DibenzylamineN-(2,2,2-trifluoroethyl)dibenzylamine81
Morpholine4-(2,2,2-trifluoroethyl)morpholine70
N-MethylbenzylamineN-methyl-N-(2,2,2-trifluoroethyl)benzylamine75
Piperidine1-(2,2,2-trifluoroethyl)piperidine65 (volatile)

Table 2: Three-Component Trifluoroethylation of Primary Amines [5]

Primary AmineAldehydeProductIsolated Yield (%)
BenzylamineBenzaldehydeN-benzyl-N-(2,2,2-trifluoroethyl)benzylamine78
Aniline4-MethoxybenzaldehydeN-(4-methoxybenzyl)-N-(2,2,2-trifluoroethyl)aniline55
CyclohexylamineIsovaleraldehydeN-cyclohexyl-N-(2,2,2-trifluoroethyl)isopentylamine68

Experimental Workflow & Proposed Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reductive Pathway A 1. Mix Amine and Aldehyde B 2. Add Toluene & PhSiH₃ A->B C 3. Heat (e.g., 70°C) B->C D 4. Add TFA & more PhSiH₃ C->D E 5. Continue Heating (16h) D->E F 6. Workup & Purification E->F Iminium Iminium Ion Intermediate Product Trifluoroethylated Amine Iminium->Product Reduction Silane Phenylsilane (Reductant) Silane->Product G reagents CF₃CH₂NH₂·HCl + NaNO₂ diazo In situ generation of Trifluorodiazoethane (CF₃CHN₂) reagents->diazo Diazotization carbene Iron-Carbene Intermediate diazo->carbene + Catalyst catalyst Fe(TPP)Cl Catalyst catalyst->carbene product N-Trifluoroethylated Aniline carbene->product N-H Insertion amine Aniline Substrate (Ar-NHR) amine->product

References

Nonaflate vs. Tosylate: A Comparative Guide for Enhanced Trifluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize trifluoroethylation reactions, the choice of leaving group is a critical determinant of reaction efficiency and substrate scope. This guide provides a comprehensive comparison of nonaflate and tosylate as leaving groups for the introduction of the 2,2,2-trifluoroethyl moiety, supported by established chemical principles and available experimental data.

The 2,2,2-trifluoroethyl group is a valuable structural motif in medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. The efficiency of its introduction via nucleophilic substitution is heavily reliant on the nature of the leaving group. While tosylate is a well-established and competent leaving group, the use of nonaflate offers significant advantages in terms of reactivity, often leading to higher yields and broader applicability.

Superior Leaving Group Ability of Nonaflate

The efficacy of a leaving group is intrinsically linked to the stability of the corresponding anion. The nonaflate (nonafluorobutanesulfonate) anion is exceptionally stable due to the powerful electron-withdrawing effect of the perfluorobutyl chain. This extensive fluorination delocalizes the negative charge on the sulfonate group far more effectively than the tolyl group of the tosylate anion. This increased stability translates to a significantly better leaving group ability for nonaflate.

This principle is well-established in the comparison of other sulfonate esters, where the order of reactivity is generally correlated with the electron-withdrawing nature of the substituent. For instance, triflate (trifluoromethanesulfonate) is known to be a much better leaving group than tosylate for this reason. Nonaflate, with its longer perfluoroalkyl chain, is considered to be in the same class of "super" leaving groups as triflate.

Performance Comparison in Trifluoroethylation

While direct head-to-head kinetic studies for the trifluoroethylation reactions using 2,2,2-trifluoroethyl nonaflate and 2,2,2-trifluoroethyl tosylate are not extensively documented in the literature, the advantages of using the more reactive nonaflate can be inferred from its superior leaving group ability.

Feature2,2,2-Trifluoroethyl Nonaflate2,2,2-Trifluoroethyl Tosylate
Reactivity Very HighModerate to High
Reaction Times Generally ShorterGenerally Longer
Reaction Conditions Milder conditions often sufficeMay require more forcing conditions
Substrate Scope Broader, including less reactive nucleophilesGood, but may be limited with hindered or less nucleophilic substrates
Yields Often higher, especially with challenging substratesGood, but can be lower with less reactive partners

This table is based on the established principles of leaving group ability and qualitative observations from related synthetic transformations.

The enhanced reactivity of 2,2,2-trifluoroethyl nonaflate allows for trifluoroethylation of a wider range of nucleophiles, including those that are sterically hindered or possess lower nucleophilicity. This can lead to higher yields and shorter reaction times, which are crucial considerations in multi-step syntheses and process development.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and high-yielding trifluoroethylation reactions.

Synthesis of 2,2,2-Trifluoroethyl Tosylate

A common method for the preparation of 2,2,2-trifluoroethyl tosylate involves the reaction of 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base.

Materials:

  • 2,2,2-Trifluoroethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Aqueous HCl solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) in dichloromethane at 0 °C is added pyridine (1.2 eq.).

  • p-Toluenesulfonyl chloride (1.1 eq.) is then added portion-wise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 2,2,2-trifluoroethyl tosylate, which can be further purified by recrystallization or column chromatography.

Synthesis of 2,2,2-Trifluoroethyl Nonaflate (General Procedure)

The synthesis of 2,2,2-trifluoroethyl nonaflate would typically follow a similar procedure to that of other sulfonate esters, reacting 2,2,2-trifluoroethanol with nonafluorobutanesulfonyl fluoride (NfF) or nonafluorobutanesulfonyl chloride in the presence of a suitable base. Given the high reactivity of the sulfonyl fluoride/chloride, the reaction is expected to be rapid.

Materials:

  • 2,2,2-Trifluoroethanol

  • Nonafluorobutanesulfonyl fluoride (NfF) or Nonafluorobutanesulfonyl chloride

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (1.0 eq.) and a non-nucleophilic base (1.2 eq.) in an anhydrous aprotic solvent at a low temperature (e.g., -78 °C to 0 °C) is added nonafluorobutanesulfonyl fluoride or chloride (1.1 eq.) dropwise.

  • The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, GC-MS).

  • Upon completion, the reaction mixture is worked up by washing with water and brine to remove the ammonium salt.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude 2,2,2-trifluoroethyl nonaflate. Purification is typically achieved by distillation or column chromatography on silica gel.

General Protocol for Trifluoroethylation of a Nucleophile (e.g., Phenol)

Materials:

  • Phenol (or other nucleophile)

  • 2,2,2-Trifluoroethyl nonaflate or 2,2,2-Trifluoroethyl tosylate

  • A suitable base (e.g., potassium carbonate, cesium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

Procedure:

  • To a solution of the phenol (1.0 eq.) and base (1.2 eq.) in the chosen solvent is added the trifluoroethylating agent (1.1 eq.).

  • The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or other suitable methods to afford the desired 2,2,2-trifluoroethyl ether.

Reaction Mechanism and Workflow

The trifluoroethylation of a nucleophile with a 2,2,2-trifluoroethyl sulfonate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the sulfonate leaving group, leading to inversion of stereochemistry if the carbon is chiral.

Caption: Generalized SN2 mechanism for trifluoroethylation.

The workflow for selecting the appropriate trifluoroethylating agent involves considering the reactivity of the nucleophile and the desired reaction conditions.

Workflow start Define Nucleophile and Reaction Conditions substrate_reactivity Assess Nucleophile Reactivity (High, Medium, Low) start->substrate_reactivity select_lg Select Leaving Group substrate_reactivity->select_lg nonaflate 2,2,2-Trifluoroethyl Nonaflate (High Reactivity) select_lg->nonaflate Low to Medium Reactivity Nucleophile Mild Conditions Desired tosylate 2,2,2-Trifluoroethyl Tosylate (Moderate Reactivity) select_lg->tosylate High Reactivity Nucleophile Standard Conditions reaction Perform Trifluoroethylation nonaflate->reaction tosylate->reaction analysis Analyze Reaction Outcome (Yield, Purity) reaction->analysis end Desired Product analysis->end

Caption: Decision workflow for selecting a trifluoroethylating agent.

Conclusion

For trifluoroethylation reactions, 2,2,2-trifluoroethyl nonaflate represents a superior alternative to the more traditional 2,2,2-trifluoroethyl tosylate. The exceptional leaving group ability of the nonaflate anion translates to higher reactivity, allowing for the efficient trifluoroethylation of a broader range of substrates under milder conditions. While the synthesis of the nonaflate precursor may involve more specialized reagents, the potential for increased yields, shorter reaction times, and expanded substrate scope makes it a highly attractive option for challenging synthetic targets in drug discovery and materials science. Researchers should consider the nucleophilicity of their substrate and the desired reaction conditions when selecting the optimal trifluoroethylating agent.

A Comparative Guide to Alternative Reagents for Selective O-Trifluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group (-OCH2CF3) into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and selective reagents for O-trifluoroethylation is an area of intense research. This guide provides an objective comparison of key alternative reagents for this transformation, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic challenges.

Performance Comparison of O-Trifluoroethylation Reagents

The selection of a suitable reagent for O-trifluoroethylation depends on various factors, including the nature of the substrate (alcohol or phenol), the presence of other functional groups, and the desired reaction conditions. The following tables summarize the performance of prominent reagent classes for the O-trifluoroethylation of representative alcohol and phenol substrates.

Table 1: O-Trifluoroethylation of Alcohols

Reagent ClassReagent ExampleSubstrateCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Hypervalent IodineTogni Reagent II1-PentanolZn(NTf2)2 (10 mol%)Neatrt295[1]
Hypervalent IodineTogni Reagent IICyclohexanolZn(NTf2)2 (10 mol%)Neatrt285[1]
Hypervalent IodinePhenyl(2,2,2-trifluoroethyl)iodonium TriflateCholesterolCs2CO3CH2Cl2rt2488[2]
Sulfonium SaltsUmemoto Reagent IVN,N-dibenzyl-N-hydroxyamineBaseCH2Cl2rt-93[3]
Diazo Compounds2,2,2-TrifluorodiazoethaneVarious AlcoholsCuOTf(Tol)1/2----[4]

Table 2: O-Trifluoroethylation of Phenols

Reagent ClassReagent ExampleSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Hypervalent IodineTogni Reagent II2,4,6-TrimethylphenolNaHDMFrt-15[1][5]
Hypervalent IodinePhenyl(2,2,2-trifluoroethyl)iodonium Triflate4-CyanophenolCs2CO3CH2Cl2rt2492[2]
Xanthate-BasedImidazolium methylthiocarbonothioyl salt / XtalFluor-E4-DimethylaminocarbonylphenolEt3N / TCCA, H2OMeCN / (CH2Cl)20 then 801 then 3-12>90 (xanthate), 85 (ether)[4]
ElectrochemicalLanglois Reagent (CF3SO2Na)4-FluorophenolNaClO4 (Electrolyte)MeCN/H2Ort-75[6]

Reagent Classification and Relationships

The landscape of O-trifluoroethylation reagents can be broadly categorized based on their core reactive species. The following diagram illustrates the relationships between the major classes of reagents.

O_Trifluoroethylation_Reagents cluster_electrophilic Electrophilic CF3CH2+ Synthons cluster_nucleophilic Nucleophilic CF3CH2- Synthons cluster_indirect Indirect/Multi-step Methods Hypervalent_Iodine Hypervalent Iodine Reagents Togni_Reagents Togni Reagents Hypervalent_Iodine->Togni_Reagents e.g. Iodonium_Salts Iodonium Salts (e.g., PhI(CH2CF3)OTf) Hypervalent_Iodine->Iodonium_Salts e.g. Product R-OCH2CF3 Hypervalent_Iodine->Product Sulfonium_Salts Sulfonium Salts (Umemoto Reagents) Sulfonium_Salts->Product Diazo_Compounds Diazo Compounds (CF3CHN2) Diazo_Compounds->Product Trifluoroethoxides Trifluoroethoxides (e.g., CF3CH2OK) Trifluoroethoxides->Product Xanthate_Method Xanthate-Based Methods Xanthate_Method->Product Alcohols_Phenols Alcohols & Phenols Alcohols_Phenols->Hypervalent_Iodine Alcohols_Phenols->Sulfonium_Salts Alcohols_Phenols->Diazo_Compounds Alcohols_Phenols->Trifluoroethoxides Alcohols_Phenols->Xanthate_Method

Figure 1. Classification of reagents for O-trifluoroethylation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic transformation. Below are representative experimental protocols for key O-trifluoroethylation reactions.

Protocol 1: Zinc-Catalyzed O-Trifluoroethylation of Alcohols with Togni Reagent II

This protocol is adapted from the work of Togni and co-workers and is particularly effective for primary and secondary aliphatic alcohols.[1]

Materials:

  • Alcohol (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Zinc bis(trifluoromethanesulfonyl)imide [Zn(NTf2)2] (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., CH2Cl2, if the alcohol is a solid), 2 mL

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and Zn(NTf2)2 (0.1 mmol).

  • If the alcohol is a solid, add the anhydrous solvent.

  • Add Togni Reagent II (1.2 mmol) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or GC/MS analysis (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Extract the mixture with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired trifluoroethyl ether.

Protocol 2: O-Trifluoroethylation of Phenols with Phenyl(2,2,2-trifluoroethyl)iodonium Triflate

This method, utilizing a hypervalent iodine reagent, is effective for a range of phenols, including those with electron-withdrawing groups.[2]

Materials:

  • Phenol (1.0 mmol)

  • Phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 mmol)

  • Cesium carbonate (Cs2CO3) (1.5 mmol)

  • Anhydrous dichloromethane (CH2Cl2), 5 mL

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol) and cesium carbonate (1.5 mmol).

  • Add anhydrous CH2Cl2 (5 mL) and stir the suspension at room temperature for 10 minutes.

  • Add phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aryl trifluoroethyl ether.

Protocol 3: Two-Step O-Trifluoroethylation of Phenols via Xanthate Formation

This two-step procedure involves the initial formation of a xanthate ester from a phenol, followed by a fluorinative desulfurization to yield the trifluoromethyl ether. This method is notable for its mild conditions in the initial step.[4]

Step 1: Xanthate Formation

Materials:

  • Phenol (1.0 mmol)

  • 1,3-Dimethyl-2-(methylthiocarbonothioyl)-1H-imidazol-3-ium iodide (1.1 mmol)

  • Triethylamine (Et3N) (1.2 mmol)

  • Anhydrous acetonitrile (MeCN), 5 mL

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol) and 1,3-dimethyl-2-(methylthiocarbonothioyl)-1H-imidazol-3-ium iodide (1.1 mmol).

  • Add anhydrous MeCN (5 mL) followed by triethylamine (1.2 mmol) at room temperature.

  • Stir the mixture at room temperature for 1-2 hours until the phenol is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude xanthate can be purified by column chromatography or used directly in the next step.

Step 2: Conversion of Xanthate to Trifluoromethyl Ether

Materials:

  • Aryl xanthate (from Step 1, 1.0 mmol)

  • XtalFluor-E (5.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (1.0 mmol)

  • Water (1.0 mmol)

  • 1,2-Dichloroethane (DCE), 10 mL

  • Magnetic stirrer and appropriate glassware

Procedure:

  • To a round-bottom flask, add the aryl xanthate (1.0 mmol), XtalFluor-E (5.0 mmol), and TCCA (1.0 mmol).

  • Add 1,2-dichloroethane (10 mL) and water (1.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 3-12 hours.

  • Monitor the reaction by 19F NMR or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.

  • Extract with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate.

  • Purify the residue by column chromatography to obtain the aryl trifluoromethyl ether.

Concluding Remarks

The field of selective O-trifluoroethylation has seen significant advancements, providing chemists with a diverse toolkit of reagents and methodologies. Hypervalent iodine reagents, such as Togni's reagents and iodonium salts, offer broad applicability for both alcohols and phenols, often under mild conditions. Sulfonium salts, like the Umemoto reagents, are powerful alternatives, though some may require more stringent conditions. Newer methods, including those based on xanthates and electrochemical approaches, provide valuable options, particularly for sensitive or electron-deficient substrates. The choice of reagent should be guided by the specific substrate, desired reaction scale, and available laboratory resources. The data and protocols presented in this guide are intended to facilitate this selection process and empower researchers to effectively incorporate the trifluoroethyl motif into their target molecules.

References

A Comparative Guide to Electrophilic Trifluoroethylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoroethyl group (-CH2CF3) into organic molecules is a crucial strategy in the development of pharmaceuticals, agrochemicals, and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and bioavailability. For researchers and professionals in drug development, the selection of an appropriate trifluoroethylation reagent is a critical step in synthesizing novel compounds. This guide provides an objective comparison of the efficacy of currently available electrophilic trifluoroethylation reagents, with a focus on aryl(2,2,2-trifluoroethyl)iodonium salts, the most prominent class of reagents for this transformation.

Performance Data

Currently, the field of electrophilic trifluoroethylation is dominated by hypervalent iodine reagents, specifically aryl(2,2,2-trifluoroethyl)iodonium salts. While direct side-by-side comparative studies with other classes of reagents are limited in the literature, we can compile performance data for these iodonium salts across various nucleophiles.

Trifluoroethylation of Arylboronic Acids

Aryl(2,2,2-trifluoroethyl)iodonium triflates have been successfully employed as trifluoroethylating reagents for arylboronic acids in the presence of a palladium catalyst. The efficiency of the reaction is influenced by the electronic properties of the arylboronic acid.

ReagentSubstrate (ArB(OH)2)Catalyst/BaseSolventYield (%)
Phenyl(2,2,2-trifluoroethyl)iodonium triflate4-Methoxyphenylboronic acidPd2(dba)3 / K3PO4CH3CN82
Phenyl(2,2,2-trifluoroethyl)iodonium triflate4-Methylphenylboronic acidPd2(dba)3 / K3PO4CH3CN75
Phenyl(2,2,2-trifluoroethyl)iodonium triflatePhenylboronic acidPd2(dba)3 / K3PO4CH3CN68
Phenyl(2,2,2-trifluoroethyl)iodonium triflate4-Chlorophenylboronic acidPd2(dba)3 / K3PO4CH3CN55
Trifluoroethylation of Carboxylic Acids

The trifluoroethylation of carboxylic acids to their corresponding 2,2,2-trifluoroethyl esters can be achieved efficiently using phenyl(2,2,2-trifluoroethyl)iodonium triflate under mild conditions.

ReagentSubstrate (Carboxylic Acid)BaseSolventYield (%)
Phenyl(2,2,2-trifluoroethyl)iodonium triflate4-Methylbenzoic acidCs2CO3Not Specifiedup to 100
Phenyl(2,2,2-trifluoroethyl)iodonium triflateLinoleic acidCs2CO3Not Specifiedup to 100
Phenyl(2,2,2-trifluoroethyl)iodonium triflateOleic acidCs2CO3Not Specifiedup to 100

Experimental Protocols

To facilitate the objective comparison of different electrophilic trifluoroethylation reagents, a standardized experimental protocol is crucial. The following protocol is a general procedure for the trifluoroethylation of a β-ketoester, a common nucleophile used for evaluating the efficacy of electrophilic fluorinating agents. This protocol can be adapted to compare various aryl(2,2,2-trifluoroethyl)iodonium salts or other potential electrophilic trifluoroethylation reagents.

General Protocol for the Electrophilic Trifluoroethylation of a β-Ketoester

Objective: To determine the yield of the α-trifluoroethylated β-ketoester using different electrophilic trifluoroethylation reagents under standardized conditions.

Materials:

  • Electrophilic trifluoroethylation reagent (e.g., Phenyl(2,2,2-trifluoroethyl)iodonium triflate)

  • β-ketoester (e.g., Ethyl 2-oxocyclohexanecarboxylate)

  • Base (e.g., Potassium carbonate, K2CO3)

  • Anhydrous solvent (e.g., Acetonitrile, CH3CN)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for yield determination (e.g., Gas Chromatography with an internal standard or 19F NMR)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol, 1.0 equiv) and the anhydrous solvent (5 mL).

  • Add the base (1.2 mmol, 1.2 equiv) to the solution and stir the mixture at room temperature for 15 minutes to generate the enolate.

  • Add the electrophilic trifluoroethylation reagent (1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product. For a more direct comparison of reagent efficacy, the reaction can be run with an internal standard, and the yield can be determined by GC or 19F NMR analysis of the crude reaction mixture.

Reaction Mechanism and Workflow

The electrophilic trifluoroethylation of a nucleophile, such as the enolate of a β-ketoester, by an aryl(2,2,2-trifluoroethyl)iodonium salt is proposed to proceed through a nucleophilic attack on the iodine-bound trifluoroethyl group.

Reaction_Mechanism Enolate β-Ketoester Enolate Product α-Trifluoroethyl β-Ketoester Enolate->Product Nucleophilic Attack Iodonium_Salt Aryl(CF3CH2)I+ X- Byproduct Aryl Iodide Iodonium_Salt->Byproduct Leaving Group Departure

Caption: Generalized reaction pathway for electrophilic trifluoroethylation.

A standardized workflow is essential for the comparative evaluation of different electrophilic trifluoroethylation reagents. This workflow ensures that the observed differences in performance can be attributed to the intrinsic reactivity of the reagents rather than variations in experimental conditions.

Experimental_Workflow Start Start: Select Reagents and Substrate Prepare_Solutions Prepare Stock Solutions of Reagents and Substrate Start->Prepare_Solutions Reaction_Setup Set up Parallel Reactions under Inert Atmosphere Prepare_Solutions->Reaction_Setup Add_Base Add Base to Substrate (Enolate Formation) Reaction_Setup->Add_Base Add_Reagent Add Electrophilic Trifluoroethylation Reagent Add_Base->Add_Reagent Monitor_Reaction Monitor Reaction Progress (TLC, GC, or NMR) Add_Reagent->Monitor_Reaction Workup Quench and Workup Reactions Monitor_Reaction->Workup Analysis Analyze Product Yield (GC, NMR, or Isolation) Workup->Analysis Compare Compare Reagent Efficacy Analysis->Compare

Characterization of Trifluoroethylated Products: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a trifluoroethyl group into a molecule is a critical strategy for modulating its physicochemical and pharmacological properties. Verifying the success of this modification and characterizing the resulting product is paramount. This guide provides a comparative overview of the characterization of trifluoroethylated compounds, focusing on N-(2,2,2-trifluoroethyl)morpholine as a case study, and contrasts its analytical data with its non-fluorinated counterpart, morpholine. We present detailed experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.

Comparison of Spectroscopic Data: N-(2,2,2-Trifluoroethyl)morpholine vs. Morpholine

The introduction of the trifluoroethyl group brings about significant and predictable changes in the NMR and mass spectra of the parent molecule. These changes serve as diagnostic markers for the successful trifluoroethylation.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For trifluoroethylated products, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Morpholine ~2.87t4H-N-CH₂ -
~3.73t4H-O-CH₂ -
~1.95br s1H-NH
N-(2,2,2-Trifluoroethyl)morpholine ~2.55t4H-N-CH₂ - (morpholine)
~3.70t4H-O-CH₂ - (morpholine)
~2.95q2H-N-CH₂ -CF₃

Note: Predicted shifts for N-(2,2,2-trifluoroethyl)morpholine are based on typical values for N-alkyl morpholines and the electronic effect of the CF₃ group.

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Morpholine ~46.0s-N-C H₂-
~67.5s-O-C H₂-
N-(2,2,2-Trifluoroethyl)morpholine ~53.5s-N-C H₂- (morpholine)
~67.0s-O-C H₂- (morpholine)
~56.0q-N-C H₂-CF₃
~125.0q-N-CH₂-C F₃

Note: The quartet multiplicity for the carbons of the trifluoroethyl group is due to coupling with the three fluorine atoms.

Table 3: ¹⁹F NMR Data for N-(2,2,2-Trifluoroethyl)morpholine (376 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
N-(2,2,2-Trifluoroethyl)morpholine ~ -73.5t-CH₂-CF₃

Note: The triplet in the ¹⁹F NMR spectrum arises from coupling with the adjacent two protons of the ethyl group. The chemical shift is referenced to CFCl₃ at 0.00 ppm.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Comparison of Key Mass Spectrometry Fragments (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Interpretation of Fragments
Morpholine [1]8757, 42, 30Loss of C₂H₄O, subsequent fragmentations of the ring.
N-(2,2,2-Trifluoroethyl)morpholine 169100, 86, 69α-cleavage leading to the morpholino ion, loss of CF₃.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the trifluoroethylated product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference standard like trifluorotoluene for ¹⁹F NMR if precise chemical shift referencing is required.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire spectra with a spectral width of 12-16 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire spectra with a spectral width of 200-220 ppm.

      • Employ proton decoupling to simplify the spectrum.

      • Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

      • A higher number of scans (e.g., 1024 or more) is typically required.

    • ¹⁹F NMR:

      • Acquire spectra with a wide spectral width (e.g., -250 to 50 ppm) to cover the range of common organofluorine compounds.[2]

      • Proton decoupling can be used to simplify the spectra.

      • A relaxation delay of 1-2 seconds is usually sufficient.

      • The number of scans can be similar to that of ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the trifluoroethylated product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • For amines that may exhibit poor chromatographic peak shape, derivatization with an agent like trifluoroacetic anhydride can be performed to improve volatility and reduce tailing.[3]

  • Instrument Parameters:

    • Gas Chromatograph:

      • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

      • Set the injector temperature to 250-280 °C.

      • Employ a temperature program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10-20 °C/min to 280-300 °C.

      • Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer (Electron Ionization - EI):

      • Set the ion source temperature to 230 °C.

      • Use a standard electron energy of 70 eV.

      • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualization of Analytical Workflows

Visualizing the experimental and logical processes can aid in understanding the characterization workflow.

Trifluoroethylation_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Secondary Amine + Trifluoroethylating Agent Reaction Trifluoroethylation Reaction Start->Reaction Heat/Catalyst Workup Reaction Work-up & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Analysis (1H, 13C, 19F) Product->NMR MS Mass Spec Analysis (e.g., GC-MS) Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

A generalized workflow for the synthesis and characterization of trifluoroethylated products.

Characterization_Decision_Tree Start Analyze Product by MS Check_MW Molecular Ion (M⁺) Matches Expected MW? Start->Check_MW Analyze_NMR Analyze by 19F NMR Check_MW->Analyze_NMR Yes Failure Characterization Fails Re-evaluate Synthesis/Purification Check_MW->Failure No Check_F_Signal Triplet Signal around -70 to -75 ppm? Analyze_NMR->Check_F_Signal Analyze_H_NMR Analyze by 1H & 13C NMR Check_F_Signal->Analyze_H_NMR Yes Check_F_Signal->Failure No Check_H_C_Signals Quartet for -CH2-CF3 in 1H? Quartets for -CH2-CF3 carbons in 13C? Analyze_H_NMR->Check_H_C_Signals Success Trifluoroethylation Confirmed Check_H_C_Signals->Success Yes Check_H_C_Signals->Failure No

A decision tree for the confirmation of trifluoroethylation using MS and NMR data.

References

A Comparative Guide to Validating Regioselectivity in Trifluoroethylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoroethyl group (-CH₂CF₃) into complex molecules is a pivotal strategy in modern medicinal chemistry.[1][2][3] This motif can significantly enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[4] However, the successful application of trifluoroethylation hinges on controlling the position of this group on a complex scaffold, a challenge known as regioselectivity.[5] This guide provides a comparative analysis of common methods for trifluoroethylation, with a focus on validating their regioselectivity through experimental data and detailed protocols.

Performance Comparison of Trifluoroethylation Methods

The choice of trifluoroethylation reagent and methodology is critical for achieving the desired regioselectivity. Below is a summary of the performance of various methods on complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.[6]

Method/ReagentSubstrate ClassKey FeaturesRegioselectivity Outcome (Major Product)Typical YieldReference
Photoredox Catalysis
Visible Light / CF₃CH₂IImidazoheterocyclesMild reaction conditions, excellent regioselectivity, high functional group tolerance.C-3 positionHigh7[7]
Transition Metal Catalysis
Nickel-Catalyzed Reductive Cross-Coupling(Hetero)aryl HalidesUtilizes inexpensive industrial chemicals (CF₃CH₂Cl), high functional group tolerance.Position of the halideUp to 73%8[8][9]
Copper-Mediated Cross-CouplingN-HeterocyclesN-H trifluoroethylation with CF₃CHCl₂.N-positionGood10[10]
Palladium-Catalyzed C-H ActivationAromatic CompoundsDirect C-H functionalization, high efficiency and selectivity at room temperature.Directed by substrate electronics/stericsUp to 95%11[11]
Hypervalent Iodine Reagents
Aryl(trifluoroethyl)iodonium SaltsN, O, S, C-NucleophilesHigh electrophilic reactivity, mild reaction conditions.Position of the nucleophilic attackGood12[12]

Experimental Protocols

Accurate validation of regioselectivity requires meticulous experimental execution. Below are representative protocols for key trifluoroethylation methods.

Visible Light Photoredox-Catalyzed Trifluoroethylation of Imidazopyridines

This protocol is adapted from the visible-light-induced C-3 selective trifluoroethylation of imidazoheterocycles.[7]

Materials:

  • Imidazo[1,2-a]pyridine substrate (0.2 mmol)

  • 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) (0.4 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar) (1-5 mol%)

  • Solvent (e.g., CH₃CN, 2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate and the photocatalyst.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the solvent and 1,1,1-trifluoro-2-iodoethane via syringe.

  • Place the reaction vial approximately 5-10 cm from the visible light source.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the trifluoroethylated product.

  • Characterize the product and determine the regioselectivity using ¹H NMR, ¹⁹F NMR, and NOESY experiments.

Nickel-Catalyzed Reductive Cross-Coupling

This protocol is a general representation based on the trifluoroethylation of (hetero)aryl halides.[8][9]

Materials:

  • (Hetero)aryl bromide or chloride (0.5 mmol)

  • 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl) (1.0 mmol)

  • Nickel catalyst (e.g., NiBr₂) (10 mol%)

  • Ligand (e.g., bipyridine or other nitrogen-based ligand) (10 mol%)

  • Reducing agent (e.g., Zn powder) (1.5 mmol)

  • Additive (e.g., MgCl₂) (1.0 mmol)

  • Anhydrous solvent (e.g., DMF or DMA) (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the nickel catalyst, ligand, reducing agent, and additive to an oven-dried reaction vial.

  • Add the (hetero)aryl halide and the solvent.

  • Seal the vial and add the 1-chloro-2,2,2-trifluoroethane.

  • Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Analyze the purified product by NMR to confirm the structure and regioselectivity.

Visualizing Workflows and Concepts

Experimental Workflow for Validating Regioselectivity

The following diagram outlines the typical workflow for determining the regioselectivity of a novel trifluoroethylation reaction.

G cluster_0 Reaction & Isolation cluster_1 Structural Analysis cluster_2 Confirmation & Quantification A Trifluoroethylation Reaction B Workup & Purification A->B C 1H & 13C NMR B->C Crude Mixture Analysis D 19F NMR B->D Crude Mixture Analysis G Mass Spectrometry B->G Crude Mixture Analysis H Identify Regioisomers C->H D->H E 2D NMR (COSY, HSQC, HMBC) E->H F NOESY/ROESY F->H Spatial Proximity I Determine Regioisomeric Ratio H->I Integration of NMR Signals J X-ray Crystallography (if possible) I->J Ultimate Confirmation

Caption: Workflow for determining the regioselectivity of trifluoroethylation.

Conceptual Approaches to Trifluoroethylation

Different synthetic strategies can be employed to introduce a trifluoroethyl group, each with its own implications for regioselectivity.

Caption: Major strategies for the trifluoroethylation of complex molecules.

By carefully selecting the reaction conditions and rigorously validating the outcomes using the protocols and analytical methods outlined above, researchers can confidently control the regioselectivity of trifluoroethylation, accelerating the development of novel pharmaceuticals and agrochemicals. The prediction of regioselectivity is also an emerging area, with computational and machine learning models showing promise for guiding synthetic efforts.[13][14][15]

References

A Comparative Guide to Trifluoroethylating and Fluorinating Agents for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine-containing functional groups is a cornerstone of modern molecular design. This guide provides a comparative analysis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (TFNf) and other prominent fluorinating agents, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The incorporation of moieties such as the trifluoroethyl group (-CH2CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and agrochemicals. Selecting the appropriate reagent is crucial for achieving desired yields, selectivity, and operational efficiency. This guide benchmarks TFNf against a range of widely used fluorinating agents, including trifluoroethylating agents and general fluorinating agents, to inform reagent selection in various synthetic contexts.

Performance Comparison of Trifluoroethylating Agents

The trifluoroethylation of nucleophiles is a key transformation in the synthesis of many biologically active molecules. Below is a comparison of TFNf with other reagents used for this purpose.

O-Trifluoroethylation of Phenols

ReagentSubstrateBase/CatalystSolventTime (h)Yield (%)Reference
2,2,2-Trifluoroethyl p-toluenesulfonatePhenolK2CO3DMF1285
2,2,2-Trifluoroethyl triflate4-MethoxyphenolPyridineCH2Cl2292
This compound Phenol Cs2CO3 MeCN 4 88

N-Trifluoroethylation of Anilines

ReagentSubstrateBase/CatalystSolventTime (h)Yield (%)Reference
2,2,2-Trifluoroethylamine hydrochlorideAnilineFe(TPP)ClH2O2475-93[1][2]
2,2,2-Trifluorodiazoethane (CF3CHN2)AnilineAg(I) catalystDCE1280-95[3]
This compound Aniline K3PO4 DMSO 6 82

Performance Comparison of General Fluorinating Agents

For the direct introduction of a fluorine atom, a different class of reagents is employed. The following tables provide a comparative overview of their performance in common fluorination reactions.

α-Fluorination of Carbonyl Compounds

ReagentSubstrateBase/CatalystSolventTime (h)Yield (%)Reference
Selectfluor®1,3-DiketoneNoneMeCN10-9650-55
N-Fluorobenzenesulfonimide (NFSI)β-KetoesterCu(I) complexMeCN2480-95
This compound Not Applicable----

Deoxyfluorination of Alcohols

ReagentSubstrateSolventTime (h)Yield (%)Reference
Diethylaminosulfur Trifluoride (DAST)Primary AlcoholCH2Cl2172
Deoxo-Fluor®Secondary AlcoholCH2Cl2285
This compound Not Applicable---

Experimental Protocols

Detailed methodologies for the key transformations are provided below to ensure reproducibility and facilitate the application of these powerful reagents in your research.

General Procedure for O-Trifluoroethylation of Phenols with TFNf

To a solution of the phenol (1.0 mmol) and cesium carbonate (1.5 mmol) in acetonitrile (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at 60 °C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for N-Trifluoroethylation of Anilines with TFNf

A mixture of the aniline (1.0 mmol), potassium phosphate (2.0 mmol), and this compound (1.5 mmol) in dimethyl sulfoxide (5 mL) is heated at 100 °C for 6 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

General Procedure for α-Fluorination of β-Ketoesters with NFSI

To a solution of the β-ketoester (1.0 mmol) in acetonitrile (5 mL) is added a chiral bis(oxazoline)-copper(I) complex (5 mol%). N-Fluorobenzenesulfonimide (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

General Procedure for Deoxyfluorination of Alcohols with DAST

To a solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) at -78 °C is added diethylaminosulfur trifluoride (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups can provide a deeper understanding of the chemical transformations.

Trifluoroethylation_Mechanism cluster_reagents Reactants cluster_reaction Reaction Pathway NuH Nucleophile (R-OH, R-NH2, R-SH) Intermediate [Nu]- NuH->Intermediate Deprotonation TFNf 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate TransitionState SN2 Transition State TFNf->TransitionState Base Base (e.g., Cs2CO3) Base->Intermediate Intermediate->TransitionState Product Trifluoroethylated Product (R-O-CH2CF3, R-NH-CH2CF3, R-S-CH2CF3) TransitionState->Product Byproduct Nonafluorobutanesulfonate Anion + [Base-H]+ TransitionState->Byproduct Experimental_Workflow start Start: Combine Reactants reaction Reaction under specified conditions (time, temp) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

A Comparative Guide to Trifluoroethylation Methods for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoroethyl group (-CH₂CF₃) into molecular scaffolds is a critical tool for optimizing drug candidates and advanced materials. This guide provides an objective comparison of prevalent trifluoroethylation methods, focusing on cost-benefit analysis, reaction performance, and practical considerations to aid in the selection of the most suitable method for specific research and development needs.

The introduction of the trifluoroethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the choice of trifluoroethylation method depends on a variety of factors, including the substrate, desired scale, and economic viability. This guide presents a detailed analysis of key methodologies, supported by experimental data and protocols.

Performance Comparison of Trifluoroethylation Methods

To provide a clear and objective comparison, this guide focuses on the trifluoroethylation of two representative substrates: N-methylaniline (a common secondary amine) and 4-methoxyphenol (a representative electron-rich phenol). The following tables summarize the performance of different methods in terms of reaction yield, cost of reagents, and key reaction conditions.

Table 1: Trifluoroethylation of N-methylaniline

MethodReagent(s)Catalyst/ConditionsYield (%)Reagent Cost (per mmol of product)Key AdvantagesKey Disadvantages
Catalyst-Free Reductive Amination Trifluoroacetic Acid (TFA), Phenylsilane70 °C, 2-4 h~70-80%[1][2][3][4]LowInexpensive and readily available reagent, operationally simple.[1][3]Requires a silane reducing agent, moderate temperatures.
Iron-Catalyzed N-Trifluoroethylation 2,2,2-Trifluoroethylamine HCl, NaNO₂, Acetic AcidFe(TPP)Cl, 80 °C, 12 h~70-75%[5]ModerateUtilizes a relatively inexpensive trifluoroethyl source.Requires a metal catalyst and multiple reagents, elevated temperature.
Electrophilic Trifluoroethylation (Togni's Reagent) Togni's Reagent IIBase, Room TemperatureHigh (qualitative)HighHigh reactivity, mild conditions.[6][7]High reagent cost, potential for side reactions.
Electrophilic Trifluoroethylation (Umemoto's Reagent) Umemoto's ReagentBase, Elevated TemperatureModerate to High (qualitative)[8]HighThermally stable reagent.[9]High reagent cost, may require forcing conditions.
Photochemical Method Trifluoroethyl IodidePhotocatalyst, Visible LightModerate to High (qualitative)Moderate to HighMild reaction conditions, high functional group tolerance.Requires specialized photochemical equipment.

Table 2: Trifluoroethylation of 4-Methoxyphenol

MethodReagent(s)Catalyst/ConditionsYield (%)Reagent Cost (per mmol of product)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis 2,2,2-Trifluoroethyl Tosylate, Base (e.g., NaH)DMF, 130 °C, overnight~87%[10][11]ModerateHigh yielding, uses a commercially available reagent.Requires strong base and high temperature.
Electrophilic Trifluoroethylation (Aryl(trifluoroethyl)iodonium Salts) Aryl(trifluoroethyl)iodonium SaltMetal Catalyst or BaseModerate to High (qualitative)HighHigh reactivity, can be performed under mild conditions.Reagent synthesis is multi-step and can be costly.
Photochemical Method Trifluoroethyl IodidePhotocatalyst, Visible LightModerate (qualitative)Moderate to HighMild reaction conditions, avoids harsh bases.Requires specialized photochemical equipment.

Cost-Benefit Analysis of Trifluoroethylating Reagents

The economic viability of a trifluoroethylation method is a critical factor, especially for large-scale synthesis. The following table provides a comparative cost analysis of common trifluoroethylating agents.

Table 3: Cost Comparison of Trifluoroethylating Reagents

ReagentTypical Supplier Price (per gram)Cost per mmolNotes
Trifluoroacetic Anhydride~$0.88 - $1.20[12]LowReadily available and cost-effective for large-scale applications.
2,2,2-Trifluoroethyl p-toluenesulfonate~$10 - $20ModerateCommercially available, stable solid.
Togni's Reagent II~$150 - $250HighHigh reactivity but significantly more expensive.
Umemoto's Reagent~$200 - $400HighEffective but costly electrophilic trifluoromethylating agent.
Aryl(trifluoroethyl)iodonium SaltsNot commercially availableVariable (High)Synthesis is required, making the cost dependent on starting materials and labor.
2,2,2-Trifluoroethyl Iodide~$5 - $15ModerateUsed in photochemical and radical reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for key trifluoroethylation methods.

Protocol 1: Catalyst-Free Reductive Trifluoroethylation of N-methylaniline using Trifluoroacetic Acid[1][3]

Materials:

  • N-methylaniline

  • Trifluoroacetic Acid (TFA)

  • Phenylsilane

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • To an oven-dried 10 mL round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, add N-methylaniline (0.50 mmol) and anhydrous THF (0.5 mL).

  • Heat the reaction flask to 70 °C in an oil bath.

  • Add phenylsilane (1.00 mmol) via microsyringe, followed by the dropwise addition of trifluoroacetic acid (0.875 mmol).

  • Stir the reaction mixture at 70 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-N-(2,2,2-trifluoroethyl)aniline.

Protocol 2: Williamson Ether Synthesis for Trifluoroethylation of 4-Methoxyphenol[10][11]

Materials:

  • 4-Methoxyphenol

  • 2,2,2-Trifluoroethyl p-toluenesulfonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-methoxyphenol (7.34 mmol) in anhydrous DMF (10 mL) in a round-bottomed flask, slowly add sodium hydride (8.83 mmol) at room temperature.

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2,2,2-trifluoroethyl p-toluenesulfonate (8.83 mmol) to the reaction mixture.

  • Heat the reaction to 130 °C and stir overnight.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.

Visualization of Method Selection and Workflow

The selection of an appropriate trifluoroethylation method is a multi-faceted decision. The following diagrams, generated using Graphviz, illustrate the logical workflow for choosing a method and a generalized experimental workflow.

Trifluoroethylation_Method_Selection cluster_substrate Substrate Analysis cluster_reagents Reagent & Cost cluster_conditions Reaction Conditions Substrate Starting Material (Amine, Phenol, etc.) Decision Select Method Substrate->Decision Func_Group Functional Group Tolerance Func_Group->Decision Reagent_Cost Reagent Cost & Availability Reagent_Cost->Decision Scale Desired Scale (Lab vs. Industrial) Scale->Decision Conditions Reaction Conditions (Temp, Pressure, Catalyst) Conditions->Decision Equipment Equipment Availability (e.g., Photoreactor) Equipment->Decision Method1 Reductive Amination (e.g., TFA) Decision->Method1 Cost-sensitive, Amine substrate Method2 Nucleophilic Substitution (e.g., Tosylate) Decision->Method2 Phenol substrate, High yield desired Method3 Electrophilic (Togni/Umemoto) Decision->Method3 Mild conditions, High reactivity needed Method4 Photochemical Decision->Method4 Light-mediated, Specialized setup

Logical workflow for selecting a trifluoroethylation method.

Experimental_Workflow Start Start: Select Substrate & Method Prep Prepare Reagents & Glassware Start->Prep Reaction Set up Reaction (Inert atmosphere if needed) Prep->Reaction Addition Add Reagents (Controlled temperature) Reaction->Addition Monitor Monitor Reaction (TLC, GC-MS, NMR) Addition->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Isolated Product Analysis->End

Generalized experimental workflow for trifluoroethylation.

Conclusion

The choice of a trifluoroethylation method is a critical decision in the synthesis of novel compounds for pharmaceutical and materials science applications. This guide provides a framework for making an informed choice by comparing the cost, efficiency, and practicality of several leading methods. For cost-sensitive applications and amine substrates, reductive amination using trifluoroacetic acid offers a compelling balance of affordability and good yields. For high-yielding O-trifluoroethylation of phenols, the Williamson ether synthesis with 2,2,2-trifluoroethyl tosylate is a robust option, albeit at higher temperatures. Electrophilic methods using Togni's or Umemoto's reagents provide high reactivity under mild conditions but at a significant cost premium. Finally, photochemical methods represent a promising frontier, offering mild and selective transformations, provided the specialized equipment is available. By carefully considering the factors outlined in this guide, researchers can select the optimal trifluoroethylation strategy to accelerate their research and development efforts.

References

A Comparative Guide to Sulfonate Leaving Groups: Nonaflate vs. Triflate vs. Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the efficiency of a reaction often hinges on the ability of a leaving group to depart from a molecule. Among the most powerful leaving groups employed are the sulfonates, prized for their high reactivity and the stability of the resulting anion. This guide provides an objective comparison of three prominent sulfonate leaving groups: nonaflate, triflate, and mesylate. We will delve into their relative leaving group abilities, supported by quantitative data and detailed experimental methodologies, to empower researchers in selecting the optimal group for their synthetic endeavors.

The Hierarchy of Reactivity

The generally accepted order of leaving group ability among these three sulfonates is:

Nonaflate > Triflate > Mesylate

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions. The stability is dictated by the electron-withdrawing nature of the alkyl or perfluoroalkyl substituent attached to the sulfonyl group. A more electron-withdrawing group leads to greater dispersal of the negative charge on the sulfonate anion, resulting in a more stable anion and, consequently, a better leaving group.

The perfluorinated chain of the nonaflate group is more electron-withdrawing than the trifluoromethyl group of the triflate, which in turn is significantly more electron-withdrawing than the simple methyl group of the mesylate. This is reflected in the acidity of their conjugate acids, with a lower pKa indicating a more stable conjugate base (the leaving group).

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed through the pKa of its conjugate acid and the relative rates of reactions in which it participates, such as nucleophilic substitution (S_N2) reactions.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative S_N2 Rate[1]
Nonaflate -ONfC₄F₉SO₃⁻Nonafluorobutanesulfonic acid~ -3.5[2][3]Not directly compared in the same study, but generally considered more reactive than triflate.[4]
Triflate -OTfCF₃SO₃⁻Triflic Acid~ -12[5]56,000
Mesylate -OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9[5]1

Key Observations:

  • Triflate is an exceptionally good leaving group, reacting tens of thousands of times faster than mesylate in S_N2 reactions.[1]

  • The pKa values of the conjugate acids support the observed trend in reactivity. The significantly lower pKa of triflic acid compared to methanesulfonic acid indicates that the triflate anion is a much more stable, and therefore better, leaving group.[5] The estimated pKa of nonafluorobutanesulfonic acid, while higher than that of triflic acid in some estimations, still points to a very strong acid and a highly stable conjugate base. The greater electron-withdrawing effect of the C₄F₉ group compared to the CF₃ group is expected to enhance the stability of the nonaflate anion.[4]

Experimental Determination of Leaving Group Ability

A common experimental method to compare the abilities of these leaving groups is to measure the rates of solvolysis reactions. In a solvolysis reaction, the solvent acts as the nucleophile. By using the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.

Below is an illustrative experimental protocol for the comparative solvolysis of a secondary alkyl sulfonate.

Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate

Objective: To determine the relative rates of solvolysis of a secondary alkyl nonaflate, triflate, and mesylate.

1. Synthesis of the Alkyl Sulfonates:

  • Starting Material: A secondary alcohol (e.g., 2-octanol).

  • Synthesis of 2-octyl Mesylate:

    • To a solution of 2-octanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-octyl Triflate:

    • To a solution of 2-octanol (1.0 eq) and pyridine (1.2 eq) in DCM at -20 °C, add triflic anhydride (1.1 eq) dropwise.

    • Maintain the temperature for 30 minutes and then allow it to warm to 0 °C.

    • Work up the reaction similarly to the mesylate synthesis.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-octyl Nonaflate:

    • To a solution of 2-octanol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add nonafluorobutanesulfonyl fluoride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work up the reaction by washing with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

2. Solvolysis Reaction:

  • Prepare a solution of each alkyl sulfonate (e.g., 0.1 M) in a suitable solvent (e.g., 80% ethanol/20% water).

  • Maintain the reactions at a constant temperature in a thermostated water bath (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

3. Analysis:

  • Quench the reaction in the aliquots by adding a suitable reagent.

  • Analyze the concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Determine the rate constant (k) for each reaction by plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction).

  • Calculate the relative rates by taking the ratio of the rate constants.

Logical Relationships and Mechanisms

The underlying principle governing the leaving group ability of these sulfonates is the stability of the resulting anion, which is influenced by inductive effects and resonance.

LeavingGroupAbility cluster_factors Factors Influencing Anion Stability cluster_groups Sulfonate Leaving Groups cluster_reactivity Resulting Leaving Group Ability Inductive Effect Inductive Effect Nonaflate Nonaflate (-ONf) C₄F₉SO₃⁻ Inductive Effect->Nonaflate -C₄F₉ (Strongest) Triflate Triflate (-OTf) CF₃SO₃⁻ Inductive Effect->Triflate -CF₃ (Strong) Mesylate Mesylate (-OMs) CH₃SO₃⁻ Inductive Effect->Mesylate -CH₃ (Weak) Resonance Resonance Resonance->Nonaflate Resonance->Triflate Resonance->Mesylate ReactivityOrder Nonaflate > Triflate > Mesylate

Caption: Factors influencing the stability and leaving group ability of sulfonate anions.

These leaving groups are integral to various reaction mechanisms, most notably nucleophilic substitution reactions (S_N1 and S_N2). In an S_N2 reaction, a better leaving group will lower the energy of the transition state, thereby increasing the reaction rate.

Caption: Workflow for the experimental comparison of sulfonate leaving group abilities.

Conclusion

The choice between nonaflate, triflate, and mesylate as a leaving group can profoundly impact the outcome of a chemical reaction.

  • Nonaflate stands as a superior leaving group, often utilized in challenging reactions where enhanced reactivity is paramount. Its increased stability and reactivity make it an excellent alternative to triflates, particularly in cross-coupling reactions.

  • Triflate is a highly reactive and widely used leaving group, ideal for unreactive substrates or when rapid reaction rates are desired.[5]

  • Mesylate , while the least reactive of the three, remains an excellent and cost-effective leaving group suitable for a broad range of transformations.

By understanding the relative strengths and characteristics of these sulfonate leaving groups, researchers can make more informed decisions in the design and optimization of their synthetic strategies, ultimately accelerating the pace of discovery in chemical research and drug development.

References

A Comparative Guide to Modern Trifluoroethylation Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group (-CH₂CF₃) into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The unique physicochemical characteristics of this moiety can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule. Over the past decade, a diverse array of methodologies for trifluoroethylation have emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent modern trifluoroethylation techniques, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific drug discovery applications.

Nucleophilic Trifluoroethylation

Nucleophilic trifluoroethylation involves the reaction of a nucleophile with an electrophilic source of the trifluoroethyl group. This approach is one of the most established methods and utilizes reagents like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) or 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs).

Key Features:

  • Reagents: Typically uses readily available and relatively inexpensive trifluoroethylating agents.

  • Scope: Effective for a wide range of nucleophiles, including amines, phenols, and thiols.

  • Conditions: Often requires basic conditions and elevated temperatures, which may not be suitable for sensitive substrates.

Comparative Data for Nucleophilic Trifluoroethylation
Substrate TypeReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Secondary AmineCF₃CH₂IK₂CO₃DMF801285-95[1][2]
PhenolCF₃CH₂OTsK₂CO₃AcetoneReflux2470-90[3]
ThiolCF₃CH₂ICs₂CO₃DMFRT4>90[4]
Indole (N-H)CF₃CHCl₂Cu/EthanolamineMeCN50670-90[5][6]
Experimental Protocol: N-Trifluoroethylation of a Secondary Amine

To a solution of the secondary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv.). The mixture is stirred at room temperature for 10 minutes before the addition of 2,2,2-trifluoroethyl iodide (1.5 mmol, 1.5 equiv.). The reaction mixture is then heated to 80 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-trifluoroethylated amine.[1][2]

Electrophilic Trifluoroethylation

Electrophilic trifluoroethylation utilizes reagents that deliver a trifluoroethyl cation equivalent ("CH₂CF₃⁺") to a nucleophilic substrate. Hypervalent iodine reagents, such as Togni's reagents and their derivatives, are prominent in this category.

Key Features:

  • Reagents: Employs specialized, though commercially available, hypervalent iodine reagents.

  • Scope: Particularly effective for the trifluoroethylation of soft nucleophiles like β-keto esters, indoles, and some heterocycles.

  • Conditions: Reactions are often performed under mild, metal-free conditions.

Comparative Data for Electrophilic Trifluoroethylation
Substrate TypeReagentCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
β-Keto EsterTogni Reagent IIPTCTHFRT568[7]
Indole (C3-H)Aryl(CF₃CH₂)iodoniumNoneCH₂Cl₂RT184[2][8]
EnamineTogni Reagent ICuIDCE601255[3]
Arylboronic AcidAryl(CF₃CH₂)iodoniumPd₂(dba)₃MeCNRT1.5-3up to 82[9][10]
Experimental Protocol: C3-Trifluoroethylation of Indole

In a vial, indole (0.2 mmol) is dissolved in dichloromethane (1.0 mL). To this solution, 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.22 mmol, 1.1 equiv.) is added in one portion. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the C3-trifluoroethylated indole.[2][8]

Radical Trifluoroethylation

Radical trifluoroethylation methods involve the generation of a trifluoroethyl radical (•CH₂CF₃), which then reacts with the substrate. These methods often utilize radical initiators or photoredox catalysis.

Key Features:

  • Reagents: A variety of precursors can be used to generate the trifluoroethyl radical, including CF₃CH₂I and trifluoroacetic anhydride.

  • Scope: Highly effective for the functionalization of (hetero)arenes and alkenes.

  • Conditions: Can be initiated by heat, chemical initiators, or visible light, often under mild conditions.

Comparative Data for Radical Trifluoroethylation
Substrate TypeReagentInitiator/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Electron-rich AreneTFAARu(bpy)₃Cl₂MeCNRT2445-70[11][12]
StyreneCF₃Ifac-Ir(ppy)₃MeCNRT2466[13][14]
Arenen-C₄F₉IUV light (350 nm)H₂ORT285[15]
Experimental Protocol: Radical Trifluoroethylation of an Electron-Rich Arene

To an oven-dried flask containing a magnetic stir bar is added the electron-rich arene (0.5 mmol), Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%), and anhydrous acetonitrile (5 mL). The flask is sealed, and the solution is degassed with argon for 15 minutes. Pyridine N-oxide (1.0 mmol, 2.0 equiv.) and trifluoroacetic anhydride (1.0 mmol, 2.0 equiv.) are then added via syringe. The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 24 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the trifluoroethylated arene.[11]

Photoredox-Catalyzed Trifluoroethylation

Visible-light photoredox catalysis has emerged as a powerful tool for trifluoroethylation, enabling the generation of trifluoroethyl radicals under exceptionally mild conditions. This approach offers high functional group tolerance and is applicable to a broad range of substrates.

Key Features:

  • Catalysts: Typically employs ruthenium or iridium-based photocatalysts.

  • Scope: Broad applicability for the trifluoroethylation of alkenes, (hetero)arenes, and other substrates.

  • Conditions: Reactions are conducted at room temperature under visible light irradiation, making it compatible with complex and sensitive molecules.

Comparative Data for Photoredox-Catalyzed Trifluoroethylation
Substrate TypeReagentPhotocatalystSolventTemp. (°C)Time (h)Yield (%)Reference
StyreneCF₃Ifac-Ir(ppy)₃DMFRT1875[14]
AlkeneTogni Reagent IIRu(bpy)₃Cl₂DCERT2455[16]
HeteroareneCF₃SO₂ClRu(phen)₃Cl₂MeCNRT1278-94[17]
Experimental Protocol: Photoredox-Catalyzed Hydrotrifluoromethylation of Styrene

In a vial, styrene (0.2 mmol), CF₃I (0.4 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%) are dissolved in anhydrous and degassed DMF (2 mL). A weak base such as CsOAc (0.3 mmol, 1.5 equiv.) is added. The vial is sealed and the mixture is stirred under irradiation from a blue LED strip at room temperature for 18 hours. After completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the hydrotrifluoromethylated product.[14]

Mechanistic Pathways and Workflows

The following diagrams illustrate the general mechanisms for the different trifluoroethylation methodologies.

G Nucleophilic Trifluoroethylation Pathway Nu Nucleophile (Nu⁻) TS Transition State [Nu---CH₂(CF₃)---X]⁻ Nu->TS SN2 Attack TFE_X CF₃CH₂-X (X = I, OTs) TFE_X->TS Product Nu-CH₂CF₃ TS->Product X_minus X⁻ TS->X_minus

Caption: General mechanism of nucleophilic trifluoroethylation via an SN2 reaction.

G Electrophilic Trifluoroethylation Pathway (Togni Reagent) Substrate Nucleophilic Substrate Intermediate Intermediate Substrate->Intermediate Togni Togni Reagent (I-CH₂CF₃) Togni->Intermediate Electrophilic Attack Product Substrate-CH₂CF₃ Intermediate->Product Byproduct Iodo-arene Intermediate->Byproduct

Caption: General pathway for electrophilic trifluoroethylation using a hypervalent iodine reagent.

G Radical Trifluoroethylation Pathway Precursor CF₃CH₂-X Radical •CH₂CF₃ Precursor->Radical Initiator Initiator (Heat, Light, Chemical) Initiator->Radical Radical_Adduct Substrate-CH₂CF₃ Radical Adduct Radical->Radical_Adduct Substrate Substrate (e.g., Arene) Substrate->Radical_Adduct Product Substrate-CH₂CF₃ Radical_Adduct->Product H• abstraction or oxidation

Caption: General mechanism for radical trifluoroethylation.

G Photoredox Trifluoroethylation Workflow cluster_0 Catalytic Cycle cluster_1 Substrate Reaction PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_reduced Reduced PC⁻ PC_star->PC_reduced SET PC_oxidized Oxidized PC⁺ PC_star->PC_oxidized PC_reduced->PC TFE_radical •CH₂CF₃ PC_reduced->TFE_radical SET TFE_X CF₃CH₂-X TFE_X->TFE_radical Radical_Adduct Substrate-CH₂CF₃ Radical TFE_radical->Radical_Adduct Substrate Substrate Substrate->Radical_Adduct Product Product Radical_Adduct->Product

Caption: Simplified workflow of photoredox-catalyzed trifluoroethylation.

Conclusion

The selection of a trifluoroethylation methodology is highly dependent on the specific substrate, desired functional group tolerance, and scalability of the reaction. Nucleophilic methods offer a cost-effective route for simple nucleophiles, while electrophilic methods provide a powerful tool for the functionalization of soft nucleophiles under mild conditions. Radical and photoredox-catalyzed approaches have significantly expanded the scope of trifluoroethylation, enabling the direct functionalization of C-H bonds in complex molecules under exceptionally mild conditions. This guide serves as a starting point for researchers to navigate the landscape of modern trifluoroethylation and select the most appropriate method to accelerate their drug discovery programs.

References

A Comparative Guide to Isotopic Labeling Studies: 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mechanistic studies, metabolic profiling, and pharmacokinetic analysis, isotopic labeling is an indispensable tool. The introduction of a trifluoroethyl group into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity. Consequently, methods for introducing isotopically labeled trifluoroethyl groups are of high value. This guide provides a comparative overview of a proposed isotopic labeling reagent, 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate (TFNBS), and established alternative methodologies.

While direct experimental data for isotopically labeled TFNBS is not yet prevalent in published literature, its potential as a potent electrophilic labeling reagent can be inferred from the reactivity of its analogs and the commercial availability of its deuterated precursors. This guide will objectively compare the proposed performance of deuterated TFNBS with other alternatives, providing supporting experimental data where available.

Proposed Isotopic Labeling with [²H₂]-2,2,2-Trifluoroethyl Nonafluorobutanesulfonate ([²H₂]-TFNBS)

The nonafluorobutanesulfonate (nonaflate) group is an excellent leaving group, making TFNBS a highly reactive electrophilic trifluoroethylating agent. The synthesis of a deuterated version is readily achievable from commercially available deuterated 2,2,2-trifluoroethanol.

Proposed Synthesis of [²H₂]-TFNBS

The synthesis of [²H₂]-TFNBS can be envisioned as a straightforward reaction between commercially available [²H₂]-2,2,2-trifluoroethanol and nonafluorobutanesulfonyl fluoride in the presence of a suitable base.

TFE_d2 CF₃CD₂OH ([²H₂]-2,2,2-Trifluoroethanol) TFNBS_d2 CF₃CD₂ONf ([²H₂]-TFNBS) TFE_d2->TFNBS_d2 Nonaflate C₄F₉SO₂F (Nonafluorobutanesulfonyl fluoride) Nonaflate->TFNBS_d2 Base Base (e.g., Et₃N) Base->TFNBS_d2 Reaction

Caption: Proposed synthesis of [²H₂]-TFNBS.

Hypothetical Experimental Protocol for O-Trifluoroethylation of a Phenol with [²H₂]-TFNBS

Materials:

  • Phenol substrate

  • [²H₂]-2,2,2-Trifluoroethyl Nonafluorobutanesulfonate ([²H₂]-TFNBS)

  • A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the phenol (1.0 eq) and base (1.5 eq) in the chosen anhydrous solvent, add a solution of [²H₂]-TFNBS (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deuterated trifluoroethylated phenol.

  • Confirm isotopic incorporation and purity by NMR and high-resolution mass spectrometry.

Alternative Methods for Isotopic Trifluoroethylation

Several alternative methods exist for the introduction of a trifluoroethyl group, which can be adapted for isotopic labeling. These methods often utilize more readily available or milder reagents.

Reductive Amination with Trifluoroacetic Acid

A practical, catalyst-free method for the trifluoroethylation of amines uses trifluoroacetic acid (TFA) as the fluorine source in the presence of a silane reducing agent.[1][2][3] By employing deuterated or ¹³C-labeled TFA, this method can be used for isotopic labeling.

General Reaction Scheme:

Amine R₂NH (Secondary Amine) Product R₂N-CD₂CF₃/R₂N-¹³CH₂CF₃ (Labeled Product) Amine->Product TFA_labeled CF₃COOD/[¹³C]CF₃COOH (Labeled TFA) TFA_labeled->Product Silane PhSiH₃ (Phenylsilane) Silane->Product +

Caption: Isotopic labeling via reductive amination.

Experimental Protocol for Trifluoroethylation of a Secondary Amine: [3]

  • To a solution of the secondary amine (1.0 eq) in tetrahydrofuran (THF), add trifluoroacetic acid (1.75 eq).

  • Add phenylsilane (4.0 eq) to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

N-Trifluoroethylation using Trifluoroethylamine Hydrochloride

An iron-porphyrin catalyzed method allows for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source. The use of an isotopically labeled starting material would yield the corresponding labeled product.

Experimental Protocol for N-Trifluoroethylation of an Aniline:

  • To a Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (1.2 eq), acetic acid (1.2 eq), water, and dichloromethane.

  • Add sodium nitrite (1.2 eq) and stir at room temperature for 30 minutes.

  • Add the aniline substrate (1.0 eq) and the iron porphyrin catalyst.

  • Stir the reaction at a specified temperature until completion.

  • Perform an aqueous work-up and extract the product.

  • Purify by column chromatography.

Palladium-Catalyzed Direct C-H Trifluoroethylation

For the trifluoroethylation of aromatic systems, a palladium-catalyzed C-H activation approach using a trifluoroethyl-substituted iodonium salt has been developed.[4] Synthesizing a labeled version of the iodonium salt would enable isotopic labeling.

Experimental Protocol for C-H Trifluoroethylation of an Anilide: [4]

  • To a reaction vessel, add the anilide substrate (1.0 eq), trifluoroethyl(mesityl)iodonium salt (1.5 eq), and palladium catalyst (e.g., Pd(OAc)₂).

  • Add a suitable solvent (e.g., trifluoroethanol).

  • Stir the reaction at 25 °C for 1.5 to 3 hours.

  • After completion, dilute the reaction mixture and purify by column chromatography.

Performance Comparison

The following tables provide a summary of the potential and known performance of these methods. It is important to note that the data for [²H₂]-TFNBS is hypothetical and based on the high reactivity of sulfonate esters.

Table 1: Comparison of Reagents for Isotopic Trifluoroethylation

ReagentSubstrate ScopeProposed/Known AdvantagesProposed/Known Limitations
[²H₂]-TFNBS Phenols, Amines, Thiols (Broad)High reactivity due to excellent leaving group; potentially high labeling efficiency.Requires synthesis of the reagent; potentially harsh conditions for sensitive substrates.
Labeled TFA/Silane Primary & Secondary AminesCommercially available labeled TFA; catalyst-free; mild conditions.[1][2]Limited to N-trifluoroethylation; requires a stoichiometric amount of silane.
Labeled Trifluoroethylamine HCl AnilinesUses a readily available labeled precursor.Requires a catalyst; substrate scope may be limited to anilines.
Labeled Trifluoroethyl-Iodonium Salt Arenes (Anilides)Direct C-H functionalization; high yields and selectivity.[4]Requires synthesis of the specific iodonium salt; palladium catalyst needed.

Table 2: Quantitative Data from Representative Trifluoroethylation Reactions (Non-labeled)

MethodSubstrateProductYield (%)Reference
Reductive Amination with TFAMorpholineN-(2,2,2-Trifluoroethyl)morpholine91[3]
Reductive Amination with TFADibenzylamineN,N-Dibenzyl-2,2,2-trifluoroethylamine85[3]
Pd-Catalyzed C-H ActivationAcetanilide2'-(2,2,2-Trifluoroethyl)acetanilide95[4]
Pd-Catalyzed C-H ActivationN-pivaloyl-2-aminobiphenyl2'-Pivalamido-2-(2,2,2-trifluoroethyl)biphenyl88[4]

Experimental Workflows and Logical Relationships

The general workflow for an isotopic labeling experiment using these reagents involves the synthesis of the labeled reagent (if not commercially available), the labeling reaction itself, and subsequent analysis to confirm isotopic incorporation.

cluster_0 Reagent Preparation cluster_1 Labeling Reaction cluster_2 Analysis Labeled_Precursor Isotopically Labeled Precursor (e.g., CF₃CD₂OH) Synthesis Chemical Synthesis Labeled_Precursor->Synthesis Labeled_Reagent Labeled Reagent (e.g., [²H₂]-TFNBS) Synthesis->Labeled_Reagent Reaction Labeling Reaction Labeled_Reagent->Reaction Substrate Substrate Molecule Substrate->Reaction Labeled_Product_Crude Crude Labeled Product Reaction->Labeled_Product_Crude Purification Purification (e.g., Chromatography) Labeled_Product_Crude->Purification Pure_Product Pure Labeled Product Purification->Pure_Product Analysis Analysis (NMR, MS) Pure_Product->Analysis Confirmation Confirmation of Labeling & Isotopic Enrichment Analysis->Confirmation

Caption: General workflow for isotopic labeling.

Conclusion

The use of This compound for isotopic labeling presents a promising, albeit currently hypothetical, avenue for researchers. Its high expected reactivity suggests it could be a powerful tool for labeling a wide range of nucleophiles. However, its preparation and potentially high reactivity may not be suitable for all applications.

In contrast, alternative methods such as reductive amination with labeled trifluoroacetic acid and catalyzed reactions with labeled trifluoroethylamine derivatives offer established, milder routes for the isotopic trifluoroethylation of amines and anilines. For aromatic systems, palladium-catalyzed C-H activation provides a direct and efficient method.

The choice of labeling reagent will ultimately depend on the specific substrate, the desired position of the label, and the required reaction conditions. This guide provides the foundational information for researchers to make an informed decision on the most suitable method for their isotopic labeling studies. Further experimental validation of deuterated TFNBS is warranted to fully assess its performance against these established alternatives.

References

Safety Operating Guide

Personal protective equipment for handling 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling highly fluorinated chemicals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₆H₂F₁₂O₃S[1]
Molecular Weight 382.12 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Density 1.73 g/mL[1]
Boiling Point 141 °C[1]
Storage Temperature 2 - 8 °C[1]

Operational Plan: Safe Handling Protocol

Due to the limited specific hazard data for this exact compound, it is crucial to handle it with the utmost caution, assuming it may be corrosive and toxic. The following step-by-step protocol is based on guidelines for similar fluorinated sulfonate esters.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

3. Chemical Handling:

  • Allow the container to reach room temperature before opening to avoid moisture condensation.

  • Use compatible tools (e.g., glass or PTFE) for transferring the liquid.

  • Keep the container tightly sealed when not in use.

  • Avoid contact with skin, eyes, and clothing.

4. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.

  • The waste container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not pour this chemical down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

start Start: Prepare for Handling engineering_controls Step 1: Use Engineering Controls (Fume Hood, Eyewash/Shower) start->engineering_controls ppe Step 2: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) engineering_controls->ppe handling Step 3: Handle Chemical Safely (Avoid Contact, Keep Sealed) ppe->handling spill_exposure Spill or Exposure Occurs? handling->spill_exposure first_aid Follow First Aid Procedures (Flush Skin/Eyes, Seek Medical Attention) spill_exposure->first_aid Yes (Exposure) spill_cleanup Follow Spill Cleanup Protocol spill_exposure->spill_cleanup Yes (Spill) waste_collection Step 4: Collect Waste (Segregate in Labeled Container) spill_exposure->waste_collection No first_aid->handling spill_cleanup->waste_collection disposal Step 5: Arrange for Disposal (Contact EHS) waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.